molecular formula C16H14O3 B191450 2'-Hydroxy-4-methoxychalcone CAS No. 3327-24-0

2'-Hydroxy-4-methoxychalcone

Cat. No.: B191450
CAS No.: 3327-24-0
M. Wt: 254.28 g/mol
InChI Key: NXBNYUSXDBHELA-FLIBITNWSA-N
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Description

2'-Hydroxy-4-methoxychalcone is a synthetic chalcone derivative that serves as a valuable compound in biomedical research, particularly for investigating pathways related to cardiovascular disease and oncology. Studies have demonstrated its role as a peroxisome proliferator-activated receptor gamma (PPARγ) inducer. By increasing the expression of PPARγ, this compound significantly inhibits the oxidized low-density lipoprotein (Ox-LDL)-induced proliferation of human aortic smooth muscle cells, a key mechanism in the development of atherosclerosis. This anti-proliferative effect is mediated through the inhibition of p44/42 mitogen-activated protein kinase (MAPK) and E-twenty six (ETS) 1 phosphorylations. Furthermore, it exhibits potent anti-inflammatory activity by decreasing the Ox-LDL-stimulated upregulation of pro-inflammatory cytokines such as interleukin (IL) 1β and IL-6 . In cancer research, this compound has shown promising anti-angiogenic and anti-tumor activities. It has been found to decrease angiogenesis in model systems like the chorioallantoic membrane assay and basic fibroblast growth factor (bFGF)-induced vessel formation in the mouse Matrigel plug assay. The compound also reduces the proliferation of endothelial cells. In vivo, administration has led to a significant suppression of tumor growth in models of murine Lewis lung carcinoma and sarcoma 180, suggesting that its potent anti-angiogenic activity is a key mechanism of action against solid tumors . As a member of the chalcone family, it shares the core 1,3-diaryl-2-propen-1-one scaffold, which is associated with a wide range of pharmacological activities via the targeting of various viral and bacterial enzymes . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-11,17H,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBNYUSXDBHELA-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345759
Record name trans-2′-Hydroxy-4-methoxychalcone
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Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3327-24-0, 34000-29-8
Record name 2'-Hydroxy-4-methoxychalcone
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Record name trans-2′-Hydroxy-4-methoxychalcone
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Record name 2'-Hydroxy-4-methoxychalcone
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2'-Hydroxy-4-methoxychalcone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2'-Hydroxy-4-methoxychalcone, a chalcone (B49325) derivative with significant therapeutic potential. The synthesis is achieved through the Claisen-Schmidt condensation, a robust and versatile method for forming α,β-unsaturated ketones. This document details the reaction mechanism, experimental protocols, quantitative data, and relevant biological signaling pathways, serving as a critical resource for researchers in medicinal chemistry and drug discovery.

Introduction

Chalcones are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is a key precursor in the biosynthesis of various flavonoids and isoflavonoids.[1] this compound, in particular, has garnered attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2] Its therapeutic potential is linked to its ability to modulate key cellular signaling pathways. The Claisen-Schmidt condensation provides an efficient and straightforward route for the synthesis of this and other chalcones, making it a valuable tool in drug development.[1]

Claisen-Schmidt Condensation: Mechanism and Workflow

The Claisen-Schmidt condensation is a base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde.[1] The reaction proceeds through the formation of a resonance-stabilized enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol (B89426) adduct leads to the formation of the stable α,β-unsaturated ketone.[1][3]

Below is a diagram illustrating the general mechanism of the Claisen-Schmidt condensation for the synthesis of this compound.

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 2_Hydroxyacetophenone 2'-Hydroxyacetophenone (B8834) Enolate Enolate Ion 2_Hydroxyacetophenone->Enolate Deprotonation 4_Methoxybenzaldehyde 4-Methoxybenzaldehyde (B44291) Aldol_Adduct Aldol Adduct 4_Methoxybenzaldehyde->Aldol_Adduct Base Base (e.g., NaOH) Enolate->Aldol_Adduct Nucleophilic Attack Chalcone This compound Aldol_Adduct->Chalcone Dehydration (-H2O)

Caption: Mechanism of the Claisen-Schmidt Condensation.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound based on established Claisen-Schmidt condensation procedures.

Materials and Reagents
ReagentMolar Mass ( g/mol )
2'-Hydroxyacetophenone136.15
4-Methoxybenzaldehyde136.15
Sodium Hydroxide (B78521) (NaOH)40.00
Ethanol (B145695) (95%)46.07
Hydrochloric Acid (HCl)36.46
Water (distilled or deionized)18.02
Synthesis Procedure

A general workflow for the synthesis, purification, and characterization of this compound is depicted below.

Synthesis_Workflow Start Start Reactant_Prep Reactant Preparation (Dissolve reactants in Ethanol) Start->Reactant_Prep Reaction Claisen-Schmidt Condensation (Add NaOH, stir at room temp.) Reactant_Prep->Reaction Workup Workup (Pour into ice-cold HCl) Reaction->Workup Isolation Isolation (Filter crude product) Workup->Isolation Purification Purification (Recrystallization from Ethanol) Isolation->Purification Characterization Characterization (TLC, MP, NMR, IR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: Experimental Workflow for Chalcone Synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 2'-hydroxyacetophenone and 4-methoxybenzaldehyde in an appropriate volume of 95% ethanol with stirring.

  • Base Addition: To the stirred solution, slowly add an aqueous solution of sodium hydroxide (NaOH) at room temperature. The reaction mixture will typically develop a distinct color.

  • Reaction Monitoring: Continue stirring the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), typically using a mobile phase of hexane (B92381) and ethyl acetate. The reaction is generally complete within 4-24 hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid. This will neutralize the base and precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound as a crystalline solid.

  • Drying and Yield Calculation: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. Weigh the final product and calculate the percentage yield.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Parameters and Yield
ParameterValueReference
Typical Yield70-90% (for a similar chalcone)
Reaction Time4-24 hours[2]
Reaction TemperatureRoom Temperature[2][4]
CatalystSodium Hydroxide (NaOH)[4][5][6]
Table 2: Physicochemical and Spectroscopic Data
PropertyValue
Molecular FormulaC₁₆H₁₄O₃[7]
Molar Mass254.28 g/mol [7]
Melting Point109 °C
AppearanceYellow/orange solid[5]
¹H NMR (CDCl₃, δ ppm)
-OCH₃3.86 (s, 3H)[8]
Aromatic-H6.86 - 8.14 (m)[8]
α-H7.66 (d, J=15 Hz, 1H)[8]
β-H7.75 (d, J=7 Hz, 1H)[8]
-OH10.09 (s, 1H)[8]
¹³C NMR (CDCl₃, δ ppm)
C=O187.28[8]
118.44[8]
143.70[8]
-OCH₃55.57[8]
Aromatic C113.99 - 163.04[8]
Mass Spectrometry (m/z)
[M+H]⁺255.1016[7]
[M-H]⁻253.087[7]

Biological Activity and Signaling Pathways

This compound has been shown to modulate several key signaling pathways implicated in various diseases, highlighting its therapeutic potential.

PPARγ Signaling Pathway

This compound acts as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[9] PPARγ is a nuclear receptor that plays a crucial role in adipocyte differentiation, lipid metabolism, and inflammation.[9] By activating PPARγ, this chalcone can influence gene expression related to these processes.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. This compound has been observed to inhibit the phosphorylation of p44/42 MAPK, thereby affecting cell proliferation.[1]

NF-κB Signaling Pathway

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of the inflammatory response. Some chalcone derivatives exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[10] This can occur through the prevention of the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[10]

The diagram below illustrates the interaction of this compound with these signaling pathways.

Signaling_Pathways cluster_chalcone cluster_ppar PPARγ Pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway Chalcone This compound PPARg PPARγ Chalcone->PPARg Activates MAPK p44/42 MAPK Chalcone->MAPK Inhibits Phosphorylation IkBa IκBα Chalcone->IkBa Prevents Degradation Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPARg->Gene_Expression Proliferation Cell Proliferation MAPK->Proliferation NFkB NF-κB IkBa->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation

Caption: Modulation of Signaling Pathways.

Conclusion

The Claisen-Schmidt condensation is a highly effective method for the synthesis of this compound, providing good yields under mild reaction conditions. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the reproducible synthesis and characterization of this promising therapeutic agent. The ability of this compound to modulate the PPARγ, MAPK, and NF-κB signaling pathways underscores its potential for the development of novel treatments for a range of diseases, including metabolic disorders, inflammatory conditions, and cancer. Further research into the structure-activity relationships and pharmacological properties of this and related chalcones is warranted to fully exploit their therapeutic potential.

References

Unveiling 2'-Hydroxy-4-methoxychalcone: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Hydroxy-4-methoxychalcone, a flavonoid derivative of significant interest in medicinal chemistry. While its biological activities are increasingly documented, information regarding its specific natural sources and detailed isolation protocols remains dispersed. This document aims to consolidate the available knowledge, offering a foundational resource for the extraction, purification, and characterization of this promising chalcone (B49325).

Introduction to this compound

This compound belongs to the chalcone subclass of flavonoids, characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings. This structural motif is a precursor to a wide array of flavonoids in plants.[1] The scientific community has shown considerable interest in this compound due to its diverse pharmacological properties, including anti-angiogenic, anti-tumor, antioxidant, and anti-inflammatory activities.[2] These biological effects are attributed to its ability to modulate various cellular signaling pathways.[3]

Natural Sources of this compound

While chalcones are widely distributed in the plant kingdom, found in fruits, vegetables, spices, and medicinal herbs, the specific natural occurrence of this compound is not extensively documented in readily available scientific literature. However, the presence of structurally similar chalcones in various plant families suggests potential sources for its isolation.

Plant families known to be rich in chalcones and therefore potential sources of this compound include:

  • Fabaceae (Leguminosae): Species from genera such as Lonchocarpus and Glycyrrhiza (licorice) are well-known producers of a variety of chalcones.[2][4]

  • Piperaceae: Plants of the Piper genus, such as Piper aduncum, have been found to contain closely related hydroxy-methoxychalcones.

  • Moraceae: This family also contains various flavonoid derivatives.[5]

Further phytochemical screening of species within these families is warranted to identify specific natural sources of this compound and to quantify its abundance.

Isolation and Purification Protocols

A definitive, published protocol for the isolation of this compound from a specific natural source is not currently available. However, based on established methodologies for the extraction and purification of chalcones and other flavonoids from plant materials, a generalized experimental workflow can be proposed. The following protocol is a representative procedure and may require optimization depending on the plant matrix and the concentration of the target compound.

General Experimental Workflow

The isolation process typically involves solvent extraction of the plant material, followed by fractionation and chromatographic purification.

Isolation Workflow PlantMaterial Plant Material (e.g., Dried and Powdered Leaves/Roots) Extraction Solvent Extraction (e.g., Maceration or Soxhlet with Methanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate (B1210297), Water) CrudeExtract->Fractionation EtOAcFraction Ethyl Acetate Fraction (Enriched with Chalcones) Fractionation->EtOAcFraction ColumnChromatography Column Chromatography (Silica Gel) EtOAcFraction->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions Purification Further Purification (Preparative TLC or HPLC) Fractions->Purification PureCompound Pure this compound Purification->PureCompound Characterization Structural Characterization (NMR, MS, etc.) PureCompound->Characterization

Caption: A generalized workflow for the isolation and purification of this compound from plant sources.

Detailed Experimental Protocols

3.2.1. Plant Material Preparation

  • Collection and Drying: Collect the desired plant material (e.g., leaves, roots, or stems).

  • Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

3.2.2. Extraction

  • Maceration:

    • Soak the powdered plant material in a suitable solvent, such as methanol (B129727) or ethanol (B145695) (e.g., 1:10 w/v), at room temperature for 24-72 hours with occasional agitation.

    • Filter the extract through a suitable filter paper (e.g., Whatman No. 1).

    • Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Soxhlet Extraction:

    • For a more exhaustive extraction, place the powdered plant material in a thimble and continuously extract with a solvent like methanol in a Soxhlet apparatus for several hours.

    • Concentrate the resulting extract using a rotary evaporator.

3.2.3. Fractionation

  • Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) in a separatory funnel.

  • Shake vigorously and allow the layers to separate. Collect the n-hexane fraction.

  • Repeat the partitioning of the aqueous layer with solvents of increasing polarity, such as dichloromethane (B109758) and ethyl acetate. Chalcones are typically enriched in the ethyl acetate fraction.

  • Concentrate each fraction to dryness.

3.2.4. Chromatographic Purification

  • Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.

    • Pack the column with silica gel slurried in a non-polar solvent (e.g., n-hexane).

    • Load the sample onto the column.

    • Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2) and visualize under UV light.

  • Preparative TLC or HPLC:

    • Pool the fractions containing the compound of interest.

    • For final purification, use preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of methanol and water).

3.2.5. Structural Characterization

Confirm the structure of the isolated pure compound as this compound using spectroscopic techniques such as:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR to determine the proton and carbon skeleton.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the wavelength of maximum absorbance.

Quantitative Data

Specific quantitative data on the yield of this compound from natural sources is scarce in the literature. However, data from the isolation of a closely related compound, 2',6'-dihydroxy-4'-methoxychalcone from Piper aduncum, can provide a reference point.

Table 1: Example Isolation Data for a Structurally Related Chalcone

Plant SourcePlant PartExtraction SolventYield of Crude ExtractYield of Pure CompoundReference
Piper aduncumInflorescencesDichloromethaneNot Specified90 mg from 7 g of extract

Note: This data is for 2',6'-dihydroxy-4'-methoxychalcone and serves as an illustrative example.

Signaling Pathways

Chalcones exert their biological effects by interacting with various cellular signaling pathways. While the specific pathways modulated by this compound are still under investigation, the broader class of chalcones is known to influence key signaling cascades involved in inflammation, cell proliferation, and apoptosis. A representative pathway often implicated is the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex (Inactive) IkB_p p-IκBα NFkB_inactive NF-κB (p50/p65) NFkB_IkB->IkB releases NFkB_active Active NF-κB NFkB_IkB->NFkB_active releases Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation NFkB_n NF-κB NFkB_active->NFkB_n translocates to Chalcone This compound (Potential Action) Chalcone->IKK inhibits (hypothesized) DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Gene Transcription DNA->Genes activates

Caption: A potential mechanism of action of this compound via inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a flavonoid with demonstrated therapeutic potential. While its presence in nature is anticipated, further phytochemical investigations are required to identify and quantify its occurrence in specific plant species. The generalized isolation protocol provided in this guide offers a robust starting point for researchers aiming to extract and purify this compound for further study. Elucidating the precise molecular targets and signaling pathways modulated by this compound will be pivotal in advancing its development as a potential therapeutic agent. This technical guide serves as a foundational resource to facilitate and encourage continued research into this promising natural product.

References

biosynthesis pathway of 2'-Hydroxy-4-methoxychalcone in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of 2'-Hydroxy-4-methoxychalcone in Plants

Abstract

Chalcones represent a pivotal group of open-chain flavonoids that serve as central precursors for a vast array of plant secondary metabolites. These compounds, both natural and synthetic, are of significant interest to researchers and drug development professionals due to their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of a specific derivative, this compound, in plants. It details the enzymatic steps from the primary metabolite L-phenylalanine to the final chalcone (B49325) structure, focusing on the key enzymes, their substrate specificities, and regulation. Furthermore, this document includes quantitative kinetic data for the principal enzymes, detailed experimental protocols for their study, and visualizations of the metabolic and experimental workflows to facilitate a deeper understanding for researchers in plant biochemistry, metabolic engineering, and natural product chemistry.

The Core Biosynthetic Pathway

The formation of this compound is an extension of the general phenylpropanoid pathway, a fundamental route in plant secondary metabolism.[1] The pathway begins with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic modifications to generate the specific starter molecule, 4-methoxycinnamoyl-CoA, required for the final chalcone synthesis.

The key stages are:

  • Formation of the Cinnamate Backbone: L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce trans-cinnamic acid.[2] This is then hydroxylated at the C4 position by the cytochrome P450-dependent monooxygenase, Cinnamate-4-Hydroxylase (C4H) , to yield p-coumaric acid.[3]

  • O-Methylation: The hydroxyl group of p-coumaric acid is methylated to form 4-methoxycinnamic acid. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . Plant OMTs are known to be involved in the methylation of various phenylpropanoid and flavonoid compounds.[4][5] The presence and incorporation of 4-methoxycinnamic acid as an intact unit into other natural products in plants has been experimentally confirmed.[6]

  • Coenzyme A Ligation: 4-methoxycinnamic acid is activated to its corresponding thioester, 4-methoxycinnamoyl-CoA. This crucial activation step is catalyzed by 4-Coumarate:CoA Ligase (4CL) , an enzyme known to act on various hydroxy and methoxy (B1213986) substituted cinnamic acid derivatives.[7][8]

  • Chalcone Synthesis: The final assembly is performed by Chalcone Synthase (CHS) , a type III polyketide synthase.[9][10] CHS catalyzes the sequential condensation of one molecule of the starter 4-methoxycinnamoyl-CoA with three molecules of malonyl-CoA. The resulting linear tetraketide intermediate undergoes an intramolecular Claisen condensation and aromatization to form the final product, this compound.[9][11]

Biosynthesis of this compound cluster_chs Phe L-Phenylalanine PAL PAL Phe->PAL Cin trans-Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid OMT OMT Cou->OMT MetCou 4-Methoxycinnamic Acid CL4 4CL MetCou->CL4 CouCoA 4-Methoxycinnamoyl-CoA CouCoA->CHS_point MalCoA 3x Malonyl-CoA MalCoA->CHS_point Chalcone This compound PAL->Cin C4H->Cou OMT->MetCou CL4->CouCoA CHS CHS CHS->Chalcone CHS_point->CHS

Fig 1. Proposed biosynthetic pathway of this compound in plants.

Quantitative Data on Key Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. While specific kinetic data for the exact substrates leading to this compound are not fully available, data from homologous reactions provide valuable insight into enzyme performance. 4CL and CHS are particularly critical as they represent the activation and final condensation steps, respectively.

EnzymeSubstrateK_m (µM)V_max (nkat mg⁻¹)Source OrganismReference
4CL 4-Coumaric acid10.494.4Morus atropurpurea[12]
Caffeic acid21.611.8Morus atropurpurea[12]
Cinnamic acid129.51.1Morus atropurpurea[12]
CHS p-Coumaroyl-CoA15.3 ± 1.2N/ACyclosorus parasiticus[13]
Caffeoyl-CoA12.5 ± 0.9N/ACyclosorus parasiticus[13]
Malonyl-CoA31.8 ± 2.6N/ACyclosorus parasiticus[13]

Note: V_max values are often reported in different units and conditions; direct comparison should be made with caution. The data indicates that 4CL has a high affinity for 4-coumaric acid, and it is expected to process 4-methoxycinnamic acid, although potentially with different kinetics. CHS is capable of utilizing various starter-CoAs, forming the basis for the diversity of flavonoids in nature.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.

Protocol for Heterologous Expression and Purification of Plant Chalcone Synthase

This protocol describes the expression of N-terminally His-tagged CHS in E. coli and its purification via Immobilized Metal Affinity Chromatography (IMAC).[14]

1. Expression: a. Transform E. coli BL21(DE3) competent cells with a pET-series expression vector containing the plant CHS gene fused to a polyhistidine tag. b. Inoculate a 5 mL LB medium starter culture (with appropriate antibiotic) and grow overnight at 37°C. c. Use the starter culture to inoculate 1 L of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. d. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. e. Reduce the temperature to 18-20°C and continue culturing for 16-20 hours to improve protein solubility. f. Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

2. Lysis: a. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail). b. Incubate on ice for 30 minutes, then sonicate the suspension until it is no longer viscous. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

3. Purification (IMAC): a. Equilibrate a Ni-NTA affinity column with Lysis Buffer (without lysozyme). b. Load the cleared supernatant onto the column. c. Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). d. Elute the His-tagged CHS protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). e. Collect fractions and analyze by SDS-PAGE to confirm purity and size (~42 kDa). f. Pool pure fractions and buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis. Store at -80°C.

Spectrophotometric Chalcone Synthase Enzyme Assay

This assay measures the formation of the chalcone product by monitoring the increase in absorbance at its characteristic wavelength (approx. 370-390 nm).[1][14]

1. Reagents:

  • 1 M Potassium Phosphate Buffer (pH 7.5)

  • 100 mM Dithiothreitol (DTT)

  • 10 mM 4-methoxycinnamoyl-CoA (starter substrate) in water

  • 10 mM Malonyl-CoA (extender substrate) in water

  • Purified CHS enzyme (approx. 0.1 mg/mL)

2. Assay Procedure: a. Prepare a 200 µL reaction mixture in a UV-transparent cuvette or 96-well plate:

  • 20 µL of 1 M Potassium Phosphate Buffer (final: 100 mM)
  • 2 µL of 100 mM DTT (final: 1 mM)
  • 1 µL of 10 mM 4-methoxycinnamoyl-CoA (final: 50 µM)
  • 1-5 µg of purified CHS enzyme
  • Add ddH₂O to a volume of 185 µL. b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding 15 µL of 10 mM malonyl-CoA (final: 750 µM). d. Immediately begin monitoring the increase in absorbance at the λ_max of this compound (determine empirically, typically ~380-390 nm) for 10-20 minutes. e. Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the product.

HPLC Analysis of Chalcones from Plant Tissues

This protocol outlines the extraction and quantification of chalcones from plant material using High-Performance Liquid Chromatography (HPLC).[14][15]

1. Extraction: a. Harvest fresh plant tissue (e.g., leaves, petals) and immediately freeze in liquid nitrogen. b. Grind the frozen tissue into a fine powder using a mortar and pestle. c. Weigh 100 mg of powdered tissue into a microcentrifuge tube. d. Add 1 mL of 80% methanol, vortex thoroughly, and sonicate for 30 minutes in a water bath. e. Centrifuge the extract at 12,000 x g for 15 minutes. f. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) or UV detector monitoring at the chalcone's λ_max.

  • Gradient:

    • 0-5 min: 30% B
    • 5-25 min: Linear gradient from 30% to 95% B
    • 25-30 min: 95% B
    • 30-35 min: Return to 30% B and equilibrate.

  • Injection Volume: 10 µL.

3. Data Analysis: a. Identify the peak corresponding to this compound by comparing its retention time and UV-Vis spectrum with an authentic standard. b. Quantify the compound by creating a standard curve from serial dilutions of the standard and integrating the peak area from the sample chromatogram.

Experimental Workflow for CHS Activity start Plant Tissue / E. coli Cell Pellet extraction Homogenization & Crude Protein Extraction start->extraction purification IMAC Purification (for recombinant CHS) extraction->purification assay Spectrophotometric Enzyme Assay purification->assay hplc_prep Product Extraction (Ethyl Acetate) assay->hplc_prep hplc_analysis HPLC / LC-MS Analysis hplc_prep->hplc_analysis result Quantification of This compound hplc_analysis->result

Fig 2. Experimental workflow for CHS purification and activity analysis.

References

Spectroscopic Characterization of 2'-Hydroxy-4-methoxychalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-4-methoxychalcone is a flavonoid, a class of natural products known for their diverse biological activities. As a member of the chalcone (B49325) family, it serves as a precursor in the biosynthesis of other flavonoids and exhibits a range of pharmacological properties. Accurate structural elucidation and characterization are paramount for its potential applications in drug discovery and development. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

IUPAC Name: (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one Molecular Formula: C₁₆H₁₄O₃ Molecular Weight: 254.28 g/mol [1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. The following data is based on typical values for chalcones and spectral information for structurally similar compounds.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~12.8s-2'-OH
~7.90d~15.5H-β
~7.65d~8.5H-6'
~7.60d~15.5H-α
~7.50m-H-4', H-5'
~7.00d~8.5H-2, H-6
~6.90d~8.5H-3, H-5
~6.50d~8.5H-3'
3.85s-4-OCH₃

¹³C NMR (Carbon NMR) Data

Carbon NMR provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
193.7C=O
163.5C-2'
161.5C-4
145.0C-β
136.3C-4'
130.5C-2, C-6
129.7C-6'
127.3C-1
121.5C-α
120.0C-1'
118.8C-5'
117.8C-3'
114.5C-3, C-5
55.54-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Description
~3400O-H stretching (phenolic)
~3050C-H stretching (aromatic)
~2950C-H stretching (aliphatic, -OCH₃)
~1640C=O stretching (α,β-unsaturated ketone)
~1600, ~1570, ~1490C=C stretching (aromatic and vinylic)
~1250C-O stretching (aryl ether)
~1170C-O stretching (phenol)
~830C-H bending (out-of-plane, p-disubstituted ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zInterpretation
254[M]⁺ (Molecular ion)
255[M+H]⁺ (Protonated molecular ion)[1]
238[M-H-CH₃]⁻[1]
237[M-OH]⁺
225[M-H-CO]⁻[1]
161[C₉H₉O₂]⁺
134[C₉H₁₀O]⁺
121[C₇H₅O₂]⁺[1]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to a range of 0-15 ppm.

    • Use a standard pulse sequence with a 30° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Set the spectral width to a range of 0-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to obtain a good spectrum.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar.

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Acquire the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in both positive and negative ion modes.

    • Typical ESI source parameters include a capillary voltage of 3-4 kV and a drying gas temperature of 200-300 °C.

    • For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 255) and apply a collision energy to induce fragmentation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of chalcones.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization Starting_Materials Starting Materials (2'-Hydroxyacetophenone & 4-Methoxybenzaldehyde) Claisen_Schmidt Claisen-Schmidt Condensation Starting_Materials->Claisen_Schmidt Base Catalyst Crude_Product Crude This compound Claisen_Schmidt->Crude_Product Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Pure_Compound Pure This compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS Structure_Elucidation Structure Elucidation & Data Analysis NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

physical and chemical properties of 2'-Hydroxy-4-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical, chemical, and biological properties of 2'-Hydroxy-4-methoxychalcone. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundation for further investigation and application of this compound.

Core Physical and Chemical Properties

This compound is a flavonoid derivative belonging to the chalcone (B49325) family. Its structure, characterized by an open-chain α,β-unsaturated ketone, is the basis for its diverse biological activities.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₄O₃[1][2]
Molecular Weight 254.28 g/mol [1][2]
IUPAC Name (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one[1]
CAS Number 3327-24-0[1]
Appearance Solid[2]
Melting Point 91-92°C[3]
Solubility Soluble in Methanol (B129727)[3]
Maximum Absorption (λmax) 367 nm (in CH₂Cl₂)[3]

Spectral Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

Spectroscopy Data Highlights Reference(s)
¹H NMR Spectra available.[4][5][6]
¹³C NMR Spectra available.[1][4][7]
Infrared (IR) Spectra available.[4]
UV-Vis Spectra available, λmax at 367 nm.[3][4][8]
Mass Spectrometry Spectra available, including MS/MS data.[1]

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

The primary method for synthesizing this compound is the Claisen-Schmidt condensation.[9][10] This base-catalyzed reaction involves the condensation of an appropriate acetophenone (B1666503) and benzaldehyde.[9][10]

Materials:

Procedure (Conventional Method):

  • Dissolve equimolar amounts of 2'-hydroxyacetophenone and 4-methoxybenzaldehyde in ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.[9]

  • Prepare a solution of NaOH or KOH in water and add it dropwise to the stirred solution of the reactants.[9]

  • Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

  • Upon completion, pour the reaction mixture into cold water.[9]

  • Acidify the mixture with a cold, dilute solution of HCl to precipitate the crude product.[10]

  • Filter the solid product using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral.[10]

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[9]

Experimental Workflow for Synthesis

G A Dissolve 2'-hydroxyacetophenone and 4-methoxybenzaldehyde in Ethanol B Add NaOH/KOH solution dropwise with stirring A->B C Monitor reaction by TLC B->C D Pour into cold water C->D E Acidify with dilute HCl D->E F Filter and wash the precipitate E->F G Recrystallize from Ethanol F->G H Pure this compound G->H

Caption: Claisen-Schmidt condensation workflow for this compound synthesis.

In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[11][12]

Materials:

  • RAW 264.7 murine macrophage cell line[12]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent[11]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[11]

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.[11]

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[11]

  • Sample Collection: Collect the cell culture supernatant.[11]

  • Griess Assay: Add Griess reagent to the supernatant and incubate according to the manufacturer's instructions.[11]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[11]

  • Analysis: Calculate the nitrite (B80452) concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.[11]

Experimental Workflow for Anti-Inflammatory Assay

G A Seed RAW 264.7 cells in 96-well plate B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Perform Griess Assay E->F G Measure absorbance at 540 nm F->G H Calculate % NO Inhibition G->H

Caption: Workflow for determining in vitro anti-inflammatory activity.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant capacity of this compound is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[11][13][14]

Materials:

  • DPPH solution in methanol or ethanol[11]

  • This compound

  • Methanol or ethanol[11]

  • 96-well plates or cuvettes[11]

  • Spectrophotometer or microplate reader[11]

Procedure:

  • Prepare various concentrations of this compound in the chosen solvent.[11]

  • Add a fixed volume of the DPPH solution to each concentration of the test compound.[11]

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes).[11][13]

  • Measure the absorbance at 517 nm.[11][13]

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[11]

Experimental Workflow for Antioxidant Assay

G A Prepare serial dilutions of This compound B Add DPPH solution A->B C Incubate in the dark B->C D Measure absorbance at 517 nm C->D E Calculate % Scavenging Activity (IC50) D->E

Caption: DPPH radical scavenging assay workflow.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its influence on key cellular signaling pathways.

Anti-Inflammatory Activity

This chalcone derivative demonstrates anti-inflammatory properties by modulating the NF-κB and PPARγ signaling pathways.[11][15][16] It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[11][12]

NF-κB Signaling Pathway:

This compound can inhibit the NF-κB pathway, a central regulator of inflammation.[11] It may prevent the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[11]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS Inflammatory Stimulus (LPS) IKK IKK Complex LPS->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Chalcone This compound Chalcone->IKK inhibits DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes transcribes

Caption: Inhibition of the NF-κB signaling pathway.

PPARγ Signaling Pathway:

This compound has been shown to increase the expression of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ).[15][16] PPARγ is a nuclear receptor that plays a crucial role in regulating inflammation and lipid metabolism.[16] Activation of PPARγ can lead to the suppression of inflammatory responses.[15][16]

G cluster_0 Cytoplasm cluster_1 Nucleus Chalcone This compound PPARg PPARγ Chalcone->PPARg activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE binds Genes Anti-inflammatory & Metabolic Genes PPRE->Genes regulates transcription

Caption: Activation of the PPARγ signaling pathway.

Antioxidant Activity

The antioxidant properties of chalcones are well-documented, and this compound is no exception. It can scavenge free radicals and may protect cells from oxidative stress. This activity is often attributed to the modulation of the Nrf2 signaling pathway.[11]

Nrf2 Signaling Pathway:

Chalcones can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[11][17][18] Under normal conditions, Nrf2 is kept inactive by Keap1.[19] Chalcones can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and detoxification genes.[11][19]

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds and promotes degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Chalcone This compound Chalcone->Keap1 inactivates ARE ARE Nrf2_n->ARE binds Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Activation of the Nrf2 antioxidant response pathway.

References

The Core Mechanism of Action of 2'-Hydroxy-4-methoxychalcone in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, a class of natural and synthetic compounds belonging to the flavonoid family, have emerged as promising scaffolds in anticancer drug discovery. Their core structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. Among these, 2'-Hydroxy-4-methoxychalcone has garnered significant attention for its potent cytotoxic and pro-apoptotic effects across various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer activity of this compound, with a focus on its impact on key signaling pathways, cell cycle regulation, and induction of apoptosis. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of novel cancer therapeutics.

Data Presentation: Cytotoxicity of Chalcone (B49325) Derivatives

The cytotoxic potential of this compound and related derivatives has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. It is important to note that while the focus of this guide is this compound, comparative data for structurally similar chalcones are included to provide a broader context for its activity.

Compound/Derivative NameCancer Cell LineCell TypeIC50 (µM)
2',4'-dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC)RPMI8226Multiple Myeloma25.97[1]
MM.1SMultiple Myeloma18.36[1]
U266Multiple Myeloma15.02[1]
2'-hydroxy-4'-alkoxy chalcone (3a)PC-3Prostate Cancer8.08 - 13.75[2]
2'-hydroxy-4'-alkoxy chalcone (3c)PC-3Prostate Cancer8.08 - 13.75[2]
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7Breast Cancer42.19 µg/mL[3]

Core Mechanisms of Action in Cancer Cells

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and causing cell cycle arrest. These effects are orchestrated through the modulation of several key intracellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways, culminating in the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

Key Molecular Events:

  • Mitochondrial Pathway Activation: Structurally similar chalcones have been shown to induce the mitochondrial apoptotic pathway by regulating the expression of Bax (a pro-apoptotic protein) and Bcl-2 (an anti-apoptotic protein).[2] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c into the cytoplasm.

  • Caspase Activation: The release of cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3.[4][5] Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][5] Studies on related chalcones have demonstrated the activation of caspase-2, -3, -7, and -9.[6]

Apoptosis Induction by this compound cluster_stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Chalcone 2'-Hydroxy- 4-methoxychalcone Bcl2 Bcl-2 Chalcone->Bcl2 Inhibits Bax Bax Chalcone->Bax Promotes Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Permeabilizes CytoC Cytochrome c (release) Casp9 Caspase-9 (activated) CytoC->Casp9 Activates Mito->CytoC Casp3 Caspase-3 (activated) Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP CleavedPARP->Apoptosis

Figure 1: Apoptosis Induction Pathway
Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. By interfering with key cell cycle regulators, this chalcone prevents cancer cells from progressing through the division cycle.

Key Molecular Events:

  • G1 Phase Arrest: Some methoxychalcone derivatives induce a G1 phase arrest.[7][8] This is often associated with the downregulation of G1-phase regulators such as cyclin D1, cyclin E, cyclin-dependent kinase (Cdk)-2, and Cdk4.[7][8]

  • G2/M Phase Arrest: Other related chalcones have been shown to induce cell cycle arrest at the G2/M phase.[2][6] This effect can be linked to the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle.[6]

  • Modulation of Cyclins and CDKs: The progression through the cell cycle is driven by the sequential activation of Cdks by their regulatory partners, the cyclins. This compound and its analogs can downregulate the expression of key cyclins, such as Cyclin D1 and D3, thereby inhibiting Cdk activity and leading to cell cycle arrest.[9][10]

Cell Cycle Arrest by this compound cluster_stimulus cluster_g1_s G1/S Transition cluster_g2_m G2/M Transition cluster_outcome Chalcone 2'-Hydroxy- 4-methoxychalcone CyclinD Cyclin D1/D3 Chalcone->CyclinD Downregulates Tubulin Tubulin Polymerization Chalcone->Tubulin Inhibits ArrestG1 G1 Arrest Chalcone->ArrestG1 ArrestG2M G2/M Arrest Chalcone->ArrestG2M CDK46 CDK4/6 CyclinD->CDK46 Activates G1_S G1 to S Progression CDK46->G1_S MitoticSpindle Mitotic Spindle Formation Tubulin->MitoticSpindle G2_M G2 to M Progression MitoticSpindle->G2_M

Figure 2: Cell Cycle Arrest Mechanisms
Modulation of Key Signaling Pathways

The pro-apoptotic and cell cycle inhibitory effects of this compound are mediated through its interaction with several critical intracellular signaling pathways that are often dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.

Mechanism of Inhibition:

Structurally similar chalcones have been shown to suppress the PI3K/Akt/mTOR pathway.[4][11] This is achieved by reducing the expression of PI3K and inhibiting the phosphorylation of its downstream targets, Akt and mTOR.[4] Inhibition of this pathway contributes significantly to the induction of apoptosis and cell cycle arrest in cancer cells.[8]

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.

Mechanism of Modulation:

This compound has been shown to inhibit the phosphorylation of p44/42 MAPK (ERK1/2).[9] In contrast, some related benzochalcones can increase the phosphorylation of JNK1/2, Erk1/2, and p38 kinase, suggesting that the MAPK pathway's involvement in chalcone-induced apoptosis can be complex and context-dependent.[6]

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis.

Mechanism of Inhibition:

2'-Hydroxychalcone (B22705) has been demonstrated to inhibit the activation of NF-κB.[12] This inhibition can prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, which include anti-apoptotic proteins and cell cycle regulators.[5][13]

Signaling Pathway Modulation by this compound cluster_stimulus cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_outcome Chalcone 2'-Hydroxy- 4-methoxychalcone PI3K PI3K Chalcone->PI3K Inhibits p4442 p44/42 MAPK (ERK1/2) Chalcone->p4442 Inhibits Phosphorylation JNKp38 JNK/p38 Chalcone->JNKp38 Activates NFkB NF-κB Activation Chalcone->NFkB Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival p4442->Proliferation Apoptosis_outcome Apoptosis JNKp38->Apoptosis_outcome NFkB->Survival

Figure 3: Modulation of Key Signaling Pathways

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide for the evaluation of the anticancer effects of this compound.

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette or use an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

MTT Assay Workflow cluster_workflow A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate cell viability and IC50 E->F

Figure 4: MTT Assay Workflow
Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Seed cells and treat with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Distinguish between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry analysis of PI-stained cells allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization or centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the supernatant, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[15]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[15]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

Conclusion

This compound demonstrates significant potential as an anticancer agent by targeting fundamental cellular processes that are dysregulated in cancer. Its ability to induce apoptosis through the mitochondrial pathway and caspase activation, coupled with its capacity to induce cell cycle arrest by modulating cyclins and Cdks, underscores its multifaceted mechanism of action. Furthermore, its inhibitory effects on key pro-survival signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, provide a strong rationale for its further development as a therapeutic candidate. The detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate the anticancer properties of this compound and other chalcone derivatives. Further in-depth studies, including in vivo efficacy and toxicity assessments, are warranted to translate the promising in vitro findings into clinical applications.

References

Preliminary Biological Activity Screening of 2'-Hydroxy-4-methoxychalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by an open-chain α,β-unsaturated ketone core. Their versatile chemical structure allows for a broad range of biological activities, making them a subject of significant interest in medicinal chemistry and drug discovery. Among the numerous synthetic and natural chalcone (B49325) derivatives, 2'-Hydroxy-4-methoxychalcone (HMC) has emerged as a promising lead compound, exhibiting a multifaceted pharmacological profile. This technical guide provides an in-depth overview of the preliminary biological activity screening of HMC, focusing on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Data Presentation: Summary of Biological Activities

The biological efficacy of this compound has been quantified across a range of in vitro and in vivo studies. The following tables summarize the key findings, presenting inhibitory concentrations (IC50) for anticancer, anti-inflammatory, and antioxidant activities, as well as minimum inhibitory concentrations (MIC) for its antimicrobial effects.

Table 1: Anticancer Activity of this compound and Related Derivatives
Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
This compoundLewis Lung Carcinoma (in vivo)Tumor volume inhibition30 mg/kg[1]
This compoundSarcoma 180 (in vivo)Tumor weight inhibition30 mg/kg[2]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeC-33A (Cervical)MTT Assay15.76 ± 1.49[3]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeHeLa (Cervical)MTT Assay10.05 ± 0.22[3]
2',5'-DimethoxychalconeC-33A (Cervical)MTT Assay7.7 - 9.2[4]
2',5'-DimethoxychalconeA-431 (Skin)MTT Assay7.7 - 9.2[4]
2',5'-DimethoxychalconeMCF-7 (Breast)MTT Assay7.7 - 9.2[4]
Table 2: Anti-inflammatory Activity of this compound
ActivityCell Line/ModelInhibition TargetIC50 (µM) / InhibitionReference
Nitric Oxide ProductionRAW 264.7iNOSInhibition at 3-30 µM[5]
Prostaglandin E2 (PGE2) ProductionRat Peritoneal MacrophagesCOX-2Potent Inhibition[6]
TNF-α ReleaseRAW 264.7-Inhibition at 3-30 µM[5]
IL-6 ReleaseRAW 264.7-Inhibition at 3-30 µM[5]
LOX Inhibition-Lipoxygenase>100[7]
Table 3: Antioxidant Activity of this compound and Derivatives
CompoundAssayIC50 (µg/mL)Reference
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneDPPH Radical Scavenging6.89[8]
(E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-oneDPPH Radical Scavenging8.22[8]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneDPPH Radical Scavenging3.39[8]
Table 4: Antimicrobial Activity of this compound Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneStaphylococcus aureus125[8]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneBacillus subtilis62.5[8]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneEscherichia coli250[8]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-onePseudomonas aeruginosa125[8]
3',4',5'-TrimethoxychalconeCandida krusei3.9[4]
3'-MethoxychalconePseudomonas aeruginosa7.8[4]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the preliminary biological screening of compounds like this compound.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • This compound

  • LPS (Lipopolysaccharide)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite (B80452) concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.[9]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging activity of a compound by its ability to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH solution (in methanol (B129727) or ethanol)

  • Methanol or ethanol

  • 96-well plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of this compound in the chosen solvent.

  • Reaction Mixture: Add a fixed volume of the DPPH solution to each concentration of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[10]

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial/fungal strains

  • Appropriate growth broth (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in the broth directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes in broth) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Visualization of Mechanisms and Workflows

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary biological activity screening of a compound like this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Preliminary Biological Screening cluster_data Data Analysis & Interpretation synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Anticancer Screening (MTT Assay) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Screening (NO Assay) characterization->anti_inflammatory antioxidant Antioxidant Screening (DPPH Assay) characterization->antioxidant antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial ic50_mic Determination of IC50 and MIC values cytotoxicity->ic50_mic anti_inflammatory->ic50_mic antioxidant->ic50_mic antimicrobial->ic50_mic sar Structure-Activity Relationship (SAR) Studies ic50_mic->sar MAPK_pathway HMC This compound ERK ERK HMC->ERK Inhibition Apoptosis Apoptosis HMC->Apoptosis Induction Extracellular_Signal Extracellular Signal (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Apoptosis NFkB_pathway cluster_nucleus HMC This compound IKK IKK Complex HMC->IKK Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene_Expression Transcription PPARg_pathway cluster_nucleus HMC This compound PPARg PPARγ HMC->PPARg Activation RXR RXR PPARg->RXR Heterodimerization PPRE PPRE (PPAR Response Element) RXR->PPRE Binding Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_Genes Cell_Cycle_Arrest Cell Cycle Arrest PPRE->Cell_Cycle_Arrest Nucleus Nucleus

References

Synthesis of Novel 2'-Hydroxy-4-methoxychalcone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2'-Hydroxy-4-methoxychalcone and its derivatives have garnered significant attention within the scientific community as a promising class of bioactive compounds. These molecules, belonging to the flavonoid family, exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis of novel this compound derivatives, detailed experimental protocols for their preparation and biological evaluation, and an analysis of their mechanisms of action. Quantitative data on their biological activities are presented in structured tables for comparative analysis. Furthermore, key signaling pathways modulated by these compounds are visualized using Graphviz diagrams to provide a deeper understanding of their molecular interactions. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring open-chain flavonoids that serve as precursors for other flavonoids and are abundant in edible plants. The core chalcone (B49325) scaffold, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a privileged structure in medicinal chemistry. The presence of a hydroxyl group at the 2'-position and a methoxy (B1213986) group at the 4-position of the A-ring in the this compound scaffold is a key determinant of its biological activity.

The synthetic accessibility of chalcones allows for the facile generation of a diverse library of derivatives with modified substitution patterns on both aromatic rings. This structural versatility enables the fine-tuning of their pharmacological properties, leading to the identification of potent and selective agents for various therapeutic targets. This guide will delve into the synthesis of these derivatives and their potential applications in drug discovery.

Synthesis of this compound Derivatives

The most common and efficient method for the synthesis of this compound derivatives is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025).

General Reaction Scheme

The general reaction for the synthesis of this compound derivatives via Claisen-Schmidt condensation is depicted below:

G reactant1 2'-Hydroxy-4-methoxyacetophenone product This compound Derivative reactant1->product + reactant2 Substituted Benzaldehyde reactant2->product + catalyst Base (e.g., NaOH, KOH) Solvent (e.g., Ethanol) catalyst->product

Caption: General scheme of Claisen-Schmidt condensation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound Derivatives

This protocol describes a standard laboratory procedure for the synthesis of this compound derivatives using a sodium hydroxide (B78521) catalyst.

Materials:

  • 2'-Hydroxy-4-methoxyacetophenone

  • Substituted benzaldehyde (e.g., anisaldehyde, 4-chlorobenzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

  • Magnetic stirrer

  • Round-bottom flask

  • Stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 2'-Hydroxy-4-methoxyacetophenone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for a specified time (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TCC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture by the slow addition of dilute hydrochloric acid until a precipitate is formed.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water until the filtrate is neutral.

  • Dry the crude product in a desiccator or oven at low temperature.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.[1][2]

Protocol 2: Green Synthesis using a Grinding Technique

This solvent-free method offers an environmentally friendly alternative to the conventional solution-phase synthesis.

Materials:

  • 2'-Hydroxy-4-methoxyacetophenone

  • Substituted benzaldehyde

  • Solid sodium hydroxide (NaOH)

  • Mortar and pestle

  • Dilute hydrochloric acid (HCl)

  • Distilled water

  • Büchner funnel and filter paper

Procedure:

  • Place equimolar amounts of 2'-Hydroxy-4-methoxyacetophenone, the substituted benzaldehyde, and solid sodium hydroxide in a mortar.

  • Grind the mixture vigorously with a pestle at room temperature for several minutes until a paste is formed.

  • Monitor the reaction progress by TLC.

  • Upon completion, add cold water to the mortar and triturate the solid.

  • Neutralize the mixture with dilute hydrochloric acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Purify the product by recrystallization from ethanol.[3]

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a wide array of biological activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Anticancer Activity

The cytotoxic effects of these derivatives have been evaluated against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compoundMCF-7 (Breast)15.4[4]
This compoundHeLa (Cervical)21.7[4]
This compoundA549 (Lung)18.9[4]
2',4-Dihydroxy-4'-methoxychalconeJurkat1.7[5]
2',4-Dihydroxy-6'-methoxychalconeJurkat3.2[5]
Methoxy-derivatives of 2'-hydroxychalconesSW480 (Colon)10-25[6]
Methoxy-derivatives of 2'-hydroxychalconesSW620 (Colon)10-25[6]
Cinnamaldehyde-based chalcone derivativesCaco-2 (Colon)32.19 ± 3.92[7]
2',3,4-trihydroxy-4',6'-dimethoxy chalconeMDA-MB-231 (Breast)-[8]
Chalcone derivativesTNBC cell lines1-10[2]
Prenylated chalconesMCF-7 (Breast)3.30 ± 0.92 - 4.19 ± 1.04[9]
Prenylated chalconesZR-75-1 (Breast)8.75 ± 2.01 - 9.40 ± 1.74[9]
Prenylated chalconesMDA-MB-231 (Breast)6.12 ± 0.84 - 18.10 ± 1.65[9]
Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound/DerivativeAssayIC50 (µM)Reference
This compoundPGE2 production3[10]
2',4-Dihydroxy-4'-methoxychalconePGE2 production3[10]
2',4-Dihydroxy-6'-methoxychalconePGE2 production3[10]
Fluorinated dimethoxy- and trimethoxychalconesNO productionSubmicromolar range[10]
2'-HydroxyhalconesiNOS-catalyzed NO production7.1–9.6[11]
Methoxyphenyl-based chalconeNO production (RAW264.7)11.2[12]
This compoundNO Production (RAW 264.7)>20[13]
Antioxidant Activity

The antioxidant capacity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Compound/DerivativeAssayIC50 (µM)Reference
(E)-1-(4-bromophenyl)-3-(2-hydroxynaphthalen-1-yl)prop-2-en-1-oneDPPH radical scavenging-
2',4',6'-trihydroxy- and 2'-hydroxy-4',6'-dimethoxychalconesDPPH radical scavenging-[14]
Cinnamaldehyde-based chalcone derivative (3e)DPPH radical scavenging-[7]

Note: "-" indicates that the specific IC50 value was not provided in the abstract, but the compound was reported to have significant activity.

Signaling Pathways and Mechanism of Action

This compound derivatives exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are crucial regulators of inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2.[15] this compound derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of p65.[16][17]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Gene_Expression Induces Nucleus Nucleus Chalcone This compound Derivative Chalcone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. The three major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The activation of these kinases through phosphorylation can lead to downstream effects that promote inflammation and cell survival. Studies have shown that this compound derivatives can modulate the MAPK pathway by inhibiting the phosphorylation of ERK, JNK, and p38, thereby contributing to their anti-inflammatory and anticancer effects.[17][18][19]

MAPK_Pathway cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway Stimuli Pro-inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Stimuli->Upstream_Kinases ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 p_ERK p-ERK ERK->p_ERK Phosphorylation Downstream_Effects Inflammation & Cell Proliferation p_ERK->Downstream_Effects p_JNK p-JNK JNK->p_JNK Phosphorylation p_JNK->Downstream_Effects p_p38 p-p38 p38->p_p38 Phosphorylation p_p38->Downstream_Effects Chalcone This compound Derivative Chalcone->p_ERK Inhibits Chalcone->p_JNK Inhibits Chalcone->p_p38 Inhibits

References

The Intricate Dance of Structure and Activity: A Technical Guide to 2'-Hydroxy-4-methoxychalcone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcones, a class of aromatic ketones, are fundamental precursors to flavonoids and have garnered significant attention in medicinal chemistry for their extensive biological activities. This technical guide delves into the structure-activity relationships (SAR) of a specific subset: 2'-Hydroxy-4-methoxychalcone and its analogs. By understanding how subtle modifications to their chemical structure influence their biological effects, researchers can strategically design and synthesize novel derivatives with enhanced therapeutic potential. This document provides a comprehensive overview of their synthesis, biological evaluation, and the underlying mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Structure-Activity Relationship Insights

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both aromatic rings (Ring A and Ring B). The core structure, featuring a 2'-hydroxyl group and a 4-methoxy group, serves as a crucial starting point for a wide array of pharmacological effects.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of these chalcone (B49325) derivatives have been a subject of numerous studies. The α,β-unsaturated ketone moiety is a key pharmacophore, often implicated in the disruption of microbial processes.

Key SAR observations for antimicrobial activity include:

  • Substitution on Ring B: The presence of electron-donating or electron-withdrawing groups on Ring B can modulate the antimicrobial potency.

  • General Trend: While some derivatives show activity, they are often less potent than standard antibiotics like Ciprofloxacin[1]. However, significant antifungal activity, particularly against Mucor sps, has been observed, sometimes exceeding that of standard drugs[1].

Anti-inflammatory Activity

This compound and its analogs have demonstrated significant anti-inflammatory properties. Their mechanism often involves the modulation of key inflammatory pathways. For instance, this compound has been shown to attenuate the levels of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2)[2]. This is often linked to the inhibition of pathways like NF-κB[2].

Key SAR insights for anti-inflammatory activity:

  • Hydroxyl and Methoxy (B1213986) Groups: The presence of these electron-donating groups on both rings appears to be crucial for potent anti-inflammatory effects[2].

  • Specific Analogs: Derivatives like 2'-hydroxy-3,5',5-trimethoxychalcone have been found to inhibit the Akt/NF-κB pathway[2].

Anticancer and Anti-angiogenic Activity

A promising area of research for these chalcones is their potential as anticancer agents. Their cytotoxic effects are observed against a variety of cancer cell lines, and their mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis[3][4]. 2'-Hydroxy-4'-methoxychalcone (B191446) (HMC) has been shown to inhibit tumor growth and angiogenesis in animal models[5][6].

Key SAR observations for anticancer activity:

  • Michael Acceptor: The α,β-unsaturated carbonyl system acts as a Michael acceptor, which is thought to be a key mechanism for their anticancer activity[4].

  • Substituent Effects: The presence and position of substituents can significantly impact cytotoxicity. For example, some 4'-alkoxy chalcones have shown selective activity against prostate cancer cells (PC-3)[4].

  • Tubulin Polymerization Inhibition: Certain benzochalcone derivatives, such as 2-hydroxy-4-methoxy-2',3'-benzochalcone, have been found to exert their antimitotic activity by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis[7][8].

Acetylcholinesterase (AChE) Inhibition

Several 2'-hydroxychalcone (B22705) derivatives have been investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease[9].

Key SAR insights for AChE inhibition:

  • Methoxy and Halogen Substituents: Higher inhibitory activity is generally observed for compounds with methoxy groups on the A ring and halogen substituents on the B ring[9].

  • Mode of Inhibition: Kinetic studies have shown that these compounds often act as mixed-type inhibitors, interacting with both the catalytic and peripheral anionic sites of the enzyme[9].

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various this compound analogs. Lower IC50 and MIC values indicate greater potency.

Table 1: Antimicrobial and Antifungal Activity

CompoundMicroorganismZone of Inhibition (mm)Standard DrugZone of Inhibition (mm)Reference
2'-hydroxy 4-methoxychalconeStaphylococcus aureus-Ciprofloxacin-[1]
2'-hydroxy 4-methoxychalconeEscherichia coli-Ciprofloxacin-[1]
2'-hydroxy 4-methoxychalconeCandida albicans---[1]
2'-hydroxy 4-methoxychalconeMucor spsSignificantly higher than standard--[1]

Note: Specific zone of inhibition values were not provided in the source, but a qualitative comparison was made.

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity

CompoundAssay/TargetCell LineIC50/ResultReference
This compoundLOX Inhibition->100 µM[10]
This compoundNitric Oxide ProductionRAW 264.7 cells>20 µM[10]
2'-hydroxychalcones (various)Acetylcholinesterase (AChE)Human recombinant40–85 µM (most active)[9]

Table 3: Anticancer and Cytotoxic Activity

CompoundCell LineAssayIC50Reference
4'-alkoxy chalcones (3a-3d, 3f)PC-3 (prostate cancer)Antiproliferative8.08 to 13.75 µM[4]
2'-hydroxy-4'-methoxychalcone (HMC)Murine Lewis lung carcinomaTumor volume inhibition27.2% inhibition (30 mg/kg)[5]
2'-hydroxy-4'-methoxychalcone (HMC)Sarcoma 180Tumor weight suppression33.7% suppression (30 mg/kg)[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols cited in the literature for evaluating this compound analogs.

Synthesis of 2'-Hydroxychalcones (Claisen-Schmidt Condensation)

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation[9][11][12].

General Procedure:

  • A mixture of an appropriate 2'-hydroxyacetophenone (B8834) (1 equivalent) and a substituted benzaldehyde (B42025) (1 equivalent) is dissolved in ethanol.

  • The mixture is stirred at room temperature for approximately 30 minutes.

  • A 50% w/w aqueous solution of potassium hydroxide (B78521) (KOH) is added to the reaction mixture.

  • The reaction is stirred at room temperature until the benzaldehyde is consumed, as monitored by Thin Layer Chromatography (TLC).

  • The reaction mixture is then poured into ice-water and acidified with hydrochloric acid (HCl).

  • If the chalcone precipitates, it is filtered, purified by column chromatography, and recrystallized from ethanol[9].

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

The agar (B569324) diffusion method is a widely used technique to assess the antimicrobial activity of compounds[13].

Procedure:

  • Bacterial or fungal strains are cultured in an appropriate medium (e.g., Mueller Hinton Agar).

  • A standardized suspension of the microorganism is spread evenly over the surface of the agar plate.

  • Sterile paper discs impregnated with the test chalcone derivative at various concentrations are placed on the agar surface.

  • A standard antibiotic (e.g., Ciprofloxacin) is used as a positive control, and a solvent-only disc serves as a negative control.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity[10].

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the chalcone analogs for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution.

  • Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's colorimetric assay is a common method to measure AChE activity[9][14].

Procedure:

  • The assay is typically performed in a 96-well plate.

  • A reaction mixture is prepared containing a phosphate (B84403) buffer (pH 8.0), the test compound at various concentrations, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the AChE enzyme.

  • The reaction is initiated by the addition of the substrate, acetylthiocholine (B1193921) iodide.

  • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • The rate of color formation is monitored spectrophotometrically, and the percentage of enzyme inhibition is calculated.

  • IC50 values are determined from the dose-response curves[14].

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological processes influenced by this compound analogs, the following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_sar SAR Analysis synthesis Claisen-Schmidt Condensation purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Analysis (NMR, IR, Mass Spec) purification->characterization antimicrobial Antimicrobial Assays (Agar Diffusion, MIC) characterization->antimicrobial anticancer Cytotoxicity Assays (MTT, SRB) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (NO, COX-2 Inhibition) characterization->anti_inflammatory enzyme_inhibition Enzyme Inhibition Assays (AChE) characterization->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) antimicrobial->pathway_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) antimicrobial->cell_cycle apoptosis Apoptosis Assays (Annexin V) antimicrobial->apoptosis anticancer->pathway_analysis anticancer->cell_cycle anticancer->apoptosis anti_inflammatory->pathway_analysis anti_inflammatory->cell_cycle anti_inflammatory->apoptosis enzyme_inhibition->pathway_analysis enzyme_inhibition->cell_cycle enzyme_inhibition->apoptosis sar Structure-Activity Relationship Analysis pathway_analysis->sar cell_cycle->sar apoptosis->sar

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

anti_inflammatory_pathway lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 nfkb_pathway NF-κB Pathway tlr4->nfkb_pathway inos iNOS nfkb_pathway->inos cox2 COX-2 nfkb_pathway->cox2 chalcone This compound Analog chalcone->nfkb_pathway no Nitric Oxide (NO) inos->no prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation no->inflammation prostaglandins->inflammation

Caption: Inhibition of the NF-κB inflammatory pathway by this compound analogs.

anticancer_apoptosis_pathway chalcone 2'-Hydroxy-4-methoxy- chalcone Analog tubulin Tubulin Polymerization chalcone->tubulin bax Bax (Pro-apoptotic) chalcone->bax bcl2 Bcl-2 (Anti-apoptotic) chalcone->bcl2 g2m_arrest G2/M Phase Cell Cycle Arrest tubulin->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis mitochondria Mitochondria bax->mitochondria bcl2->mitochondria caspases Caspase Activation (Caspase-3/7) mitochondria->caspases caspases->apoptosis

Caption: Proposed mechanisms of anticancer activity, including tubulin inhibition and apoptosis induction.

References

In Silico Modeling and Docking Studies of 2'-Hydroxy-4-methoxychalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxy-4-methoxychalcone, a synthetically derived chalcone (B49325), has emerged as a molecule of significant interest in pharmacological research due to its diverse biological activities. This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of this compound, focusing on its interactions with key protein targets implicated in various disease pathways. This document outlines the known biological effects of this compound, presents generalized experimental protocols for its computational analysis, and visualizes its modulation of critical signaling pathways. While specific quantitative docking data for this compound is not extensively available in the public domain, this guide synthesizes the existing knowledge to provide a foundational understanding for future research and drug development endeavors.

Introduction

Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules. This compound (Figure 1) has been the subject of numerous studies investigating its therapeutic potential. Research has demonstrated its involvement in several key biological processes, including anti-inflammatory, anti-angiogenic, neuroprotective, and anti-atherosclerotic activities. These effects are attributed to its ability to interact with and modulate the activity of specific protein targets. In silico modeling and molecular docking have become indispensable tools in elucidating these interactions at a molecular level, providing insights into the binding modes and affinities that drive the pharmacological effects of this compound.

Figure 1: Chemical Structure of this compound

this compound structure

Biological Activities and Protein Targets

This compound has been shown to exert its effects through interaction with a range of protein targets. The primary biological activities and their associated protein targets are summarized below.

Table 1: Summary of Biological Activities and Potential Protein Targets of this compound
Biological ActivityPotential Protein Target(s)Description of Effect
Anti-inflammatory Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2)Acts as a PPARγ agonist, leading to the downregulation of pro-inflammatory gene expression. It also inhibits the expression of iNOS and COX-2, key enzymes in the inflammatory cascade.[1][2]
Anti-proliferative & Anti-angiogenic p44/42 Mitogen-Activated Protein Kinase (MAPK)Inhibits the proliferation of various cell types, including smooth muscle and endothelial cells, by interfering with the p44/42 MAPK signaling pathway.[1] This also contributes to its anti-angiogenic effects.[3]
Apoptosis Regulation B-cell lymphoma 2 (Bcl-2)Modulates the apoptotic pathway by influencing the expression and activity of Bcl-2 family proteins, promoting apoptosis in cancer cells.
Neuroprotection Acetylcholinesterase (AChE)Exhibits inhibitory activity against acetylcholinesterase, suggesting a potential role in the management of neurodegenerative diseases like Alzheimer's.[1]

In Silico Modeling and Docking: A Generalized Protocol

While specific, detailed protocols for the in silico analysis of this compound are not consistently reported across the literature, a generalized workflow can be established based on studies of similar chalcone derivatives. This protocol outlines the fundamental steps involved in performing molecular docking studies to investigate the interaction of this compound with its protein targets.

Software and Tools

A variety of software packages are commonly used for molecular docking studies. These include, but are not limited to:

  • Molecular Modeling and Visualization: UCSF Chimera, PyMOL, Discovery Studio

  • Docking Software: AutoDock Vina, Schrödinger Suite (Glide), MOE (Molecular Operating Environment)

  • Ligand and Protein Preparation: AutoDock Tools, Open Babel

Experimental Workflow

The following diagram illustrates a typical workflow for a molecular docking study.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB Download, Water Removal, Polar Hydrogen Addition, Charge Assignment) grid Grid Box Generation (Defining the Binding Site) p_prep->grid l_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization, Rotatable Bond Definition) docking Molecular Docking Simulation (Conformational Search and Scoring) l_prep->docking grid->docking analysis Analysis of Docking Results (Binding Energy, Pose Visualization, Interaction Analysis) docking->analysis validation Validation (Optional) (Re-docking of Co-crystallized Ligand) analysis->validation

A generalized workflow for molecular docking studies.
Detailed Methodologies

3.3.1. Protein Preparation

  • Obtain Protein Structure: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

  • Pre-processing: The protein structure is prepared by removing water molecules, heteroatoms, and any co-crystallized ligands.

  • Add Hydrogens: Polar hydrogen atoms are added to the protein structure.

  • Assign Charges: Partial charges are assigned to the protein atoms using a force field such as Gasteiger or Kollman.

  • File Conversion: The prepared protein structure is saved in a format suitable for the docking software (e.g., PDBQT for AutoDock).

3.3.2. Ligand Preparation

  • Obtain Ligand Structure: The 2D structure of this compound can be obtained from databases like PubChem (CID: 5331295).[4][5]

  • 3D Conversion and Optimization: The 2D structure is converted to a 3D structure, and its geometry is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Define Rotatable Bonds: The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.

  • File Conversion: The prepared ligand is saved in the appropriate format for the docking software.

3.3.3. Grid Generation

A grid box is defined around the active site of the protein to specify the search space for the docking simulation. The size and center of the grid are determined based on the location of the known binding site or by using blind docking where the entire protein surface is considered.

3.3.4. Molecular Docking

The prepared ligand is docked into the defined grid box of the target protein using a docking algorithm. The algorithm explores various conformations and orientations of the ligand within the binding site and calculates a scoring function to estimate the binding affinity. The Lamarckian Genetic Algorithm is a commonly used algorithm in AutoDock.

3.3.5. Analysis of Results

The docking results are analyzed to identify the best binding pose of the ligand. This is typically the pose with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the molecular basis of binding.

Quantitative Data from In Silico Studies

However, studies on structurally similar chalcones provide an indication of the potential binding affinities. For instance, various 2'-hydroxychalcone (B22705) derivatives have shown IC50 values in the micromolar range against acetylcholinesterase.[1] It is anticipated that this compound would exhibit favorable binding energies with its targets, likely in the range of -7 to -10 kcal/mol, which is characteristic of effective small molecule inhibitors.

Further dedicated in silico studies are required to generate a comprehensive quantitative dataset for the binding of this compound to its various protein targets.

Signaling Pathway Modulation

This compound has been shown to modulate several key signaling pathways, contributing to its diverse pharmacological effects. The following diagrams illustrate the proposed mechanisms of action.

PPARγ Signaling Pathway

This compound acts as an agonist of PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.

PPAR_pathway HMC This compound PPARg PPARγ HMC->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_exp Target Gene Transcription (e.g., anti-inflammatory genes) PPRE->Gene_exp Modulates Inflammation Inflammation Gene_exp->Inflammation Decreases

Activation of the PPARγ signaling pathway by this compound.
p44/42 MAPK Signaling Pathway

The anti-proliferative effects of this compound are partly mediated through the inhibition of the p44/42 MAPK (also known as ERK1/2) pathway.

MAPK_pathway GF Growth Factors GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK MAPK p44/42 MAPK (ERK1/2) MEK->MAPK Transcription Transcription Factors (e.g., Elk-1, c-Myc) MAPK->Transcription Proliferation Cell Proliferation & Angiogenesis Transcription->Proliferation HMC This compound HMC->MAPK Inhibits

Inhibition of the p44/42 MAPK signaling pathway.
iNOS and COX-2 Inflammatory Pathway

This compound suppresses inflammation by inhibiting the expression of iNOS and COX-2, enzymes that produce key inflammatory mediators.

iNOS_COX2_pathway Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Signaling Stimuli->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation HMC This compound HMC->NFkB Inhibits

Inhibition of the iNOS and COX-2 inflammatory pathway.
Bcl-2 Mediated Apoptosis Pathway

By modulating the Bcl-2 family of proteins, this compound can promote apoptosis in cancer cells.

Bcl2_pathway Apoptotic_stimuli Apoptotic Stimuli Bax_Bak Bax/Bak (Pro-apoptotic) Apoptotic_stimuli->Bax_Bak Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis HMC This compound HMC->Bcl2 Inhibits

Modulation of the Bcl-2 mediated apoptosis pathway.

Conclusion and Future Directions

This compound is a promising pharmacological agent with a wide range of biological activities. In silico modeling and molecular docking studies are crucial for understanding the molecular mechanisms underlying its effects. While this guide provides a framework for such investigations, there is a clear need for more dedicated computational studies to quantify the binding affinities of this specific chalcone with its protein targets. Future research should focus on performing detailed docking and molecular dynamics simulations to generate robust quantitative data. This will not only validate the proposed mechanisms of action but also provide a solid foundation for the rational design of more potent and selective analogs for therapeutic development.

References

Methodological & Application

Application Notes and Protocols for MTT Assay with 2'-Hydroxy-4-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-4-methoxychalcone is a flavonoid derivative belonging to the chalcone (B49325) family, which is known for a wide range of biological activities.[1] These compounds are of significant interest in drug development for their potential therapeutic applications, including anti-tumor, anti-angiogenic, and anti-inflammatory properties.[2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] This assay is crucial in the initial screening of compounds like this compound to determine their potential as therapeutic agents.

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.[6] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically between 550 and 600 nm.[4]

These application notes provide a detailed protocol for determining the cytotoxic effects of this compound on a selected cell line using the MTT assay.

Compound Information: this compound

PropertyValueReference
CAS Number 3327-24-0[7]
Molecular Formula C₁₆H₁₄O₃[1]
Molecular Weight 254.28 g/mol [1]
Appearance Powder to crystal[7]
Solubility Soluble in Methanol and DMSO[7][8]
Storage Store at 10°C - 25°C in a dry, cool, and well-ventilated place.[1][9]

Safety Precautions: this compound can cause skin and serious eye irritation.[9][10] It is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[9]

Experimental Protocol: MTT Assay

This protocol is designed for a 96-well plate format, but it can be adapted for other formats.

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Selected cancer cell line (e.g., MCF-7 for breast cancer)[8]

  • Complete growth medium (e.g., DMEM with 10% FBS)[8]

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • CO₂ incubator

  • Microplate reader

Procedure
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells/well in 100 µL of complete growth medium.[8]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of fresh medium containing various concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., a known cytotoxic agent like Doxorubicin).[8] Also include wells with medium only for a blank reading.

    • Incubate the plate for another 24 to 72 hours, depending on the cell line and experimental objectives.[8]

  • MTT Addition and Incubation:

    • Following the treatment period, carefully remove the medium from each well.

    • Add 20 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • After the incubation, carefully remove the MTT solution.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][8]

    • To ensure complete dissolution, the plate can be placed on an orbital shaker for about 15 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4] A reference wavelength of more than 650 nm can be used to reduce background noise.[4]

Data Analysis
  • Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • From the dose-response curve, determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation

The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.

Concentration of this compound (µM)Mean Absorbance (OD at 570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Positive Control

Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare Serial Dilutions of this compound Add_Compound 3. Add Compound to Cells Compound_Prep->Add_Compound Incubate_24_72h 4. Incubate for 24-72 hours Add_Compound->Incubate_24_72h Add_MTT 5. Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_2_4h 6. Incubate for 2-4 hours Add_MTT->Incubate_2_4h Add_Solubilizer 7. Add Solubilization Solution (e.g., DMSO) Incubate_2_4h->Add_Solubilizer Read_Absorbance 8. Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability 9. Calculate % Cell Viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow of the MTT assay for assessing cell viability.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Dehydrogenase Mitochondrial Dehydrogenases Mitochondria->Dehydrogenase contain Formazan Formazan (Purple, Insoluble) Dehydrogenase->Formazan to form MTT MTT (Yellow, Water-Soluble) MTT->Dehydrogenase is reduced by Solubilized_Formazan Solubilized Formazan (Purple Solution) Formazan->Solubilized_Formazan is dissolved into Spectrophotometry Measure Absorbance (570 nm) Solubilized_Formazan->Spectrophotometry

Caption: Principle of the MTT assay for cell viability.

References

Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Using 2'-Hydroxy-4-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-4-methoxychalcone is a synthetic chalcone (B49325) derivative that has garnered significant interest in biomedical research due to its diverse biological activities. Chalcones, a class of flavonoids, are known for their anti-inflammatory, anti-cancer, and neuroprotective properties. This compound, in particular, has been shown to modulate key cellular signaling pathways, making it a valuable tool for studying disease mechanisms and a potential candidate for therapeutic development.

These application notes provide a comprehensive guide for utilizing this compound in Western blot analysis to investigate its effects on critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.

Data Presentation: Effects on Signaling Pathways

The following tables summarize the quantitative effects of this compound and its structural analogs on key proteins within major signaling pathways, as determined by Western blot analysis. This data provides a reference for expected outcomes and aids in experimental design.

Note: Quantitative data for this compound is limited in publicly available literature. The data presented below for related chalcone derivatives is included to provide representative examples of the expected modulatory effects. Researchers should perform their own dose-response experiments to determine the specific inhibitory concentrations for this compound in their experimental system.

Table 1: Modulation of the MAPK Signaling Pathway by Chalcone Derivatives

Cell LineTreatmentTarget ProteinConcentration (µM)Observed Effect (Fold Change vs. Control)Reference
RAW 264.7LPS + 2'-hydroxy-3,6'-dimethoxychalconep-p3810~0.33[1]
RAW 264.7LPS + 2'-hydroxy-3,6'-dimethoxychalconep-JNK10~0.47[1]
RAW 264.7LPS + 2'-hydroxy-3,6'-dimethoxychalconep-ERK10~0.74[1]

Table 2: Modulation of the PI3K/Akt Signaling Pathway by Chalcone Derivatives

Cell LineTreatmentTarget ProteinConcentration (µM)Observed Effect (Fold Change vs. Control)Reference
B16F10α-MSH + 2'-hydroxy-3,6'-dimethoxychalconep-Akt5~0.35[1]
Multiple Myeloma (U266)2,4-dihydroxy-3′-methoxy-4′-ethoxychalconePI3K20Decreased[2]
Multiple Myeloma (U266)2,4-dihydroxy-3′-methoxy-4′-ethoxychalconep-Akt20Decreased[2]
Multiple Myeloma (U266)2,4-dihydroxy-3′-methoxy-4′-ethoxychalconep-mTOR20Decreased[2]

Table 3: Modulation of the NF-κB Signaling Pathway by Chalcone Derivatives

Cell LineTreatmentTarget ProteinConcentration (µM)Observed Effect (Fold Change vs. Control)Reference
RAW 264.7LPS + 2'-hydroxy-3,6'-dimethoxychalconeNuclear p6510~0.42[1]
RAW 264.7LPS + 2'-hydroxy-3,6'-dimethoxychalconeCytoplasmic p6510~1.29[1]
HaCaTTNF-α + 2,3-dimethoxy-2'-hydroxychalconep-IKKα/β20Decreased[3]
HaCaTTNF-α + 2,3-dimethoxy-2'-hydroxychalconep-p6520Decreased[3]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the general experimental workflow for its analysis using Western blotting.

MAPK_Pathway Stimulus Stimulus (e.g., LPS, Growth Factors) MEKK MEKKs Stimulus->MEKK HMC This compound p38 p38 HMC->p38 Inhibition JNK JNK HMC->JNK Inhibition ERK ERK HMC->ERK Inhibition MKK36 MKK3/6 MEKK->MKK36 MKK47 MKK4/7 MEKK->MKK47 MEK12 MEK1/2 MEKK->MEK12 MKK36->p38 MKK47->JNK MEK12->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, ATF2) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors Inflammation Inflammation, Apoptosis, Cell Proliferation TranscriptionFactors->Inflammation

Caption: MAPK signaling pathway and points of inhibition by this compound.

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K HMC This compound HMC->PI3K Inhibition Akt Akt HMC->Akt Inhibition PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PIP3->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival

Caption: PI3K/Akt signaling pathway and points of inhibition by this compound.

NFkB_Pathway cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK HMC This compound HMC->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB NFkB->NFkB_n GeneExpression Inflammatory Gene Expression DNA DNA NFkB_n->DNA DNA->GeneExpression

Caption: NF-κB signaling pathway and point of inhibition by this compound.

WesternBlot_Workflow CellCulture 1. Cell Culture & Treatment with this compound Lysis 2. Cell Lysis & Protein Extraction CellCulture->Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDSPAGE 4. SDS-PAGE Quantification->SDSPAGE Transfer 5. Protein Transfer (to PVDF or Nitrocellulose) SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (e.g., anti-p-p38, anti-Akt) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. Detection (Chemiluminescence) SecondaryAb->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: General experimental workflow for Western blot analysis.

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to investigate the effect of this compound on signaling pathways.

1. Cell Culture and Treatment

  • Cell Lines: Select appropriate cell lines based on the signaling pathway of interest (e.g., RAW 264.7 macrophages for inflammation studies, cancer cell lines like MCF-7 or A549 for anti-cancer effects).

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 1, 6, 12, 24 hours). Include a vehicle control (DMSO only).

    • If studying pathway activation, pre-treat with this compound for 1-2 hours before stimulating with an appropriate agonist (e.g., LPS, TNF-α, growth factors).

2. Cell Lysis and Protein Quantification

  • Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer

  • Sample Preparation:

    • Mix the protein lysates with 4x Laemmli sample buffer.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load equal amounts of protein (20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

4. Immunoblotting and Detection

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p38, p38, p-Akt, Akt, p-p65, p65, and a loading control like β-actin or GAPDH) diluted in blocking buffer.

    • Incubation is typically performed overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

    • Visualize the signal using a chemiluminescence imaging system or X-ray film.

5. Data Analysis

  • Densitometry:

    • Quantify the band intensities using image analysis software such as ImageJ.

    • Normalize the intensity of the phosphorylated protein bands to the total protein levels.

    • Further normalize the data to the loading control to account for any variations in protein loading.

    • Express the results as a fold change relative to the control group.

Conclusion

This compound is a valuable chemical probe for investigating the intricate roles of the MAPK, PI3K/Akt, and NF-κB signaling pathways in various physiological and pathological processes. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust Western blot analyses, contributing to a deeper understanding of the molecular mechanisms of this promising compound and facilitating its potential development as a therapeutic agent.

References

In Vivo Animal Models for Testing 2'-Hydroxy-4-methoxychalcone Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-4-methoxychalcone (HMC) is a chalcone (B49325) derivative that has demonstrated a range of biological activities, positioning it as a compound of interest for therapeutic development. Chalcones are precursors to flavonoids and are recognized for their anti-inflammatory, anti-tumor, and anti-angiogenic properties. This document provides detailed application notes and protocols for in vivo animal models to test the efficacy of HMC in oncology and inflammation research.

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms. It has been shown to possess anti-angiogenic and anti-tumor properties, making it a candidate for cancer therapy.[1][2] The proposed mechanisms for these activities include the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ).[1][2] Furthermore, HMC exhibits anti-inflammatory effects by reducing reactive oxygen species (ROS), inducible nitric oxide synthase (iNOS), and COX-2.[2][3] The NF-κB signaling pathway, a key regulator of inflammation, has also been identified as a target for HMC and related chalcones.[4][5]

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from in vivo studies evaluating the anti-tumor efficacy of this compound.

Table 1: Anti-Tumor Efficacy of this compound in Murine Cancer Models

Animal ModelCancer Cell LineTreatment Dose and AdministrationDuration of TreatmentEndpointEfficacyReference
C57BL/6 MiceLewis Lung Carcinoma30 mg/kg, subcutaneous20 daysTumor Volume Inhibition27.2%[1]
ICR MiceSarcoma 18030 mg/kg, intraperitoneal10 daysTumor Weight Suppression33.7%[1]

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments to assess the anti-tumor and anti-inflammatory efficacy of this compound.

Murine Lewis Lung Carcinoma (LLC) Xenograft Model

This model is used to evaluate the anti-tumor efficacy of HMC on solid tumor growth.

Materials:

  • 6-8 week old C57BL/6 mice

  • Lewis Lung Carcinoma (LLC) cells

  • Matrigel®

  • Sterile PBS

  • This compound

  • Vehicle (e.g., DMSO, corn oil)

  • Calipers

  • Syringes and needles (23G)

  • Anesthetic (e.g., isoflurane)

Protocol:

  • Cell Culture: Culture LLC cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Trypsinize the LLC cells, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^6 cells per 50 µL. Keep the cell suspension on ice.[3]

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 50 µL of the LLC cell suspension into the flank of each mouse.[3]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume twice a week using calipers with the formula: Tumor Volume = (Length x Width²) / 2.[6]

  • Treatment Administration: Once tumors reach the desired size, randomize the mice into control and treatment groups. Administer this compound (e.g., 30 mg/kg) or vehicle control subcutaneously daily for a specified period (e.g., 20 days).[1]

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.

Sarcoma 180 (S180) Allograft Model

This model is another robust method to assess the in vivo anti-tumor potential of HMC.

Materials:

  • 6-8 week old ICR or BALB/c mice

  • Sarcoma 180 (S180) cells

  • Sterile PBS

  • This compound

  • Vehicle

  • Calipers

  • Syringes and needles

Protocol:

  • Cell Preparation: Harvest S180 cells from a donor mouse or from in vitro culture. Wash the cells with sterile PBS and adjust the cell concentration to 1 x 10^7 cells/mL.[7]

  • Tumor Implantation: Subcutaneously inject 0.2 mL of the S180 cell suspension into the right axilla of each mouse.[7]

  • Treatment Administration: Begin treatment the day after tumor implantation. Administer this compound (e.g., 30 mg/kg) or vehicle control intraperitoneally daily for a specified duration (e.g., 10 days).[1]

  • Endpoint Analysis: On day 11, euthanize the mice, and carefully excise the tumors. Record the final tumor weight.

In Vivo Matrigel Plug Angiogenesis Assay

This assay evaluates the anti-angiogenic potential of HMC by measuring the formation of new blood vessels.

Materials:

  • 6-8 week old nude mice

  • Matrigel®

  • Basic Fibroblast Growth Factor (bFGF)

  • This compound or vehicle

  • Sterile PBS

  • Syringes and needles

  • Formalin

  • Paraffin

  • Antibodies for immunohistochemistry (e.g., CD34)

Protocol:

  • Preparation of Matrigel Mixture: Thaw Matrigel® on ice. Mix Matrigel® (e.g., 250 µL) with bFGF (to induce angiogenesis) and either this compound or vehicle. Keep the mixture on ice.[1][8]

  • Injection: Subcutaneously inject the Matrigel® mixture (e.g., 300 µL) into the flank of each mouse using a pre-chilled syringe. The Matrigel® will form a solid plug at body temperature.[1][8]

  • Plug Excision: After a set period (e.g., 7 days), euthanize the mice and excise the Matrigel® plugs.[9]

  • Analysis: Fix the plugs in formalin, embed in paraffin, and section for histological analysis.[1] Stain the sections with an endothelial cell marker (e.g., CD34) to visualize and quantify the newly formed blood vessels.

Carrageenan-Induced Paw Edema Model

This model is used to assess the acute anti-inflammatory activity of HMC.

Materials:

  • Swiss mice

  • λ-Carrageenan (e.g., 1% or 2% in sterile saline)

  • This compound or vehicle

  • Plethysmometer or calipers

  • Syringes and needles

Protocol:

  • Compound Administration: Administer this compound or vehicle orally or intraperitoneally to the mice.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a small volume (e.g., 20 µL) of carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse. Inject the same volume of sterile saline into the left hind paw as a control.[10][11]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[11]

  • Data Analysis: Calculate the percentage of inhibition of edema for the HMC-treated groups compared to the vehicle-treated control group.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

HMC_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to HMC 2'-Hydroxy-4- methoxychalcone HMC->IKK Inhibits PPARg PPARγ HMC->PPARg Activates PPARg->NFkB Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes Transcription Inflammation Inflammation Genes->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

HMC_Anti_Angiogenic_Pathway HMC 2'-Hydroxy-4- methoxychalcone COX2 COX-2 Induction HMC->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins VEGF VEGF Prostaglandins->VEGF Upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Supports

Caption: Proposed anti-angiogenic mechanism of this compound.

Experimental_Workflow start Start cell_culture Cancer Cell Culture (e.g., LLC, S180) start->cell_culture animal_model Establishment of In Vivo Animal Model cell_culture->animal_model treatment Treatment with This compound or Vehicle animal_model->treatment monitoring Tumor Growth or Inflammation Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor size/weight, Paw edema) monitoring->endpoint data_analysis Data Analysis and Statistical Evaluation endpoint->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for in vivo efficacy testing.

References

Evaluating the Anti-inflammatory Potential of 2'-Hydroxy-4-methoxychalcone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-4-methoxychalcone is a synthetic chalcone (B49325) derivative that has demonstrated significant anti-inflammatory properties in various preclinical studies.[1] Chalcones, a class of flavonoids, are recognized for their diverse biological activities, and this compound has emerged as a promising candidate for the development of novel anti-inflammatory therapeutics.[2][3] Its mechanism of action involves the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines.[1][4]

These application notes provide a comprehensive overview of the in vitro assays used to evaluate the anti-inflammatory effects of this compound. Detailed protocols for key experiments are provided to ensure reproducibility and facilitate further research into the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting multiple components of the inflammatory cascade. It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation, by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage models.[1][5] Furthermore, this compound has been observed to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][6][7]

The underlying mechanism for these effects involves the inhibition of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][8] By inhibiting these pathways, this compound effectively downregulates the expression of numerous genes involved in the inflammatory response.[9][10][11]

Data Presentation: In Vitro Anti-inflammatory Activity

The following table summarizes the reported in vitro anti-inflammatory activities of this compound and its derivatives from various studies. This allows for a clear comparison of its potency across different assays and cell lines.

Cell LineInflammatory StimulusAssayTargetCompoundConcentration/IC50Inhibition (%)Reference
RAW 264.7LPSGriess AssayNO Production2'-hydroxy-4',6'-dimethoxychalcone20 µMSignificant Reduction[12][13]
RAW 264.7LPSELISAPGE22'-hydroxy-4',6'-dimethoxychalconeNot SpecifiedSignificant Reduction[12][13]
RAW 264.7LPSWestern BlotiNOS2'-hydroxy-4',6'-dimethoxychalcone20 µM~83%[13]
RAW 264.7LPSWestern BlotCOX-22'-hydroxy-4',6'-dimethoxychalconeNot SpecifiedSignificant Reduction[12][14]
Human Aortic Smooth Muscle Cellsox-LDLELISAIL-1β, IL-62-hydroxy-4'-methoxychalcone (AN07)Not SpecifiedSignificant Downregulation[6][7]
Rat Peritoneal MacrophagesTPAProstaglandin E2 AssayPGE22'-hydroxy-4'-methoxychalconeIC50 ~3 µM50%[4]
RAW 264.7LPSGriess AssayNO Production2'-hydroxy-4'-methoxychalconeNot SpecifiedSignificant Inhibition[4]
RAW 264.7LPSELISATNF-α2'-hydroxy-4'-methoxychalconeNot SpecifiedSignificant Inhibition[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes the use of the Griess assay to measure the production of nitrite (B80452), a stable metabolite of NO, in the supernatant of cultured macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (e.g., from Sigma-Aldrich)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[15]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[12] Include a negative control group without LPS stimulation.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent according to the manufacturer's instructions.[16]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[15]

  • Calculation: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA

This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of specific pro-inflammatory cytokines in cell culture supernatants.

Materials:

  • Supernatants from cell cultures (as prepared in Protocol 1)

  • ELISA kits for mouse TNF-α and IL-6 (e.g., from BD Biosciences or PeproTech)[17]

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., 10% FBS in PBS)[17]

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)[17]

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[17][18]

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1 hour at room temperature.[17]

  • Sample Incubation: Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[17]

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[18][19]

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour.[20]

  • Substrate Addition: Wash the plate and add the TMB substrate solution.

  • Stopping Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[20]

Protocol 3: Cyclooxygenase (COX-1 and COX-2) Enzyme Activity Assay

This protocol describes a fluorometric or colorimetric assay to determine the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer

  • Heme

  • Arachidonic Acid (substrate)

  • Fluorometric or colorimetric probe

  • This compound

  • Selective COX-1 and COX-2 inhibitors (for controls)

  • 96-well black or clear flat-bottom plate

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.[21]

  • Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.[21][22]

  • Inhibitor Addition: Add various concentrations of this compound or a vehicle control to the wells.[21]

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.[21][23]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[21]

  • Measurement: Measure the fluorescence or absorbance kinetically over a period of time using a microplate reader.[24]

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.[21][24]

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis start Seed RAW 264.7 Cells treatment Pre-treat with This compound start->treatment stimulation Stimulate with LPS treatment->stimulation griess Griess Assay (NO Production) stimulation->griess elisa ELISA (Cytokines: TNF-α, IL-6) stimulation->elisa western Western Blot (iNOS, COX-2, p-p65) stimulation->western data_analysis Quantify Inhibition & Determine IC50 griess->data_analysis elisa->data_analysis western->data_analysis

Caption: General experimental workflow for assessing anti-inflammatory effects.

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylation & Degradation p65_p50 p65/p50 IkBa_p65_p50->p65_p50 Release nucleus Nucleus p65_p50->nucleus Translocation inflammatory_genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α) p65_p50->inflammatory_genes chalcone This compound chalcone->IKK Inhibition chalcone->p65_p50 Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway.

MAPK_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 Activation JNK->AP1 Activation p38->AP1 Activation nucleus Nucleus AP1->nucleus Translocation inflammatory_genes Inflammatory Gene Expression AP1->inflammatory_genes chalcone This compound chalcone->ERK Inhibition of Phosphorylation chalcone->JNK Inhibition of Phosphorylation chalcone->p38 Inhibition of Phosphorylation

Caption: Inhibition of the MAPK signaling pathway.

References

Application Notes and Protocols: Quantifying the Anti-Angiogenic Effect of 2'-Hydroxy-4-methoxychalcone In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in tumor growth, proliferation, and metastasis. The inhibition of angiogenesis is therefore a key strategy in cancer therapy. Chalcones, a class of natural compounds, have garnered attention for their potential anti-cancer properties, including the inhibition of angiogenesis. This document provides detailed application notes and protocols for quantifying the anti-angiogenic effect of 2'-Hydroxy-4-methoxychalcone (HMC) in vitro. HMC has been shown to possess anti-angiogenic and anti-tumor activities.[1][2][3] The proposed mechanism for its anti-angiogenic effects may involve the inhibition of the COX-2 enzyme.[1][2] While direct quantitative data for HMC in some key in vitro angiogenesis assays is limited, this guide provides protocols to generate such data and summarizes available information.

Data Presentation

The following tables summarize the available data on the anti-angiogenic and related activities of this compound and other relevant chalcones.

Table 1: In Vitro Anti-Angiogenic and Anti-Proliferative Activity of this compound and Related Compounds

CompoundAssayCell LineKey ParameterResultReference
This compound (HMC)Endothelial Cell ProliferationCalf Pulmonary Artery Endothelial CellsInhibitionReduced proliferation (quantitative data not specified)[1][2][3]
Methyl HydroxychalconeVEGF-induced Endothelial Cell ProliferationHUVECIC5021.16 µg/ml[4]
Methyl HydroxychalconeVEGF-induced Tube FormationHUVECInhibitionAbsolutely abrogated endothelial tube formation at 25 µg/ml[4]
2-hydroxy-4'-methoxychalcone (AN07)Ox-LDL-induced Smooth Muscle Cell ProliferationHuman Aortic Smooth Muscle CellsInhibitionSignificantly inhibits proliferation[5][6]

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of this compound (HMC)

CompoundAssayModelKey ParameterResultReference
This compound (HMC)Chick Chorioallantoic Membrane (CAM)Chick EmbryoAngiogenesisDecreased angiogenesis (quantitative data not specified)[1][2][3]
This compound (HMC)bFGF-induced vessel formationMouse Matrigel Plug AssayAngiogenesisDecreased angiogenesis (quantitative data not specified)[1][2][3]
This compound (HMC)Lewis Lung CarcinomaMiceTumor Volume Inhibition27.2% inhibition at 30 mg/kg for 20 days (subcutaneous)[1]
This compound (HMC)Sarcoma 180ICR MiceTumor Weight Suppression33.7% suppression at 30 mg/kg for 10 days (intraperitoneal)[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments to quantify the anti-angiogenic effect of this compound are provided below.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay determines the effect of HMC on the proliferation of endothelial cells, a fundamental process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (HMC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • MTT solvent (e.g., acidified isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of HMC in DMSO. Serially dilute the HMC stock solution in EGM-2 to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Replace the medium in each well with 100 µL of the medium containing different concentrations of HMC. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., a known angiogenesis inhibitor).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the HMC concentration to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).

Endothelial Cell Tube Formation Assay

This assay assesses the ability of HMC to inhibit the differentiation of endothelial cells into capillary-like structures.

Materials:

  • HUVECs

  • EGM-2 medium

  • Matrigel or other basement membrane extract

  • This compound (HMC)

  • DMSO

  • 24-well plates

  • Inverted microscope with a camera

Protocol:

  • Plate Coating: Thaw Matrigel on ice overnight. Pipette 250 µL of cold Matrigel into each well of a pre-chilled 24-well plate and spread evenly.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[7]

  • Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 medium at a density of 2 x 10⁵ cells/mL.

  • Compound Treatment: Prepare different concentrations of HMC in the cell suspension. Include a vehicle control (DMSO).

  • Seed 500 µL of the cell suspension containing HMC onto the solidified Matrigel.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[8]

  • Visualization and Quantification: Observe the formation of tube-like structures under an inverted microscope. Capture images of the tube network.

  • Data Analysis: Quantify the anti-angiogenic effect by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Compare the results from HMC-treated wells to the vehicle control.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of HMC on the migration of endothelial cells, a critical step in angiogenesis.

Materials:

  • HUVECs

  • EGM-2 medium

  • This compound (HMC)

  • DMSO

  • 6-well plates

  • 200 µL pipette tip or cell scraper

  • Inverted microscope with a camera

Protocol:

  • Cell Seeding: Seed HUVECs in 6-well plates and grow them to form a confluent monolayer.

  • Creating the Wound: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Compound Treatment: Replace the medium with fresh EGM-2 containing different concentrations of HMC. Include a vehicle control.

  • Image Acquisition: Capture images of the wound at 0 hours (immediately after scratching) and at subsequent time points (e.g., 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the wound at different time points using image analysis software. Calculate the percentage of wound closure for each concentration of HMC compared to the vehicle control. A delay in wound closure indicates an inhibitory effect on cell migration.

Mandatory Visualizations

Signaling Pathway Diagram

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration HMC HMC HMC->VEGFR2 Inhibition HMC->PI3K Inhibition HMC->ERK Inhibition

Caption: Proposed inhibitory mechanism of this compound on the VEGF signaling pathway.

Experimental Workflow Diagrams

Tube_Formation_Workflow A Coat 24-well plate with Matrigel B Incubate at 37°C for 30-60 min A->B C Seed HUVECs with different [HMC] B->C D Incubate for 4-18 hours C->D E Image acquisition (Inverted Microscope) D->E F Quantify tube length, junctions, and branches E->F

Caption: Workflow for the endothelial cell tube formation assay.

Migration_Assay_Workflow A Grow HUVECs to confluent monolayer B Create a 'wound' with a pipette tip A->B C Treat with different [HMC] B->C D Image at 0h, 6h, 12h, 24h C->D E Measure wound width and calculate closure % D->E

Caption: Workflow for the endothelial cell migration (wound healing) assay.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for researchers to quantify the anti-angiogenic effects of this compound in vitro. By employing these standardized assays, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of HMC as an anti-angiogenic agent. The provided diagrams offer a visual representation of the potential mechanism of action and the experimental workflows, aiding in the design and execution of these studies.

References

Application Note: HPLC Method for Purity Analysis of 2'-Hydroxy-4-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-4-methoxychalcone is a synthetic chalcone (B49325) derivative, a class of compounds belonging to the flavonoid family.[1] Chalcones serve as important precursors in the synthesis of various flavonoids and are investigated for a wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1] Given its potential therapeutic applications, ensuring the purity of this compound is critical for accurate biological evaluation and is a key aspect of quality control in drug development.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. The described reversed-phase HPLC (RP-HPLC) method is designed to separate the main compound from potential impurities, such as starting materials from synthesis and possible isomers.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₄O₃[2]
Molecular Weight 254.28 g/mol [2]
CAS Number 3327-24-0[2]
Appearance Powder to crystal[3]
Melting Point 91-92°C[4]
pKa (Predicted) 7.71 ± 0.30[3]
UV Maximum (in CH₂Cl₂) 367 nm[4]
Solubility Soluble in Methanol (B129727)[3]

HPLC Method Development and Protocol

The developed method utilizes reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like chalcones. A C18 stationary phase is employed with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and acidified water. The acidic modifier in the mobile phase helps to ensure sharp peak shapes.

Experimental Workflow

The logical workflow for the HPLC method development and application for purity analysis is illustrated in the diagram below.

HPLC_Method_Development cluster_prep Preparation cluster_method_dev Method Development cluster_validation Method Validation cluster_analysis Purity Analysis A Define Analytical Requirements B Gather Physicochemical Data (UV, pKa, Solubility) A->B C Prepare Standard and Sample Solutions B->C D Select Column (e.g., C18) B->D E Optimize Mobile Phase (Solvent Ratio, pH) B->E F Set Detection Wavelength (λmax) B->F L Inject Sample C->L D->E G Optimize Flow Rate and Temperature E->G M Acquire Chromatogram F->M H Specificity G->H I Linearity H->I J Precision & Accuracy I->J K LOD & LOQ J->K K->L L->M N Identify and Quantify Impurities M->N O Calculate Purity N->O

Caption: Workflow for HPLC method development and purity analysis.

Instrumentation and Materials
  • HPLC System: An integrated HPLC system with a quaternary pump, degasser, autosampler, and a variable wavelength UV-Vis detector.[5]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[6]

  • Solvents: HPLC grade methanol and water.

  • Acid: Formic acid or phosphoric acid (analytical grade).

  • Standard: this compound reference standard (purity ≥98%).

  • Sample: The this compound sample to be analyzed.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: 0.1% Formic acid in methanol.[5]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol.[5]

  • Working Standard Solution (e.g., 50 µg/mL): Dilute the stock solution with the initial mobile phase composition.

  • Sample Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These may require optimization for specific instruments and columns.

ParameterRecommended Condition
Column C18 reversed-phase (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Methanol (B)
Gradient Program 0-5 min: 80% A, 5-25 min: linear gradient to 35% A, 25-27 min: linear gradient to 80% A, 27-35 min: 80% A (equilibration)[7]
Flow Rate 1.0 mL/min
Column Temperature 45 °C[7]
Detection Wavelength 367 nm (or determined λmax)
Injection Volume 5 µL[7]

Data Presentation and Interpretation

The purity of the this compound sample is determined by calculating the peak area percentage.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities

The primary impurities in synthetically produced this compound are likely to be the unreacted starting materials from the Claisen-Schmidt condensation reaction:

  • 2-hydroxyacetophenone

  • 4-methoxybenzaldehyde

Additionally, side products from the reaction or degradation products may be present. The developed HPLC method should provide sufficient resolution to separate the main peak of this compound from these potential impurities.

Another important consideration is the potential for cis-trans isomerism in the chalcone structure. The trans isomer is generally more stable and the predominant form. However, exposure to UV light can induce isomerization to the cis form.[8] The HPLC method should be capable of separating these two isomers if present. In reversed-phase HPLC, the less polar trans-chalcone typically has a longer retention time than the more polar cis-isomer.[8]

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the purity analysis of this compound. The method is suitable for use in research and development as well as for quality control purposes in a drug development setting. Proper validation of the method in accordance with relevant guidelines is recommended before its application in a regulated environment.

References

Application Notes and Protocols for the Interpretation of ¹H and ¹³C NMR Spectra of 2'-Hydroxy-4-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-4-methoxychalcone is a flavonoid, a class of natural products known for their diverse biological activities. As a key intermediate in the biosynthesis of flavonoids, this chalcone (B49325) and its derivatives are of significant interest in medicinal chemistry and drug development for their potential therapeutic applications. Accurate structural elucidation is paramount for understanding structure-activity relationships and for quality control in synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of such organic compounds in solution.

This document provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound. It includes tabulated spectral data, a comprehensive experimental protocol for data acquisition, and graphical representations of the interpretation workflow and key structural correlations.

¹H and ¹³C NMR Spectral Data of this compound

The ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃), are summarized below. The numbering of the atoms for NMR assignment is shown in Figure 1.

Chemical structure of this compound with atom numbering for NMR assignments.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
12.80s-1H2'-OH
7.92d15.61HH-β
7.89dd8.0, 1.61HH-6'
7.62d8.82HH-2, H-6
7.48ddd8.8, 7.2, 1.61HH-4'
7.41d15.61HH-α
7.03dd8.4, 1.21HH-5'
6.95d8.82HH-3, H-5
6.90t7.61HH-3'
3.86s-3H4-OCH₃

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of doublets

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
193.7C=O
163.4C-2'
161.6C-4
145.1C-β
136.2C-4'
130.3C-2, C-6
129.6C-6'
127.4C-1
120.0C-α
118.8C-5'
118.6C-1'
117.8C-3'
114.5C-3, C-5
55.44-OCH₃

Experimental Protocol: ¹H and ¹³C NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for chalcone derivatives.

1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like chalcones. For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD) can be used.

  • Sample Concentration:

    • For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent.

    • For ¹³C NMR, a more concentrated sample is recommended due to the lower natural abundance of the ¹³C isotope. Use 20-50 mg of the sample in 0.6 mL of solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

  • Sample Filtration: To ensure high-resolution spectra, filter the sample solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving complex multiplets in the aromatic region.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: A spectral width of -2 to 14 ppm is generally sufficient.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled one-pulse sequence with NOE (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: A spectral width of 0 to 220 ppm is standard for most organic molecules.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the chemical shifts to TMS or the residual solvent peak.

  • For ¹³C NMR, perform proton decoupling to obtain singlets for all carbon signals.

Data Interpretation and Structural Elucidation

The interpretation of the NMR spectra allows for the complete assignment of all proton and carbon signals to the molecular structure of this compound.

Workflow for NMR Spectral Interpretation

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis & Interpretation Sample_Prep Sample Preparation (Dissolution & Filtration) NMR_Acquisition 1D (¹H, ¹³C) & 2D NMR Data Acquisition Sample_Prep->NMR_Acquisition Processing Fourier Transform, Phasing, Baseline Correction NMR_Acquisition->Processing Referencing Chemical Shift Referencing (TMS or Solvent) Processing->Referencing Integration ¹H Signal Integration Referencing->Integration Chem_Shift Analyze Chemical Shifts (δ) Integration->Chem_Shift Structural_Fragments Identify Structural Fragments Chem_Shift->Structural_Fragments Multiplicity Analyze Signal Multiplicity & Coupling Constants (J) Multiplicity->Structural_Fragments Integration_Analysis Analyze ¹H Integration Integration_Analysis->Structural_Fragments Assignment Assign Signals to Specific Atoms in the Molecule Structural_Fragments->Assignment Structure_Confirmation Confirm Final Structure Assignment->Structure_Confirmation G cluster_A_Ring A-Ring (from 2'-Hydroxyacetophenone) cluster_Linker α,β-Unsaturated Ketone Linker cluster_B_Ring B-Ring (from 4-Methoxybenzaldehyde) OH_2_prime 2'-OH δ ~12.8 ppm (s) (Intramolecular H-bond to C=O) CO C=O δ ~193.7 ppm OH_2_prime->CO H-bonding (downfield shift) H6_prime H-6' δ ~7.9 ppm (dd) H5_prime H-5' δ ~7.0 ppm (dd) H6_prime->H5_prime ³J coupling H4_prime H-4' δ ~7.5 ppm (ddd) H3_prime H-3' δ ~6.9 ppm (t) H4_prime->H3_prime ³J coupling H5_prime->H4_prime ³J coupling C_beta C-β / H-β δH ~7.9 ppm (d) δC ~145.1 ppm C_alpha C-α / H-α δH ~7.4 ppm (d) δC ~120.0 ppm C_beta->C_alpha ³J = 15.6 Hz (trans-alkene) OCH3 4-OCH₃ δH ~3.9 ppm (s) δC ~55.4 ppm H3_H5 H-3, H-5 δ ~7.0 ppm (d) OCH3->H3_H5 NOE (through space) H2_H6 H-2, H-6 δ ~7.6 ppm (d) H2_H6->H3_H5 ³J coupling

Application Notes and Protocols for the Mass Spectrometry Analysis of 2'-Hydroxy-4-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-4-methoxychalcone is a flavonoid derivative belonging to the chalcone (B49325) family, which is investigated for its potential pharmacological activities. Mass spectrometry is a pivotal analytical technique for the structural characterization and quantification of such compounds. Understanding the fragmentation pattern of this compound is essential for its unambiguous identification in complex matrices and for metabolism studies. This document provides a detailed overview of its mass spectrometry fragmentation, along with experimental protocols for its analysis.

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in mass spectrometry is influenced by the ionization technique employed, with electrospray ionization (ESI) being a common method for such analyses. The presence of a hydroxyl group at the 2'-position can lead to complex fragmentation patterns, including the potential for in-source cyclization to the corresponding flavanone. The fragmentation data presented here is based on tandem mass spectrometry (MS/MS) analysis in both positive and negative ion modes.

Quantitative Fragmentation Data

The following tables summarize the major fragment ions observed for this compound in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. The relative abundance of these ions can vary depending on the specific instrumental conditions.

Table 1: MS/MS Fragmentation Data of this compound in Positive Ion Mode ([M+H]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment StructureRelative Abundance (%)
255.10240.08CH₃Loss of a methyl radical from the methoxy (B1213986) groupHigh
255.10161.06C₇H₅OCleavage of the propenone chain, retaining the B-ringMedium
255.10121.03C₈H₇O₂Cleavage of the propenone chain, retaining the A-ringHigh

Table 2: MS/MS Fragmentation Data of this compound in Negative Ion Mode ([M-H]⁻)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment StructureRelative Abundance (%)
253.09238.06CH₃Loss of a methyl radical from the methoxy groupHigh
253.09117.03C₉H₈ORetro-Diels-Alder (RDA) type fragmentation, retaining the A-ring phenolateHigh

Fragmentation Pathway Diagram

The following diagram illustrates the proposed fragmentation pathway of this compound in positive ion mode.

fragmentation_pathway M [M+H]⁺ m/z 255.10 This compound F1 [M+H-CH₃]⁺ m/z 240.08 M->F1 -CH₃ F2 [C₉H₉O₂]⁺ m/z 161.06 M->F2 -C₇H₅O F3 [C₇H₅O₂]⁺ m/z 121.03 M->F3 -C₉H₈O₂

Caption: Proposed ESI-MS/MS fragmentation of this compound ([M+H]⁺).

Experimental Protocols

This section outlines a general protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727) or acetonitrile (B52724). Prepare working standards by serial dilution in the mobile phase.

  • Biological Samples (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Method
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Method
  • Ionization Source: Electrospray Ionization (ESI), positive and negative modes.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • MS/MS Analysis: Use the precursor and product ions listed in Tables 1 and 2 for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments. Optimize collision energies for each transition to maximize signal intensity.

Experimental Workflow

The following diagram outlines the general workflow for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Sample (Standard or Biological Matrix) Extract Extraction / Protein Precipitation Start->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Mass Spectrometry Detection (ESI) LC->MS MSMS Tandem MS (MS/MS) Fragmentation MS->MSMS Process Data Acquisition & Processing MSMS->Process Identify Compound Identification Process->Identify Quantify Quantification Process->Quantify

Caption: General workflow for LC-MS/MS analysis of this compound.

Conclusion

The provided application notes detail the characteristic mass spectrometry fragmentation pattern of this compound and offer a robust starting protocol for its analysis. The fragmentation is characterized by cleavages of the propenone backbone and loss of the methyl group from the methoxy substituent. These methodologies and data are valuable for researchers in natural product chemistry, pharmacology, and drug development for the reliable identification and quantification of this compound. It is important to note that the specific m/z values and relative abundances may vary slightly between different mass spectrometers, and instrument-specific optimization is recommended.

Application Notes and Protocols: 2'-Hydroxy-4-methoxychalcone as a Versatile Precursor for Flavonoid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2'-Hydroxy-4-methoxychalcone as a starting material for the synthesis of a variety of flavonoids, including flavanones, flavones, flavonols, and aurones. This document details the synthetic methodologies, presents quantitative data for key reactions, and explores the biological activities of the resulting flavonoid derivatives, complete with descriptions of relevant signaling pathways and experimental protocols.

Introduction

Flavonoids are a diverse class of naturally occurring polyphenolic compounds renowned for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. The specific substitution patterns on the flavonoid scaffold are critical determinants of their biological function. This compound is a valuable and readily accessible precursor that allows for the targeted synthesis of various flavonoid backbones, making it an important tool in medicinal chemistry and drug discovery. The methoxy (B1213986) group at the 4-position can enhance metabolic stability and bioavailability, making the resulting flavonoids particularly promising candidates for therapeutic development.

Synthesis of Flavonoids from this compound

This compound can be efficiently converted into several classes of flavonoids through various cyclization strategies. The choice of reagents and reaction conditions dictates the final flavonoid structure.

Synthesis of 4'-Methoxyflavanone

Intramolecular cyclization of 2'-hydroxychalcones is a common method for synthesizing flavanones. A particularly efficient method involves microwave-assisted, acetic acid-mediated cyclization.[1]

Experimental Protocol: Microwave-Assisted Synthesis of 4'-Methoxyflavanone

  • Dissolution: Dissolve this compound (1 equivalent) in glacial acetic acid in a microwave-safe reaction vessel.

  • Microwave Irradiation: Irradiate the reaction mixture in a microwave reactor under program-controlled conditions (e.g., specific temperature and time, typically around 30 minutes).[1]

  • Work-up: After cooling, pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 4'-Methoxyflavanone.

PrecursorProductReagent/ConditionsReaction TimeYield (%)Reference
This compound4'-MethoxyflavanoneAcetic Acid, Microwave Irradiation~30 min55[1]

Reaction Workflow: Flavanone Synthesis

G start This compound reagents Acetic Acid, Microwave Irradiation start->reagents product 4'-Methoxyflavanone reagents->product

Caption: Microwave-assisted cyclization of this compound.

Synthesis of 4'-Methoxyflavone (B190367)

The oxidative cyclization of 2'-hydroxychalcones provides a direct route to flavones. Various oxidizing agents can be employed, with iodine being a common and effective choice.

Experimental Protocol: Iodine-Mediated Synthesis of 4'-Methoxyflavone

  • Dissolution: Dissolve this compound (1 equivalent) and iodine (catalytic amount) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Reaction: Heat the reaction mixture under reflux for a specified period (e.g., 3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.

  • Isolation: The precipitated product is collected by vacuum filtration and washed thoroughly with water.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain pure 4'-Methoxyflavone.

PrecursorProductReagent/ConditionsReaction TimeYield (%)Reference
2',4'-Dihydroxy-4-methoxychalcone7-Hydroxy-4'-methoxyflavoneI₂, DMSO, Reflux3 h88.31[2]

Note: While this data is for a dihydroxy analog, the methodology is applicable.

Reaction Workflow: Flavone Synthesis

G start This compound reagents Iodine, DMSO, Reflux start->reagents product 4'-Methoxyflavone reagents->product

Caption: Oxidative cyclization to form 4'-Methoxyflavone.

Synthesis of 4'-Methoxyflavonol

Flavonols are synthesized from 2'-hydroxychalcones via the Algar-Flynn-Oyamada (AFO) reaction, which involves oxidative cyclization using alkaline hydrogen peroxide.[3]

Experimental Protocol: Algar-Flynn-Oyamada (AFO) Synthesis of 4'-Methoxyflavonol

  • Suspension: Suspend this compound (1 equivalent, e.g., 10.0 mmol) in ethanol (B145695) (e.g., 85 mL) in a round-bottom flask.[3]

  • Basification: While stirring at room temperature, add a freshly prepared aqueous solution of sodium hydroxide (B78521) (e.g., 20%, 10 mL).[3]

  • Oxidation: Carefully add 30% hydrogen peroxide dropwise over 30 minutes. Maintain the temperature around 30°C, using a water bath if necessary.[3]

  • Reaction: Stir the mixture vigorously for 3.5 to 4 hours at 30°C. Monitor the reaction by TLC.[3]

  • Quenching and Isolation: Pour the reaction mixture into crushed ice and acidify with 5 N hydrochloric acid to precipitate the crude product. Filter the precipitate and wash with cold water until neutral.[3]

  • Purification: Recrystallize the dried solid from ethyl acetate (B1210297) or ethanol to obtain pure 4'-Methoxyflavonol.[3]

PrecursorProductReagent/ConditionsReaction TimeYield (%)Reference
This compound4'-MethoxyflavonolNaOH, H₂O₂, Ethanol3.5 - 4 hNot specified[3]

Reaction Workflow: Flavonol Synthesis (AFO Reaction)

G start This compound reagents 1. NaOH, Ethanol 2. H₂O₂ start->reagents product 4'-Methoxyflavonol reagents->product

Caption: Algar-Flynn-Oyamada reaction for 4'-Methoxyflavonol synthesis.

Synthesis of Aurones

Aurones can be synthesized from 2'-hydroxychalcones through oxidative cyclization, often mediated by transition metal salts like mercury(II) acetate.[4][5]

Experimental Protocol: Synthesis of Aurone (B1235358) from this compound

  • Dissolution: Dissolve the this compound (1 equivalent) in pyridine.[5]

  • Addition of Reagent: Add a solution of mercury(II) acetate (Hg(OAc)₂) to the mixture.[5]

  • Reaction: Reflux the resulting solution with continuous stirring for approximately 60 minutes.[5]

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water and acidify with 1N HCl to precipitate the aurone product.[5]

  • Purification: Filter, wash with water, and dry the solid. The crude product can be further purified by recrystallization from a suitable solvent like methanol (B129727) or ethanol.[5]

PrecursorProductReagent/ConditionsReaction TimeYield (%)Reference
2'-hydroxychalconeAuroneHg(OAc)₂, Pyridine, Reflux~60 min78 (for unsubstituted)[4]

Note: Yield is for the unsubstituted chalcone (B49325) and may vary for the 4-methoxy derivative.

Reaction Workflow: Aurone Synthesis

G start This compound reagents Hg(OAc)₂, Pyridine, Reflux start->reagents product 4-Methoxyaurone reagents->product

Caption: Oxidative cyclization for the synthesis of an aurone.

Biological Applications and Signaling Pathways

Flavonoids synthesized from this compound exhibit a range of biological activities. Of particular note are the neuroprotective, anti-inflammatory, and antioxidant effects of 4'-methoxy substituted flavonoids.

Neuroprotective Effects of 4'-Methoxyflavone and 4'-Methoxyflavonol

Both 4'-methoxyflavone and 4'-methoxyflavonol have demonstrated significant neuroprotective properties, primarily through the inhibition of parthanatos, a form of programmed cell death.[4][6][7]

Signaling Pathway: Inhibition of Parthanatos

Parthanatos is initiated by the overactivation of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1) in response to severe DNA damage or excitotoxicity.[3][7] Overactivated PARP-1 leads to the accumulation of poly(ADP-ribose) polymers (PAR), which signal the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[3] In the nucleus, AIF mediates large-scale DNA fragmentation and cell death. 4'-Methoxyflavone and 4'-methoxyflavonol have been shown to inhibit this pathway.[7]

G cluster_0 Nucleus cluster_1 Mitochondrion DNA_damage DNA Damage / Excitotoxicity PARP1 PARP-1 Overactivation DNA_damage->PARP1 PAR Poly(ADP-ribose) Polymer (PAR) Accumulation PARP1->PAR AIF_mito Apoptosis-Inducing Factor (AIF) PAR->AIF_mito Signals AIF_nucleus AIF Translocation to Nucleus Fragmentation DNA Fragmentation & Cell Death AIF_nucleus->Fragmentation AIF_mito->AIF_nucleus Flavonoid 4'-Methoxyflavone / 4'-Methoxyflavonol Flavonoid->PARP1 Inhibits

Caption: Inhibition of the Parthanatos cell death pathway by 4'-Methoxyflavonol/flavone.[3]

CompoundBiological ActivityTarget PathwayIC₅₀ / EC₅₀Cell Line / ModelReference
4'-MethoxyflavoneNeuroprotection (anti-parthanatos)PARP-1EC₅₀ ≈ 10 µMHeLa and SH-SY5Y cells[7]
4'-MethoxyflavonolNeuroprotection (anti-parthanatos)PARP-1Not specifiedPreclinical models[3][4]

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test flavonoid (e.g., 4'-Methoxyflavone) for a specified duration (e.g., 1-2 hours).

  • Induction of Cell Death: Induce parthanatos by adding an agent like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).[7]

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

Anti-inflammatory and Antioxidant Activities

Methoxy-substituted flavonoids also exhibit potent anti-inflammatory and antioxidant effects by modulating key signaling pathways like NF-κB, MAPK, and activating the Nrf2 antioxidant response.[8][9][10]

Signaling Pathway: Inhibition of NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation. Inflammatory stimuli lead to the degradation of the inhibitor of κB (IκB), allowing the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. 4'-methoxy substituted flavonoids are proposed to inhibit this pathway by preventing IκBα degradation.[8]

G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Stimuli->IKK IkB IκBα Degradation IKK->IkB NFkB_dimer NF-κB (p50/p65) NFkB_translocation NF-κB Translocation NFkB_dimer->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) NFkB_translocation->Gene_expression Flavonoid 4'-Methoxyflavonoids Flavonoid->IkB Inhibits

References

Application Notes and Protocols for Assessing the Neuroprotective Effects of 2'-Hydroxy-4-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, present a significant challenge to human health. The development of neuroprotective agents that can prevent or slow down this neuronal loss is a critical area of research. Chalcones, a class of polyphenolic compounds found in plants, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] 2'-Hydroxy-4-methoxychalcone is a synthetic chalcone (B49325) derivative with potential therapeutic applications.[2] This document provides detailed experimental protocols for assessing the neuroprotective effects of this compound, focusing on in vitro models of neuronal damage. The protocols described herein are based on established methods for evaluating neuroprotective compounds.[3][4][5][6]

In Vitro Models of Neurotoxicity

To evaluate the neuroprotective potential of this compound, in vitro models that mimic the pathological conditions of neurodegenerative diseases are employed.[3][7] Commonly used neuronal cell models include the human neuroblastoma SH-SY5Y cell line and primary neuronal cultures.[3][8] Neurotoxicity can be induced by various agents, each representing different aspects of neurodegeneration:

  • Oxidative Stress: Induced by agents like hydrogen peroxide (H₂O₂) or methylglyoxal (B44143) (MG), which cause an imbalance in cellular redox homeostasis and lead to the production of reactive oxygen species (ROS).[4][5]

  • Excitotoxicity: Triggered by excessive stimulation of glutamate (B1630785) receptors, leading to an influx of calcium ions and subsequent neuronal damage.[9][10]

  • Protein Aggregation: Using peptides like amyloid-beta (Aβ) to model aspects of Alzheimer's disease.[8]

Experimental Protocols

The following are detailed protocols for assessing the neuroprotective effects of this compound against methylglyoxal-induced neurotoxicity in SH-SY5Y cells, a model relevant to diabetic neuropathy and other neurodegenerative conditions.[5][6][11]

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol determines the ability of this compound to protect SH-SY5Y cells from methylglyoxal (MG)-induced cell death.[5]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Methylglyoxal (MG)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for 1 hour.[11]

  • Induction of Neurotoxicity: Add MG (e.g., 500 µM) to the wells and incubate for 24 hours.[11]

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well and incubate for 4 hours.[3]

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[3]

    • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Express cell viability as a percentage of the untreated control group.

Protocol 2: Assessment of Apoptosis

This protocol evaluates the anti-apoptotic effects of this compound using Hoechst 33342 staining for nuclear condensation and Annexin V-FITC/PI staining for apoptosis detection.[5]

Materials:

  • Treated cells from Protocol 1

  • Hoechst 33342 stain

  • Annexin V-FITC Apoptosis Detection Kit

  • Fluorescence microscope

  • Flow cytometer

Procedure (Hoechst 33342 Staining):

  • After treatment, fix the cells with 4% paraformaldehyde.

  • Stain the cells with Hoechst 33342 solution.

  • Observe nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.[5]

Procedure (Annexin V-FITC/PI Staining):

  • Harvest the treated cells and resuspend them in binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) is then quantified.[5]

Protocol 3: Western Blot Analysis of Apoptotic and Signaling Proteins

This protocol investigates the effect of this compound on the expression of key proteins involved in apoptosis and neuroprotective signaling pathways.[4][5]

Materials:

  • Treated cells

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • Primary antibodies (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, p-Akt, p-CREB, Nrf2, HO-1)[5][6]

  • Secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[4]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.[4]

  • Incubate with the appropriate secondary antibody.

  • Detect the protein bands using a chemiluminescence system and quantify the band intensities.

Protocol 4: Measurement of Reactive Oxygen Species (ROS)

This protocol assesses the antioxidant capacity of this compound by measuring its effect on intracellular ROS levels.[5]

Materials:

  • Treated cells

  • 2',7'-dichlorofluorescein diacetate (DCFH-DA) dye

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • After treatment, incubate the cells with DCFH-DA solution.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity, which is proportional to the intracellular ROS levels.

  • Quantify the relative ROS levels as a percentage of the control group.[4]

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability in MG-treated SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control-100 ± 5.2
MG only50055 ± 4.1
2'-H-4-MC + MG0.165 ± 3.8
2'-H-4-MC + MG0.578 ± 4.5
2'-H-4-MC + MG1.088 ± 3.9

Note: Data are presented as mean ± SEM. 2'-H-4-MC: this compound.

Table 2: Effect of this compound on Apoptosis and ROS Production in MG-treated SH-SY5Y Cells

Treatment GroupConcentration (µM)Annexin V Positive Cells (%)Relative ROS Levels (%)
Control-5 ± 1.2100 ± 8.1
MG only50025 ± 2.5180 ± 12.3
2'-H-4-MC + MG0.515 ± 1.8140 ± 9.7
2'-H-4-MC + MG1.09 ± 1.5115 ± 7.5

Note: Data are presented as mean ± SEM. 2'-H-4-MC: this compound.

Table 3: Effect of this compound on Protein Expression in MG-treated SH-SY5Y Cells

Treatment GroupConcentration (µM)Bcl-2/Bax Ratio (Fold Change)Cleaved Caspase-3 (Fold Change)p-Akt/Akt Ratio (Fold Change)Nrf2 (Fold Change)
Control-1.01.01.01.0
MG only5000.43.50.60.7
2'-H-4-MC + MG1.00.81.50.91.4

Note: Data are presented as fold change relative to the control group.

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Neuroprotection Assessment cluster_analysis Data Analysis seed Seed SH-SY5Y Cells pretreat Pre-treat with This compound seed->pretreat induce Induce Neurotoxicity (e.g., Methylglyoxal) pretreat->induce viability Cell Viability (MTT Assay) induce->viability 24h apoptosis Apoptosis Assays (Hoechst, Annexin V) induce->apoptosis 24h ros ROS Measurement (DCFH-DA) induce->ros 24h western Western Blot (Protein Expression) induce->western 24h quantify Quantification & Statistical Analysis viability->quantify apoptosis->quantify ros->quantify western->quantify

Caption: Workflow for assessing the neuroprotective effects of this compound.

Putative Neuroprotective Signaling Pathways

Based on the known mechanisms of other neuroprotective chalcones, this compound may exert its effects through the modulation of several key signaling pathways.[5][6][12][13]

signaling_pathway cluster_stimulus Neurotoxic Stimulus cluster_chalcone Therapeutic Intervention cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes stimulus Oxidative Stress (e.g., Methylglyoxal) akt PI3K/Akt Pathway stimulus->akt nrf2 Nrf2/HO-1 Pathway stimulus->nrf2 apoptosis Apoptosis Pathway stimulus->apoptosis chalcone This compound chalcone->akt chalcone->nrf2 chalcone->apoptosis survival Neuronal Survival akt->survival anti_apoptosis Inhibition of Apoptosis akt->anti_apoptosis antioxidant Antioxidant Defense nrf2->antioxidant apoptosis->survival anti_apoptosis->survival

Caption: Putative signaling pathways modulated by this compound for neuroprotection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-Hydroxy-4-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2'-Hydroxy-4-methoxychalcone, particularly focusing on improving low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Claisen-Schmidt condensation reaction for synthesizing this compound is resulting in a very low yield. What are the common causes?

Low yields in the synthesis of this compound are a frequent issue. Several factors can contribute to this problem, including:

  • Suboptimal Reaction Temperature: The reaction temperature plays a crucial role. While many chalcone (B49325) syntheses can proceed at room temperature, excessively low temperatures can lead to very slow reaction rates. Conversely, high temperatures can promote side reactions and product degradation.[1][2] For the synthesis of 2'-hydroxy chalcone, a study found that the best yield was obtained at 0°C.

  • Inactive Catalyst: The base catalyst, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is critical for the condensation.[3] If the base is old, has been improperly stored, or the solution is not freshly prepared, its activity can be diminished, leading to poor yields.[1][4]

  • Incorrect Reaction Time: The reaction may not have proceeded to completion. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][4] The reaction is complete when the starting material spot, particularly the limiting reactant, is no longer visible.[5] Reaction times can vary from a few hours to overnight.[6][7]

  • Impure Reactants: The purity of the starting materials, 2'-hydroxyacetophenone (B8834) and 4-methoxybenzaldehyde (B44291), is important. Impurities can interfere with the reaction.[6]

  • Inappropriate Solvent: The choice of solvent can significantly impact the yield. Isopropyl alcohol has been shown to be a better solvent for the synthesis of 2'-hydroxy chalcone compared to methanol, ethanol (B145695), acetonitrile, dichloromethane, and tetrahydrofuran.

Q2: The reaction mixture has turned dark brown or black, and I've isolated a gummy or oily product instead of crystals. What has gone wrong?

A dark-colored reaction mixture and the formation of an oily or gummy product often indicate the presence of side reactions or product degradation.[1] High reaction temperatures can contribute to this issue.[6] The oily product is likely a mixture of the desired chalcone and various byproducts.[6] In such cases, purification by column chromatography is often necessary to isolate the pure compound.[6]

Q3: What are the primary side reactions to be aware of during the synthesis of this compound?

The main side reactions in the base-catalyzed synthesis of chalcones include:

  • Cannizzaro Reaction: This involves the disproportionation of the aldehyde (4-methoxybenzaldehyde) in the presence of a strong base to form the corresponding alcohol and carboxylic acid. This is more likely to occur at high concentrations of a strong base.[8]

  • Michael Addition: The enolate of the acetophenone (B1666503) can add to the α,β-unsaturated ketone of the newly formed chalcone product.[8]

  • Self-Condensation of Acetophenone: The 2'-hydroxyacetophenone can react with itself, especially if the aldehyde is consumed or if the reaction conditions are not optimized.[8]

Q4: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate at regular intervals, you can visually track the consumption of the reactants and the formation of the product.[5] The reaction is considered complete when the spot corresponding to the limiting starting material disappears.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps Citation
Low or No Product Yield Ineffective CatalystEnsure the base (e.g., NaOH, KOH) is not old or contaminated. Use a freshly prepared solution. For the synthesis of 2'-hydroxy chalcone, NaOH has been shown to have the best catalytic activity compared to other bases like calcium hydroxide, magnesium hydroxide, and lithium hydroxide.[1][3]
Suboptimal Reaction TemperatureMaintain a consistent and optimal temperature. For 2'-hydroxy chalcone synthesis, 0°C has been reported to provide the best yield and purity. Higher temperatures can promote side reactions.[1]
Incorrect StoichiometryStart with a 1:1 molar ratio of 2'-hydroxyacetophenone to 4-methoxybenzaldehyde. A slight excess of the aldehyde can be used to ensure the complete consumption of the ketone.[8]
Insufficient Reaction TimeMonitor the reaction progress using TLC. The reaction should be allowed to proceed until the limiting reactant is completely consumed. For 2'-hydroxy chalcone, a reaction time of approximately 4 hours has been suggested as effective.[1][5]
Formation of Oily/Gummy Product Presence of Impurities/Side ProductsIf the product does not crystallize, purification via column chromatography is recommended to isolate the pure chalcone.[6]
Inappropriate WorkupAfter the reaction is complete, pour the mixture into crushed ice and neutralize with a dilute acid like HCl to precipitate the product.[6][9]
Dark-Colored Reaction Mixture Product Degradation/Side ReactionsThis is often caused by excessively high temperatures. Running the reaction at a lower temperature (e.g., 0°C) can help minimize degradation.[1][6]

Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is based on an optimized method for the synthesis of 2'-hydroxy chalcone.

Materials:

  • 2'-Hydroxyacetophenone

  • 4-Methoxybenzaldehyde

  • Sodium Hydroxide (NaOH)

  • Isopropyl Alcohol (IPA)

  • Hydrochloric Acid (HCl), dilute solution

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 0.05 mol of 2'-hydroxyacetophenone in 50 mL of isopropyl alcohol.

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add 20 mL of a 40% aqueous solution of NaOH to the stirred mixture while maintaining the temperature at 0°C.

  • To this solution, add 0.05 mol of 4-methoxybenzaldehyde.

  • Continue stirring the reaction mixture at 0°C for approximately 4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Acidify the mixture by slowly adding dilute HCl until the chalcone precipitates.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

Solvent-Free Synthesis by Grinding

This method offers an environmentally friendly alternative to conventional solvent-based synthesis.[10][11]

Materials:

  • 2'-Hydroxyacetophenone

  • 4-Methoxybenzaldehyde

  • Solid NaOH or KOH

  • Mortar and pestle

  • Chloroform

  • Cold water

Procedure:

  • In a mortar, grind the 2'-hydroxyacetophenone and solid NaOH/KOH for a specified time (e.g., 10 minutes).[1]

  • Add the 4-methoxybenzaldehyde to the mixture and continue grinding.[5]

  • Monitor the reaction completion by TLC.[2]

  • After the reaction is complete, add cold water to the mixture.[6]

  • The product can then be extracted using a solvent like chloroform, and the organic phase is evaporated to yield the chalcone.[5]

Data Presentation

Table 1: Comparison of Different Synthesis Methods for Chalcones

Method Catalyst Temperature Reaction Time Solvent Yield (%) Reference
Conventional StirringNaOHRoom Temp2-3 hoursEthanol58-89[1]
RefluxNaOHReflux8 hoursEthanolNot Specified[1]
Grinding (Solvent-free)NaOHAmbient10 minutesNoneHigh[1]
GrindingKOHAmbient-None32.6[10]
RefluxKOH--Ethanol9.2[10]

Visualizations

experimental_workflow start Start: Prepare Reactants (2'-Hydroxyacetophenone & 4-Methoxybenzaldehyde) dissolve Dissolve 2'-Hydroxyacetophenone in Isopropyl Alcohol start->dissolve cool Cool Mixture to 0°C in Ice Bath dissolve->cool add_base Add 40% NaOH Solution cool->add_base add_aldehyde Add 4-Methoxybenzaldehyde add_base->add_aldehyde react Stir at 0°C for ~4 hours add_aldehyde->react monitor Monitor with TLC react->monitor monitor->react Incomplete workup Workup: Pour into ice, acidify with HCl monitor->workup Reaction Complete filter Filter Precipitate workup->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Pure this compound recrystallize->product

Caption: Optimized experimental workflow for this compound synthesis.

troubleshooting_guide low_yield Low Yield cause1 Inactive Catalyst low_yield->cause1 cause2 Suboptimal Temperature low_yield->cause2 cause3 Side Reactions low_yield->cause3 solution1 Use Freshly Prepared Strong Base (e.g., NaOH) cause1->solution1 solution2 Optimize Temperature (e.g., 0°C for this synthesis) cause2->solution2 solution3 Control Stoichiometry, Slow Base Addition, Lower Temperature cause3->solution3

Caption: Troubleshooting logic for addressing low product yield.

References

troubleshooting purification of 2'-Hydroxy-4-methoxychalcone from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2'-Hydroxy-4-methoxychalcone

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for common issues encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.

Synthesis & Purification

Q1: My Claisen-Schmidt condensation reaction for synthesizing this compound is resulting in a very low yield. What are the potential causes?

A1: Low yields are a common issue in the synthesis of chalcones. Several factors can contribute to this problem:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and catalyst concentration are critical parameters. Some reactions may benefit from initial cooling (e.g., 0°C) followed by a gradual warming to room temperature.[1]

  • Base Strength and Concentration: The choice and concentration of the base are crucial for the deprotonation of the acetophenone (B1666503). Using a stronger base, such as solid KOH or NaOH, or a more concentrated aqueous solution (e.g., 40%), can significantly improve yields.[2]

  • Poor Reagent Quality: Ensure that the 2'-hydroxyacetophenone (B8834) and 4-methoxybenzaldehyde (B44291) are pure and fresh.[1]

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired chalcone (B49325).[1] One common side reaction is the Cannizzaro reaction, which is a base-induced disproportionation of the aldehyde.[1] To minimize this, it is recommended to first react the acetophenone with the base to form the enolate before adding the benzaldehyde.[1]

  • Reversibility of the Reaction: The initial aldol (B89426) addition step can be reversible. Ensuring the reaction proceeds to the dehydrated chalcone product is key to maximizing the yield.[1]

Q2: The product of my reaction is an oily mixture that is difficult to purify and will not crystallize. How can I isolate the this compound?

A2: Oily products are a frequent challenge in chalcone synthesis, often due to the presence of impurities, unreacted starting materials, or side products.[2] Here are some troubleshooting steps:

  • Initial Wash: After the reaction is complete, pour the mixture into ice-cold water and acidify it with dilute HCl. This will often cause the crude product to precipitate. It is important to wash the resulting solid thoroughly with cold water.[2]

  • Trituration: Try triturating the oily residue with a non-polar solvent like hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297). This can often induce crystallization of the desired product, leaving impurities dissolved in the solvent.[2]

  • Column Chromatography: If trituration is unsuccessful, column chromatography is the most effective method for purification. A silica (B1680970) gel column using a gradient of ethyl acetate in hexane is a typical solvent system.[2]

Q3: I've obtained a solid product, but it appears to be impure. What is the best way to purify this compound?

A3: Recrystallization is the most common and effective method for purifying solid chalcones.

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the chalcone well at high temperatures but poorly at low temperatures. Ethanol (B145695), ethyl acetate, or mixtures of these with hexane are often suitable.[3][4]

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, followed by hot filtration. Allow the solution to cool slowly to form pure crystals. Cooling in an ice bath can maximize recovery. The purified crystals can then be collected by filtration.[5]

Q4: My purified this compound has a lower than expected melting point. What does this indicate?

A4: A broad or depressed melting point is a strong indication of impurities within your sample. The presence of even small amounts of contaminants can disrupt the crystal lattice of the pure compound, leading to a lower melting point. It is advisable to repeat the purification process, such as recrystallization, until a sharp melting point consistent with the literature value is obtained.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₄O₃[6][7]
Molecular Weight254.28 g/mol [6][8]
Melting Point109 °C[8]
AppearanceYellow crystalline solid[9]
¹H NMR (CDCl₃, δ ppm)3.86 (3H, s, -OCH₃), 6.86 (2H, d), 7.07 (2H, d), 7.66 (1H, d), 7.75 (1H, d), 7.73 (2H, d), 8.14 (2H, d), 10.09 (1H, s, -OH)[10]
¹³C NMR (CDCl₃, δ ppm)55.57, 113.99, 115.84, 118.44, 125.98, 130.77, 130.82, 130.95, 143.70, 160.01, 163.04, 187.28[10]
UV-Vis (CH₂Cl₂)λmax = 367 nm[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation

Materials:

  • 2'-Hydroxyacetophenone

  • 4-Methoxybenzaldehyde

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute solution

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in a minimal amount of ethanol.

  • While stirring the solution at room temperature, add a 40% aqueous solution of NaOH or KOH dropwise.

  • Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]

  • Once the reaction is complete (typically after several hours), pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture by slowly adding dilute HCl until the solution is acidic to litmus (B1172312) paper. A yellow precipitate should form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid precipitate thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of ethanol and gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions as needed to achieve complete dissolution.

  • If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystals should start to form.

  • To maximize crystal formation, place the flask in an ice bath for about 30 minutes.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Dry the purified crystals and determine their melting point and yield.

Visualizations

Reaction_Pathway 2'-Hydroxyacetophenone 2'-Hydroxyacetophenone Enolate Enolate Intermediate 2'-Hydroxyacetophenone->Enolate Deprotonation 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Aldol_Adduct Aldol Adduct 4-Methoxybenzaldehyde->Aldol_Adduct Base Base (NaOH or KOH) Enolate->Aldol_Adduct Nucleophilic Attack Chalcone This compound Aldol_Adduct->Chalcone Dehydration

Caption: Reaction pathway for the synthesis of this compound.

Purification_Workflow Start Crude Reaction Mixture Quench Quench with Ice Water & Acidify with HCl Start->Quench Filter Filter to Isolate Crude Solid Quench->Filter Crude_Product Crude this compound Filter->Crude_Product Oily_Product Oily Product Filter->Oily_Product If no solid forms Recrystallize Recrystallize from Ethanol Crude_Product->Recrystallize Pure_Product Pure this compound Recrystallize->Pure_Product Triturate Triturate with Hexane Oily_Product->Triturate Triturate->Crude_Product If solid forms Column_Chromatography Column Chromatography Triturate->Column_Chromatography If remains oily Column_Chromatography->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Impure_Product Impure Product (Oily or Discolored) Problem->Impure_Product Crystallization_Failure Failure to Crystallize Problem->Crystallization_Failure Check_Conditions Check Reaction Conditions (Temp, Time, Catalyst) Low_Yield->Check_Conditions Possible Cause Check_Reagents Check Reagent Purity Low_Yield->Check_Reagents Possible Cause Optimize_Base Optimize Base Concentration Low_Yield->Optimize_Base Possible Cause Recrystallize Recrystallize from Suitable Solvent Impure_Product->Recrystallize Solution Column_Chromatography Perform Column Chromatography Impure_Product->Column_Chromatography Alternative Solution Triturate Triturate with Non-polar Solvent Crystallization_Failure->Triturate First Step Seed_Crystal Add Seed Crystal Crystallization_Failure->Seed_Crystal If Trituration Fails Triturate->Column_Chromatography If Still Fails

Caption: Troubleshooting decision tree for chalcone purification.

References

Technical Support Center: Overcoming Solubility Challenges of 2'-Hydroxy-4-methoxychalcone in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2'-Hydroxy-4-methoxychalcone (HMC) in their experimental workflows. This guide provides practical troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you achieve stable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound (HMC)?

This compound (C₁₆H₁₄O₃, MW: 254.28 g/mol ) is a flavonoid derivative known for its hydrophobic nature.[1][2] It is generally considered poorly soluble in water and aqueous buffers. However, it exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[3][4]

Q2: I'm observing a precipitate when I dilute my DMSO stock solution of HMC into my aqueous biological buffer. What is happening?

This common phenomenon is known as "precipitation upon dilution." It occurs because HMC is highly soluble in DMSO but has very low solubility in aqueous solutions.[5] When the concentrated DMSO stock is introduced into the aqueous buffer, the solvent environment changes drastically, causing the compound to crash out of solution. To mitigate this, it is crucial to keep the final DMSO concentration in your working solution as low as possible, typically below 0.5%, to minimize both precipitation and potential cytotoxicity to cell cultures.[3]

Q3: How does pH influence the solubility of this compound?

The solubility of HMC is expected to be pH-dependent due to the presence of a phenolic hydroxyl group.[3] At acidic or neutral pH, the hydroxyl group is protonated, and the molecule remains less polar, resulting in lower aqueous solubility. As the pH becomes more alkaline, the hydroxyl group can deprotonate to form a phenolate (B1203915) ion. This ionization increases the molecule's polarity and can lead to a significant enhancement in its aqueous solubility.[3]

Q4: What are the primary strategies to enhance the aqueous solubility of HMC for biological assays?

Several formulation strategies can be employed to improve the aqueous solubility of hydrophobic compounds like HMC.[6][7] The most common and effective methods for laboratory-scale experiments include:

  • Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent.[8][9]

  • Cyclodextrins: Encapsulating the HMC molecule within a cyclodextrin (B1172386) to form a water-soluble inclusion complex.[10][11]

  • Nanoemulsions: Creating a stable oil-in-water nanoemulsion where HMC is dissolved in the oil phase.[12]

Troubleshooting Guides

Issue 1: Compound Precipitates in Aqueous Buffer Immediately Upon Dilution

This is the most frequent issue encountered when preparing working solutions of HMC. The following workflow can help you troubleshoot this problem.

G start Start: HMC precipitates in aqueous buffer check_dmso Check final DMSO concentration. start->check_dmso high_dmso Is DMSO concentration > 0.5%? check_dmso->high_dmso reduce_dmso Reduce final DMSO concentration. Prepare a more dilute stock or use a larger final volume. high_dmso->reduce_dmso Yes low_dmso DMSO concentration is low. high_dmso->low_dmso No stepwise_dilution Employ stepwise dilution. Dilute DMSO stock into a small volume of buffer first, then add to the final volume. reduce_dmso->stepwise_dilution low_dmso->stepwise_dilution still_precipitates Still precipitates? stepwise_dilution->still_precipitates solubility_enhancement Consider solubility enhancement techniques: - Co-solvents - Cyclodextrins - Nanoemulsions still_precipitates->solubility_enhancement Yes end_stable End: Solution is stable. still_precipitates->end_stable No end_alternative End: Alternative method chosen. solubility_enhancement->end_alternative

Caption: Troubleshooting workflow for HMC precipitation.

Issue 2: Precipitate Forms in Cell Culture Wells After 24-48 Hours

Sometimes, a solution that appears clear initially can develop a precipitate over longer incubation times.

  • Problem: The HMC is "crashing out" of the solution over time. This can be due to interactions with components in the culture medium, such as proteins in fetal bovine serum, or instability of the supersaturated solution.

  • Solution 1: Test Media Interaction: Before your experiment, incubate the HMC working solution in the complete cell culture medium (without cells) for the duration of your planned experiment (e.g., 24, 48, or 72 hours). Observe for any precipitate formation. If precipitation occurs, you may need to consider using a serum-free medium for the treatment period if your experimental design allows.

  • Solution 2: Use a More Stable Formulation: For long-term experiments, using a formulation that provides greater stability in aqueous environments is recommended. Encapsulation techniques, such as using hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve the stability of HMC in solution.[13]

Data Presentation: Solubility Enhancement Strategies

The following tables summarize the expected solubility improvements with different techniques. Researchers should experimentally verify the solubility in their specific systems.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
WaterPractically Insoluble[3]
Phosphate-Buffered Saline (PBS, pH 7.4)Very Poorly SolublePrecipitation is common when diluting from organic stock solutions.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing stock solutions.[4]
EthanolSolubleCan be used as a co-solvent.[14]
MethanolSoluble[4]

Table 2: Representative Solubility of HMC with Enhancement Techniques

FormulationAchievable Concentration Range (Hypothetical)AdvantagesDisadvantages
Co-solvent System (e.g., 5% Ethanol in Buffer)1 - 10 µMSimple to prepare.May not be sufficient for higher concentrations; potential for solvent effects on the assay.
Cyclodextrin Complex (e.g., HP-β-CD)10 - 100 µMSignificant solubility enhancement; generally low toxicity.[15]Requires optimization of the HMC:cyclodextrin ratio.
Nanoemulsion > 100 µMHigh loading capacity; good stability.[12]More complex preparation; potential for interference from surfactants.

Experimental Protocols

Protocol 1: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol, based on the Higuchi-Connors method, is used to determine the effect of HP-β-CD on the aqueous solubility of HMC.[13]

Materials:

  • This compound (HMC)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or rotator

  • 0.22 µm syringe filters

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, 20 mM) in your chosen buffer.

  • Add Excess HMC: Add an excess amount of HMC powder to each cyclodextrin solution. Ensure that undissolved solid is visible at the bottom of each tube.

  • Equilibration: Seal the tubes and place them on an orbital shaker. Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, centrifuge the tubes at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved HMC.

  • Filtration: Carefully withdraw an aliquot from the supernatant of each tube and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered samples as needed and quantify the concentration of dissolved HMC using a validated analytical method (e.g., UV-Vis spectrophotometry at HMC's λmax or HPLC).

  • Data Analysis: Plot the concentration of dissolved HMC (y-axis) against the concentration of HP-β-CD (x-axis) to generate a phase solubility diagram.

G prep_cd 1. Prepare HP-β-CD solutions in buffer (0-20 mM) add_hmc 2. Add excess HMC powder to each solution prep_cd->add_hmc equilibrate 3. Equilibrate on shaker (48-72h at constant temp.) add_hmc->equilibrate centrifuge 4. Centrifuge to pellet undissolved HMC equilibrate->centrifuge filter 5. Filter supernatant (0.22 µm syringe filter) centrifuge->filter quantify 6. Quantify dissolved HMC (UV-Vis or HPLC) filter->quantify plot 7. Plot [HMC] vs [HP-β-CD] to create phase solubility diagram quantify->plot

Caption: Workflow for a phase solubility study.

Protocol 2: Preparation of an HMC-Loaded Nanoemulsion

This protocol provides a general method for preparing an HMC nanoemulsion using the oil-in-water emulsion solvent evaporation technique.

Materials:

  • This compound (HMC)

  • Oil phase (e.g., medium-chain triglycerides, ethyl oleate)

  • Organic solvent (e.g., acetone (B3395972) or ethanol)

  • Aqueous phase (e.g., deionized water or buffer)

  • Surfactant (e.g., Polysorbate 80, Tween® 80)

  • High-speed homogenizer or sonicator

Procedure:

  • Prepare the Organic Phase: Dissolve HMC and the surfactant in the organic solvent. Then, add the oil phase to this mixture and stir until a clear solution is formed.

  • Prepare the Aqueous Phase: The aqueous phase consists of deionized water or your chosen buffer.

  • Form the Emulsion: Add the organic phase dropwise to the aqueous phase under continuous high-speed homogenization or sonication. This process should be carried out in an ice bath to prevent overheating.

  • Solvent Evaporation: After the addition is complete, continue homogenization/sonication for an additional 5-10 minutes. Then, evaporate the organic solvent using a rotary evaporator under reduced pressure.

  • Final Product: The resulting translucent liquid is the HMC-loaded nanoemulsion. It can be further characterized for particle size, zeta potential, and encapsulation efficiency.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase dissolve_hmc Dissolve HMC, surfactant, and oil in organic solvent emulsify Combine phases under high-speed homogenization or sonication dissolve_hmc->emulsify prep_aq Prepare buffer or deionized water prep_aq->emulsify evaporate Evaporate organic solvent under reduced pressure emulsify->evaporate end_product Final Product: HMC-Loaded Nanoemulsion evaporate->end_product

Caption: HMC-loaded nanoemulsion preparation workflow.

References

Technical Support Center: 2'-Hydroxy-4-methoxychalcone and the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2'-Hydroxy-4-methoxychalcone (HMC) in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of HMC with the widely used MTT cell viability assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HMC) and what is it used for?

A1: this compound (CAS No. 3327-24-0) is a chalcone, a type of flavonoid compound.[1] It has demonstrated a range of biological activities, including anti-proliferative, anti-inflammatory, and anti-angiogenic effects.[2] Researchers are investigating its potential as an anticancer agent due to its ability to inhibit tubulin polymerization and induce apoptosis.

Q2: What is the MTT assay and how does it work?

A2: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[1][3] The amount of formazan produced, which is quantified by measuring the absorbance after solubilization, is directly proportional to the number of viable cells.[1]

Q3: Can this compound interfere with the MTT assay?

A3: Yes, there is a potential for interference. Chalcones, due to their chemical structure containing an α,β-unsaturated carbonyl system, can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This can lead to a false positive result, specifically an underestimation of the compound's cytotoxicity (i.e., an overestimation of cell viability).

Q4: How can I determine if this compound is interfering with my MTT assay?

A4: A cell-free control experiment is essential. This involves incubating HMC with the MTT reagent in cell culture medium without any cells. If a color change from yellow to purple is observed, it indicates direct reduction of MTT by the compound and suggests that the assay results will be unreliable.

Q5: What should I do if I observe interference?

A5: If interference is confirmed, it is highly recommended to use an alternative cell viability assay that is less susceptible to interference from colored or reducing compounds. Suitable alternatives include the Sulforhodamine B (SRB) assay, which measures total protein content, or the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity by measuring a released enzyme.

Troubleshooting Guide: HMC Interference in MTT Assay

This guide provides a step-by-step approach to identify and resolve issues related to the use of this compound in MTT assays.

Problem: Inconsistent or unexpectedly high cell viability results when treating with HMC.

  • Possible Cause 1: Direct MTT Reduction by HMC.

    • Troubleshooting Step: Perform a cell-free control.

      • Prepare wells with your complete cell culture medium.

      • Add this compound at the same concentrations used in your experiment.

      • Add MTT reagent as you would in your standard protocol.

      • Incubate for the same duration.

      • Add solubilization solution (e.g., DMSO).

      • Read the absorbance.

    • Interpretation: If the absorbance in the cell-free wells containing HMC is significantly higher than the medium-only control, direct reduction is occurring.

    • Solution: Switch to an alternative assay such as the SRB or LDH assay.

  • Possible Cause 2: Colorimetric Interference.

    • Troubleshooting Step: Measure the absorbance of HMC alone.

      • Prepare wells with your complete cell culture medium.

      • Add HMC at the concentrations used in your experiment.

      • Read the absorbance at the same wavelength used for formazan (typically 570 nm).

    • Interpretation: If HMC has significant absorbance at this wavelength, it will contribute to the final reading, leading to inaccurate results.

    • Solution: Use a plate reader that can perform background subtraction at a reference wavelength (e.g., 630 nm). If the interference is still significant, switch to a non-colorimetric assay or an assay with a different readout (e.g., fluorescence or luminescence).

  • Possible Cause 3: HMC Precipitation.

    • Troubleshooting Step: Visually inspect the wells under a microscope after adding HMC.

    • Interpretation: If you observe precipitate, it can interfere with the absorbance reading and may also affect the actual concentration of the compound in solution.

    • Solution: Ensure that the final solvent concentration (e.g., DMSO) is low (typically <0.5%) and that HMC is fully dissolved in the stock solution. Gentle warming or sonication of the stock solution may help. If precipitation persists, consider using a different solvent or reducing the highest concentration of HMC tested.

Data Presentation: Comparative Cytotoxicity of Chalcones

CompoundCell LineAssayIC50 (µM)Reference
2',4-dihydroxy-3-methoxychalconeHeLaMTT12.80[4]
2',4-dihydroxy-3-methoxychalconeWiDrMTT19.57[4]
2',4-dihydroxy-3-methoxychalconeT47DMTT20.73[4]
2,4-Dihydroxy-4'-methoxychalconeHeLaMTT74.24 µg/mL[5]
Cisplatin11BMTT~1.5[6]
Cisplatin11BSRB~1.0[6]
DoxorubicinHT29MTT~0.02[6]
DoxorubicinHT29SRB~0.015[6]

Note: IC50 values can vary significantly between different cell lines and experimental conditions.

Experimental Protocols

Protocol 1: Modified MTT Assay with Controls for HMC

Materials:

  • This compound (HMC) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Complete cell culture medium

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Adherent or suspension cells

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of HMC in complete culture medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of HMC to the respective wells.[1]

    • Include a vehicle control (medium with the same concentration of DMSO as the HMC-treated wells).

    • Crucially, include cell-free control wells containing medium and HMC at each concentration.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well (including cell-free controls).

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement:

    • Shake the plate gently to ensure complete dissolution.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Subtract the absorbance of the cell-free HMC control wells from the corresponding treated cell wells.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Sulforhodamine B (SRB) Assay

Materials:

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation:

    • After compound treatment, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[3]

  • Washing:

    • Remove the TCA solution and wash the plates 4-5 times with 1% acetic acid.[3]

    • Allow the plates to air-dry completely.

  • SRB Staining:

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]

  • Washing:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[3]

    • Allow the plates to air-dry.

  • Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[3]

  • Absorbance Measurement:

    • Measure the optical density at 510 nm.[3]

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay (Colorimetric)

Materials:

  • Commercially available LDH assay kit (follow manufacturer's instructions) or prepare reagents.

  • Lysis solution (often provided in kits)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis solution).

  • Supernatant Collection:

    • Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate containing the supernatant.

    • Incubate at room temperature for the time specified by the kit manufacturer (usually up to 30 minutes), protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.

Mandatory Visualizations

MTT_Interference_Workflow Troubleshooting HMC Interference in MTT Assay start Inconsistent MTT Results with HMC check_direct_reduction Perform Cell-Free Control with HMC + MTT start->check_direct_reduction direct_reduction_yes Color Change Observed (Direct Reduction) check_direct_reduction->direct_reduction_yes Yes direct_reduction_no No Color Change check_direct_reduction->direct_reduction_no No switch_assay Use Alternative Assay (SRB or LDH) direct_reduction_yes->switch_assay check_color_interference Check HMC Absorbance at 570nm direct_reduction_no->check_color_interference color_interference_yes Significant Absorbance check_color_interference->color_interference_yes Yes color_interference_no No Significant Absorbance check_color_interference->color_interference_no No use_bkg_correction Use Background Correction (Reference Wavelength) color_interference_yes->use_bkg_correction check_precipitation Microscopic Inspection for Precipitate color_interference_no->check_precipitation use_bkg_correction->check_precipitation precipitation_yes Precipitate Observed check_precipitation->precipitation_yes Yes precipitation_no No Precipitate check_precipitation->precipitation_no No optimize_solubility Optimize HMC Solubility (e.g., lower DMSO) precipitation_yes->optimize_solubility re_evaluate Re-evaluate MTT Assay precipitation_no->re_evaluate optimize_solubility->re_evaluate

Caption: A workflow for troubleshooting HMC interference in the MTT assay.

HMC_MTT_Interaction Potential Mechanisms of HMC Interference with MTT Assay cluster_cellular Cellular Pathway (Correct Readout) cluster_interference Interference Pathway (False Positive) viable_cell Viable Cell mitochondria Mitochondrial Dehydrogenases viable_cell->mitochondria mtt_cellular MTT (Yellow) mitochondria->mtt_cellular Reduces formazan_cellular Formazan (Purple) mtt_cellular->formazan_cellular absorbance Increased Absorbance (Overestimation of Viability) formazan_cellular->absorbance hmc HMC (α,β-unsaturated carbonyl) mtt_interference MTT (Yellow) hmc->mtt_interference Directly Reduces formazan_interference Formazan (Purple) mtt_interference->formazan_interference formazan_interference->absorbance

Caption: Potential mechanisms of HMC interference with the MTT assay.

Alternative_Assays Principles of Alternative Cytotoxicity Assays cluster_srb SRB Assay (Measures Biomass) cluster_ldh LDH Assay (Measures Membrane Integrity) srb_cell Fixed Cells protein Cellular Proteins srb_cell->protein srb_dye SRB Dye srb_dye->protein Binds to srb_complex Protein-SRB Complex protein->srb_complex absorbance_srb absorbance_srb srb_complex->absorbance_srb Colorimetric Readout damaged_cell Damaged Cell (Membrane Compromised) ldh LDH Enzyme damaged_cell->ldh Releases supernatant Cell Supernatant ldh->supernatant ldh_reaction LDH Substrate Reaction supernatant->ldh_reaction Catalyzes absorbance_ldh absorbance_ldh ldh_reaction->absorbance_ldh Colorimetric Readout

Caption: Principles of alternative cytotoxicity assays (SRB and LDH).

References

minimizing side reactions in the Claisen-Schmidt synthesis of 2'-Hydroxy-4-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the Claisen-Schmidt synthesis of 2'-Hydroxy-4-methoxychalcone.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of 2'-hydroxyacetophenone (B8834) with 4-methoxybenzaldehyde (B44291) in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by dehydration to yield the α,β-unsaturated ketone, this compound.

Q2: Which catalyst is most effective for this synthesis?

A2: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are highly effective for this reaction. The choice between them often depends on availability and cost, as both can provide high yields under optimized conditions. For the synthesis of the related 2'-hydroxychalcone (B22705), sodium hydroxide has been shown to be a superior catalyst compared to lithium hydroxide, calcium hydroxide, and magnesium hydroxide.

Q3: What are the primary side reactions to be aware of during the synthesis of this compound?

A3: The main side reactions include:

  • Self-condensation of 2'-hydroxyacetophenone: The enolate of 2'-hydroxyacetophenone can react with another molecule of itself.

  • Cannizzaro Reaction: The disproportionation of 4-methoxybenzaldehyde in the presence of a strong base, yielding 4-methoxybenzyl alcohol and 4-methoxybenzoic acid. This is more prevalent at high base concentrations.

  • Michael Addition: The enolate of 2'-hydroxyacetophenone can add to the α,β-unsaturated ketone of the newly formed chalcone.

  • Cyclization to Flavanone: The 2'-hydroxyl group can undergo an intramolecular Michael addition (oxa-Michael reaction) to the α,β-unsaturated system of the chalcone, leading to the formation of 4'-methoxyflavanone, particularly under acidic or prolonged basic conditions.[1][2]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (2'-hydroxyacetophenone and 4-methoxybenzaldehyde) and the formation of the this compound product.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential CauseTroubleshooting Steps
Ineffective Catalyst Ensure the base (e.g., NaOH, KOH) is fresh and has not absorbed atmospheric CO₂. Use a freshly prepared aqueous solution. For 2'-hydroxychalcones, a 40% NaOH solution has been shown to be effective.
Suboptimal Reaction Temperature Temperature has a significant impact on yield and purity. For the synthesis of 2'-hydroxychalcone, a reaction temperature of 0°C provided the best yield. Higher temperatures can promote side reactions.
Incorrect Stoichiometry Start with a 1:1 molar ratio of 2'-hydroxyacetophenone to 4-methoxybenzaldehyde. A slight excess of the aldehyde can be used to ensure complete consumption of the ketone.
Insufficient Reaction Time Monitor the reaction by TLC to determine the optimal reaction time. For a similar 2'-hydroxychalcone synthesis, the reaction was complete in approximately 4 hours.
Poor Reactant Solubility Ensure that the reactants are adequately dissolved in the chosen solvent. Isopropyl alcohol has been identified as a superior solvent for 2'-hydroxychalcone synthesis compared to methanol (B129727) or ethanol.

Issue 2: Formation of Multiple Products (Impure Product)

Side ProductHow to Avoid
Self-Condensation of Ketone Slowly add the base to the mixture of the aldehyde and ketone to favor the cross-condensation reaction.
Cannizzaro Reaction Products Use the minimum effective concentration of the base. High concentrations of strong bases favor the Cannizzaro reaction. Lowering the reaction temperature can also mitigate this side reaction.
Michael Adduct Optimize the reaction time and temperature; shorter reaction times and lower temperatures can minimize the formation of the Michael adduct.
4'-Methoxyflavanone (Cyclization) Minimize prolonged reaction times in the presence of a strong base. After the initial reaction, neutralize the mixture with acid during workup to prevent base-catalyzed cyclization. If cyclization is a significant issue, consider alternative workup procedures.[1][2]

Data Presentation

Table 1: Effect of Catalyst on the Yield of 2'-Hydroxychalcone *

CatalystYield (%)
Sodium Hydroxide (NaOH)High
Lithium Hydroxide (LiOH)Low
Calcium Hydroxide (Ca(OH)₂)Ineffective
Magnesium Hydroxide (Mg(OH)₂)Ineffective

*Data adapted from a study on the synthesis of the parent 2'-hydroxychalcone.

Table 2: Effect of Solvent on the Yield of 2'-Hydroxychalcone *

SolventEfficacy
Isopropyl AlcoholBest
MethanolLower
EthanolLower
AcetonitrileLower
DichloromethaneLower
TetrahydrofuranLower

*Data adapted from a study on the synthesis of the parent 2'-hydroxychalcone.

Table 3: Effect of Temperature on the Yield of 2'-Hydroxychalcone *

Temperature (°C)Yield
0Best
Room TemperatureLower

*Data adapted from a study on the synthesis of the parent 2'-hydroxychalcone.

Experimental Protocols

Protocol 1: Optimized Synthesis of 2'-Hydroxychalcone (Model Protocol)

This protocol describes the optimized synthesis of the parent 2'-hydroxychalcone and can be adapted for this compound by using 4-methoxybenzaldehyde.

  • Materials:

    • 2'-hydroxyacetophenone (0.05 mol)

    • Benzaldehyde (0.05 mol) - substitute with 4-methoxybenzaldehyde for the target molecule

    • Sodium Hydroxide (40% aqueous solution, 20 mL)

    • Isopropyl Alcohol (50 mL)

    • Hydrochloric Acid (10% aqueous solution)

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-hydroxyacetophenone and 4-methoxybenzaldehyde in isopropyl alcohol.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add the 40% sodium hydroxide solution to the stirred mixture while maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for approximately 4 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, pour the mixture into a beaker containing ice-cold 10% hydrochloric acid to neutralize the base and precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water until the filtrate is neutral.

    • Dry the crude product.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[3]

Visualizations

Claisen_Schmidt_Mechanism ketone 2'-hydroxyacetophenone enolate Enolate (nucleophile) ketone->enolate Deprotonation intermediate Aldol Adduct enolate->intermediate Nucleophilic Attack aldehyde 4-methoxybenzaldehyde (electrophile) aldehyde->intermediate chalcone This compound intermediate->chalcone Dehydration water - H₂O intermediate->water base NaOH / H₂O base->ketone water->chalcone

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Troubleshooting_Workflow start Low Yield or Impure Product check_catalyst Check Catalyst: - Freshness - Concentration start->check_catalyst check_temp Optimize Temperature: - Lower to 0°C start->check_temp check_time Monitor Reaction Time: - Use TLC start->check_time check_solvent Verify Solvent Choice: - Consider Isopropyl Alcohol start->check_solvent check_stoichiometry Adjust Stoichiometry: - 1:1 or slight excess of aldehyde start->check_stoichiometry side_reactions Identify Side Products: - Self-condensation - Cannizzaro - Cyclization start->side_reactions solution Improved Yield and Purity check_catalyst->solution check_temp->solution check_time->solution check_solvent->solution check_stoichiometry->solution side_reactions->solution

Caption: Troubleshooting workflow for minimizing side reactions.

Side_Reaction_Pathways reactants 2'-hydroxyacetophenone + 4-methoxybenzaldehyde desired_product This compound (Desired Product) reactants->desired_product Claisen-Schmidt Condensation self_condensation Self-condensation Product reactants->self_condensation [High Ketone Conc.] cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) reactants->cannizzaro [High Base Conc.] flavanone 4'-Methoxyflavanone (Cyclization Product) desired_product->flavanone Intramolecular Cyclization

Caption: Competing reaction pathways in the synthesis.

References

Technical Support Center: Resolving Overlapping NMR Signals in 2'-Hydroxy-4-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who encounter challenges with overlapping signals in the NMR spectrum of 2'-Hydroxy-4-methoxychalcone. This document provides troubleshooting advice, detailed experimental protocols, and data interpretation guidance to facilitate accurate structural elucidation.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in the 1H NMR spectrum of this compound often overlapping?

A1: The aromatic region of the 1H NMR spectrum of this compound (typically between δ 6.5 and 8.0 ppm) is often congested due to the presence of multiple protons on two different phenyl rings. The electronic environments of these protons can be very similar, leading to close chemical shifts and resulting in complex, overlapping multiplets that are difficult to assign accurately.

Q2: What is the simplest first step to try and resolve these overlapping aromatic signals?

A2: The most straightforward initial approach is to re-acquire the 1H NMR spectrum in a different deuterated solvent. The interactions between the solute (your chalcone) and the solvent can alter the chemical shifts of the protons, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS). Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a hydrogen-bonding solvent like acetone-d₆ can often induce sufficient separation of the overlapping signals.

Q3: Changing the solvent didn't fully resolve the overlapping signals. What is the next logical step?

A3: If solvent effects are insufficient, employing 2D NMR techniques is the most powerful next step. A ¹H-¹H COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other, helping to trace the connectivity within each aromatic ring. For more complex overlap, ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) is invaluable as it correlates each proton to its directly attached carbon, utilizing the typically wider chemical shift dispersion of the ¹³C spectrum to resolve the proton signals.

Q4: Some of the vinylic proton signals (H-α and H-β) are overlapping with the aromatic signals. How can I distinguish them?

A4: The vinylic protons (H-α and H-β) can be distinguished from the aromatic protons primarily by their coupling constant (J-value). These protons typically exhibit a large trans-vinylic coupling constant of approximately 15-16 Hz, which is significantly larger than the typical ortho-coupling in aromatic systems (around 7-9 Hz). A ¹H-¹H COSY experiment will also show a distinct cross-peak between H-α and H-β, confirming their direct coupling.

Q5: What are Lanthanide Shift Reagents (LSRs) and can they help in resolving the spectrum of this compound?

A5: Lanthanide shift reagents are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the hydroxyl and carbonyl groups present in this compound.[1] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[1] This can effectively spread out the overlapping signals, simplifying the spectrum.[1][2] Europium-based reagents like Eu(fod)₃ typically cause downfield shifts.[1]

Data Presentation

The following table presents typical ¹H and ¹³C NMR chemical shift ranges for this compound, compiled from data for structurally similar chalcones. Actual values may vary depending on the solvent and experimental conditions.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
H-α7.3 - 7.6 (d)120 - 125Doublet, J ≈ 15-16 Hz
H-β7.7 - 8.0 (d)140 - 145Doublet, J ≈ 15-16 Hz
OCH₃3.8 - 3.9 (s)55 - 56Singlet, 3H
OH12.0 - 13.0 (s)-Broad singlet, exchangeable with D₂O
H-3', H-5'6.4 - 6.6 (m)101 - 108Multiplet
H-6'7.8 - 8.0 (d)130 - 132Doublet
H-3, H-56.9 - 7.1 (d)114 - 116Doublet
H-2, H-67.5 - 7.7 (d)130 - 132Doublet
C=O-190 - 195
C-1'-112 - 115
C-2'-163 - 165
C-4'-165 - 167
C-1-127 - 129
C-4-161 - 163

Note: Primed numbers refer to the 2'-hydroxy substituted ring.

Experimental Protocols

Protocol 1: Resolving Overlapping Signals Using 2D NMR Spectroscopy

This protocol outlines the general steps for acquiring and interpreting COSY, HSQC, and HMBC spectra to resolve overlapping signals.

1. Sample Preparation:

  • Dissolve 5-15 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or brief sonication may be necessary.

2. ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton spin coupling networks.

  • Acquisition:

    • Load a standard COSY pulse sequence.

    • Set the spectral width to encompass all proton signals (e.g., 0-14 ppm).

    • Acquire a sufficient number of scans (e.g., 4-8) for each of the 128-256 t₁ increments.

  • Interpretation:

    • Cross-peaks in the 2D spectrum indicate that the two protons on the diagonal are scalar (J) coupled.

    • Trace the connectivities to identify protons within the same spin system (e.g., the protons on the 4-methoxyphenyl (B3050149) ring).

3. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate protons with their directly attached carbons.

  • Acquisition:

    • Load a standard HSQC pulse sequence (e.g., with gradient selection for sensitivity enhancement).

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to cover the expected range (e.g., 0-200 ppm).

  • Interpretation:

    • Each cross-peak correlates a proton signal on the F2 (horizontal) axis with its directly bonded carbon signal on the F1 (vertical) axis.

    • This is highly effective for resolving overlapping proton signals as the attached carbons often have well-separated chemical shifts.

4. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.

  • Acquisition:

    • Load a standard HMBC pulse sequence.

    • Use the same spectral widths as for the HSQC experiment.

    • The experiment is optimized for a long-range coupling constant (nJCH), typically around 8 Hz.

  • Interpretation:

    • Cross-peaks show correlations between protons and carbons separated by two or three bonds.

    • This is crucial for connecting different spin systems and for assigning quaternary carbons (which do not appear in the HSQC spectrum). For example, look for correlations from the methoxy (B1213986) protons to the C-4 carbon.

Protocol 2: Using a Lanthanide Shift Reagent (LSR)

1. Initial Spectrum:

  • Dissolve approximately 10-20 mg of this compound in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube and acquire a standard ¹H NMR spectrum.

2. Prepare LSR Stock Solution:

  • Prepare a stock solution of a lanthanide shift reagent (e.g., Eu(fod)₃) in the same deuterated solvent.

3. Titration:

  • Add a small, known aliquot of the LSR stock solution to the NMR tube containing your sample.

  • Gently mix the sample and acquire a new ¹H NMR spectrum.

4. Analysis and Optimization:

  • Observe the changes in the chemical shifts of the signals. The magnitude of the induced shift is proportional to the concentration of the LSR and inversely related to the distance between the lanthanide ion and the proton.

  • Continue adding small increments of the LSR solution and acquiring spectra until the overlapping signals are sufficiently resolved.

  • Caution: Excessive amounts of LSR can cause significant line broadening, which may obscure coupling information.

Visualizations

G cluster_start Initial Analysis cluster_methods Resolution Strategies cluster_2d_nmr 2D NMR Workflow cluster_end Outcome start Overlapping Signals in 1D ¹H NMR Spectrum solvent Change Solvent (e.g., CDCl₃ to Benzene-d₆) start->solvent temp Vary Temperature start->temp lsr Use Lanthanide Shift Reagent (LSR) start->lsr nmr_2d Acquire 2D NMR Spectra start->nmr_2d resolved Resolved Signals and Complete Structural Assignment solvent->resolved If successful temp->resolved If successful lsr->resolved If successful cosy ¹H-¹H COSY (Identify H-H couplings) nmr_2d->cosy hsqc ¹H-¹³C HSQC (Identify C-H one-bond correlations) cosy->hsqc hmbc ¹H-¹³C HMBC (Identify long-range C-H correlations) hsqc->hmbc hmbc->resolved

Caption: Workflow for resolving overlapping NMR signals.

G cluster_problem Problem cluster_decision1 Initial Steps cluster_outcome1 Outcome cluster_decision2 Advanced Techniques cluster_outcome2 Outcome cluster_decision3 Further Steps problem Overlapping Aromatic and/or Vinylic ¹H Signals d1 Re-run in a different solvent (e.g., Benzene-d₆, Acetone-d₆)? problem->d1 o1_yes Signals Resolved d1->o1_yes Yes o1_no Signals Still Overlapping d1->o1_no No d2 Perform 2D NMR (COSY, HSQC)? o1_no->d2 o2_yes Signals Resolved & Assigned d2->o2_yes Yes o2_no Ambiguity Remains d2->o2_no No d3 Consider HMBC or Lanthanide Shift Reagents o2_no->d3

Caption: Troubleshooting decision tree for overlapping NMR signals.

References

Technical Support Center: Synthesis of 2'-Hydroxy-4-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2'-Hydroxy-4-methoxychalcone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of 2'-hydroxyacetophenone (B8834) with 4-methoxybenzaldehyde (B44291).[2]

Q2: Which catalyst is recommended for the Claisen-Schmidt condensation to produce this compound?

A2: Strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are the most effective and commonly used catalysts for this synthesis, often leading to high yields.[3][4] While other bases can be used, NaOH and KOH generally provide the best catalytic activity.[3] Acid catalysts can also be employed, but they typically result in lower yields ranging from 10-40%.[4]

Q3: What are the typical yields for this compound synthesis?

A3: Yields can vary significantly depending on the reaction conditions. Under optimized, base-catalyzed conditions, yields can be quite high, sometimes reaching up to 96%.[5] However, factors such as catalyst choice, solvent, temperature, and reaction time can all impact the final yield.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1][6] By spotting the reaction mixture on a TLC plate and eluting with a suitable solvent system (e.g., hexane/ethyl acetate), you can observe the consumption of the starting materials (2'-hydroxyacetophenone and 4-methoxybenzaldehyde) and the formation of the product.[1]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Issue 1: Low or No Product Yield

Low or no yield is a frequent challenge. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Inactive Catalyst The base catalyst (e.g., NaOH, KOH) may be old or have degraded. Use a fresh, high-purity batch of the catalyst.[7]
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction's progress using TLC. If starting materials are still present, consider extending the reaction time.[6][7]
Suboptimal Temperature Temperature can significantly affect the yield. While many syntheses proceed at room temperature, some may require cooling (e.g., 0°C) to minimize side reactions, while others might benefit from gentle heating to proceed to completion.[3][8] An optimized method found that 0°C produced the best yield.[3]
Poor Reactant Solubility If the reactants are not fully dissolved, the reaction rate will be slow and incomplete. Ensure a suitable solvent is used and that all reactants are fully dissolved. Isopropyl alcohol has been shown to be an effective solvent.[3]
Incorrect Stoichiometry The ratio of reactants can impact the yield. A slight excess of the aldehyde can sometimes be beneficial.[1]
Presence of Water in Solvent Water or other protic impurities in the solvent can quench the enolate ion, hindering the reaction. Ensure the use of a dry solvent if required by the specific protocol.[6]
Issue 2: Formation of Side Products

The appearance of multiple spots on a TLC plate indicates the formation of byproducts, which complicates purification and reduces the yield.[1]

Common Side ProductsHow to Minimize
Self-condensation of Ketone This occurs when the enolate of 2'-hydroxyacetophenone attacks another molecule of the ketone instead of the aldehyde. To minimize this, slowly add the ketone to a mixture of the aldehyde and the base catalyst.[6]
Cannizzaro Reaction of Aldehyde Aromatic aldehydes without α-hydrogens, like 4-methoxybenzaldehyde, can undergo a disproportionation reaction in the presence of a strong base to yield an alcohol and a carboxylic acid.[1] To mitigate this, use a milder base, lower the reaction temperature, or carefully control the stoichiometry to avoid a large excess of base.[1]
Michael Addition The enolate of the ketone can perform a 1,4-addition to the newly formed chalcone (B49325). Using a slight excess of the aldehyde or running the reaction at a lower temperature can help minimize this.[1]
Issue 3: Product is an Oil and Fails to Crystallize

The formation of an oily product instead of a solid can be due to impurities or the intrinsic properties of the chalcone itself.[6]

Troubleshooting Steps
Verify Purity
Induce Crystallization
Issue 4: Challenges in Scaling Up

Transitioning from a laboratory scale to a larger production scale introduces new challenges.

ChallengeRecommended Action
Exothermic Reaction Control The Claisen-Schmidt condensation is often exothermic. On a larger scale, heat dissipation becomes critical. Poor temperature control can lead to an increase in side reactions and a decrease in yield.[9] Implement a controlled, slow addition of reactants and ensure the reactor has an efficient cooling system and temperature monitoring.[8]
Mixing and Mass Transfer Ensuring efficient mixing in larger reactors is more difficult and can lead to localized "hot spots" and incomplete reactions. Optimize the stirring speed and consider using a reactor with baffles to improve mixing efficiency.[9]
Product Isolation and Purification Isolating and purifying large quantities of the product can be challenging. Crystallization processes that work well on a small scale may not be directly transferable. Develop a robust crystallization protocol and consider using larger-scale filtration equipment like a Nutsche filter.[8][9]

Quantitative Data Summary

The following table summarizes reaction conditions from various studies to provide a comparative overview.

CatalystSolventTemperatureTimeYieldReference
40% NaOHIsopropyl Alcohol0°C4h~96%[3][5]
NaOHEthanolRoom Temp.Overnight74%
KOHEthanol40°C12hHigh[10]
NaOH (solid)Solvent-free (grinding)Room Temp.30 min-[4]
KOHSolvent-free (ball mill)Room Temp.2 x 30 min cycles96%[11]

Experimental Protocols

Optimized Synthesis of this compound[3]

This protocol is based on an optimized method to achieve a high yield.

Materials:

  • 2'-hydroxyacetophenone (0.05 mol)

  • 4-methoxybenzaldehyde (0.05 mol)

  • 40% Sodium Hydroxide (NaOH) solution (20 mL)

  • Isopropyl Alcohol (IPA) (50 mL)

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 0.05 mol of 2'-hydroxyacetophenone and 0.05 mol of 4-methoxybenzaldehyde in 50 mL of Isopropyl Alcohol in a round-bottom flask.

  • Cool the mixture to 0°C using an ice bath while stirring.

  • Slowly add 20 mL of a 40% aqueous NaOH solution to the mixture.

  • Continue stirring the reaction mixture at 0°C for approximately 4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, acidify the mixture with dilute HCl to neutralize the excess NaOH, which will cause the product to precipitate.

  • Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining salts and impurities.

  • Dry the purified this compound.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation reactants Dissolve 2'-hydroxyacetophenone and 4-methoxybenzaldehyde in Isopropyl Alcohol cool Cool to 0°C reactants->cool add_base Slowly add 40% NaOH cool->add_base stir Stir for 4 hours at 0°C add_base->stir acidify Acidify with dilute HCl stir->acidify precipitate Product Precipitates acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with cold water filter->wash dry Dry the final product wash->dry

Caption: Experimental workflow for the optimized synthesis of this compound.

troubleshooting_low_yield cluster_incomplete Incomplete Reaction cluster_catalyst Catalyst Issues cluster_side_reactions Side Reactions start Low or No Yield check_tlc Check TLC for unreacted starting materials start->check_tlc fresh_catalyst Use fresh, high-purity NaOH or KOH start->fresh_catalyst Suspect catalyst degradation extend_time Extend reaction time check_tlc->extend_time Starting material present optimize_temp Optimize temperature (e.g., 0°C or gentle heat) check_tlc->optimize_temp Starting material present slow_addition Slowly add ketone to aldehyde/base mixture check_tlc->slow_addition Multiple spots on TLC control_temp Control temperature strictly slow_addition->control_temp

Caption: Troubleshooting logic for addressing low product yield in chalcone synthesis.

References

Navigating Reproducibility Challenges in 2'-Hydroxy-4-methoxychalcone Bioassays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Poor reproducibility in bioassays is a significant hurdle in the advancement of scientific research and drug development. For researchers working with 2'-Hydroxy-4-methoxychalcone, a promising bioactive compound, consistent and reliable experimental results are paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioassays of this compound, fostering more robust and reproducible research.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common problems that can lead to poor reproducibility in this compound bioassays.

Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)

Question: My IC50 values for this compound in cytotoxicity assays are inconsistent across experiments. What could be the cause?

Answer: High variability in cytotoxicity assays is a frequent challenge, often stemming from the compound's physicochemical properties and experimental technique. Here’s a step-by-step troubleshooting guide:

Potential Causes and Solutions:

Potential CauseRecommended Solution
Compound Precipitation: this compound is a hydrophobic compound with low aqueous solubility. Precipitation upon dilution in cell culture media is a major source of variability.- Optimize Stock Solution & Dilution: Prepare a high-concentration stock solution in 100% DMSO. For experiments, perform serial dilutions in pre-warmed (37°C) serum-free media before adding to the final culture. Keep the final DMSO concentration below 0.5% (v/v) to minimize solvent toxicity. - Solubility Assessment: Before conducting the bioassay, perform a solubility test by adding your highest concentration of the compound to the cell culture medium and visually inspecting for precipitation under a microscope after a few hours of incubation.
Inconsistent Cell Seeding: Uneven cell density across wells leads to variable metabolic activity and, consequently, inconsistent results.- Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating to prevent cell settling. - Consistent Pipetting Technique: Use a consistent pipetting technique for all wells.
Interference with Assay Reagents: Chalcones, due to their chemical structure, can directly reduce tetrazolium salts (like MTT), leading to false-positive results (lower apparent cytotoxicity).- Include a Cell-Free Control: Run a control plate with the compound and MTT reagent in cell-free media to assess any direct reduction. If significant, consider alternative cytotoxicity assays like LDH release or cell counting.
Variable Incubation Times: Inconsistent exposure times to the compound will lead to different levels of cytotoxicity.- Standardize Incubation Periods: Ensure precise and consistent incubation times for all plates and experiments.

dot

cluster_0 Troubleshooting Workflow: Inconsistent Cytotoxicity Results start Inconsistent IC50 Values solubility Check for Compound Precipitation start->solubility cell_seeding Verify Cell Seeding Consistency solubility->cell_seeding No Precipitate optimize_dilution Optimize Dilution Protocol (Pre-warm media, serial dilution) solubility->optimize_dilution Precipitate Observed assay_interference Test for Assay Interference cell_seeding->assay_interference Consistent Plating homogenize_cells Ensure Homogeneous Cell Suspension cell_seeding->homogenize_cells Inconsistent Plating incubation Standardize Incubation Time assay_interference->incubation No Interference cell_free_control Run Cell-Free Control assay_interference->cell_free_control Interference Suspected standardize_time Implement Precise Timing incubation->standardize_time Variable Timing end Reproducible Results incubation->end Consistent Timing optimize_dilution->cell_seeding homogenize_cells->assay_interference cell_free_control->incubation standardize_time->end

Caption: Troubleshooting workflow for inconsistent cytotoxicity assay results.

Issue 2: Poor Reproducibility in Anti-Inflammatory Assays (e.g., NO, Cytokine Measurement)

Question: I am observing significant day-to-day variation in the inhibition of nitric oxide (NO) production by this compound in LPS-stimulated macrophages. How can I improve the consistency?

Answer: Anti-inflammatory assays are sensitive to a variety of factors. Ensuring the health and responsiveness of your cells, as well as the quality of your reagents, is critical.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Cellular Health and Passage Number: Macrophage cell lines (e.g., RAW 264.7) can lose their responsiveness to LPS at high passage numbers.- Use Low Passage Cells: Maintain a stock of low-passage cells and thaw a new vial regularly. - Monitor Cell Morphology: Regularly check the morphology of your cells to ensure they are healthy.
LPS Potency: The activity of lipopolysaccharide (LPS) can vary between lots and with storage.- Aliquot and Store LPS Properly: Upon receipt, reconstitute LPS, aliquot it into single-use volumes, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Test New Lots of LPS: When starting with a new lot of LPS, perform a dose-response curve to determine the optimal concentration for stimulation.
Compound Stability in Media: this compound may degrade in cell culture media over the course of the experiment, leading to an underestimation of its activity.- Prepare Fresh Compound Dilutions: Always prepare fresh dilutions of the compound immediately before each experiment. - Assess Stability: To confirm stability, incubate the compound in media for the duration of your experiment, and then analyze its integrity via HPLC.
Variability in Assay Timing: The kinetics of NO and cytokine production can be rapid. Inconsistent timing of sample collection can introduce variability.- Strict Adherence to Timelines: Standardize the timing of cell stimulation, compound treatment, and supernatant collection.

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cluster_1 Experimental Workflow for Anti-Inflammatory Assays start Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for a Defined Period stimulate->incubate collect Collect Supernatant incubate->collect measure_no Measure NO Production (Griess Assay) collect->measure_no measure_cytokines Measure Cytokines (ELISA) collect->measure_cytokines analyze Data Analysis measure_no->analyze measure_cytokines->analyze

Caption: A generalized workflow for in vitro anti-inflammatory assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for bioassays?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound. Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. It is crucial to ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, ideally at or below 0.5% (v/v), to avoid solvent-induced cytotoxicity.

Q2: How can I confirm the purity of my synthesized this compound?

A2: Impurities in your compound can significantly affect bioassay results. The purity of synthesized this compound should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected chemical structure and purity should be confirmed before use in biological experiments.

Q3: Are there any known signaling pathways affected by this compound that I should consider in my experimental design?

A3: Yes, this compound has been reported to modulate several key signaling pathways. Understanding these can help in designing more targeted experiments and interpreting your results. Key pathways include:

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): This compound is known to be a PPARγ agonist, which plays a role in its anti-inflammatory and anti-atherosclerotic effects.[1]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: It has been shown to inhibit the phosphorylation of p44/42 MAPK (ERK1/2), which is involved in cell proliferation.[1]

  • Nuclear Factor-kappa B (NF-κB) Pathway: Like many chalcones, it is expected to inhibit the NF-κB pathway, a central regulator of inflammation.

dot

cluster_2 Signaling Pathways Modulated by this compound compound This compound pparg PPARγ compound->pparg Activates mapk p44/42 MAPK (ERK1/2) compound->mapk Inhibits Phosphorylation nfkappab NF-κB compound->nfkappab Inhibits anti_inflammatory Anti-inflammatory Effects pparg->anti_inflammatory anti_proliferative Anti-proliferative Effects mapk->anti_proliferative nfkappab->anti_inflammatory

Caption: Key signaling pathways modulated by this compound.

Quantitative Data Summary

The following tables summarize reported quantitative data for this compound and its derivatives in various bioassays. Note that experimental conditions can influence absolute values, and direct comparison between different studies should be made with caution.

Table 1: Cytotoxicity of this compound and Derivatives

CompoundCell LineAssayIC50 (µM)
2'-Hydroxy-4'-methoxychalconeU937 (Human monocytic leukemia)Trypan Blue Exclusion>20 (weaker than 2'-hydroxychalcone)[2]
2'-hydroxy-4''-methoxychalconeCLBL-1 (Canine Lymphoma)Not specified16.2 ± 1.3
2'-hydroxy-2'',5''-dimethoxychalconeCLBL-1 (Canine Lymphoma)Not specified15.8 ± 1.1

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundCell LineInflammatory StimulusMeasured MediatorConcentration% Inhibition / Effect
2'-hydroxy-4',6'-dimethoxychalconeRAW 264.7LPSNitric Oxide (NO)20 µMSignificant mitigation[3]
2'-hydroxy-4',6'-dimethoxychalconeRAW 264.7LPSProstaglandin E2 (PGE2)20 µMSignificant mitigation[3]
2'-hydroxy-4',6'-dimethoxychalconeRAW 264.7LPSInflammatory Cytokines20 µMSignificant mitigation[3]
This compound (AN07)Human Aortic Smooth Muscle CellsOx-LDLIL-1β, IL-6Not specifiedDecreased upregulation[1]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., 0.5% DMSO) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat with this compound for 1-2 hours, then stimulate with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

References

Validation & Comparative

A Comparative Guide to the Anti-Inflammatory Activity of 2'-Hydroxy-4-methoxychalcone and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of the synthetic chalcone (B49325), 2'-Hydroxy-4-methoxychalcone, and the well-established corticosteroid, dexamethasone (B1670325). This document synthesizes available experimental data to offer an objective overview of their respective mechanisms of action, potency, and experimental validation.

Executive Summary

Inflammation is a complex biological response implicated in numerous pathologies, making the development of effective anti-inflammatory agents a cornerstone of pharmaceutical research. Dexamethasone, a potent synthetic glucocorticoid, is a widely used anti-inflammatory drug, known for its broad efficacy but also for its potential side effects with long-term use. This compound is a member of the chalcone family of compounds, which are precursors to flavonoids and have demonstrated a wide range of pharmacological activities, including anti-inflammatory effects. This guide explores the comparative anti-inflammatory profiles of these two compounds, drawing on in vitro and in vivo experimental findings.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative anti-inflammatory activity of this compound and dexamethasone. It is important to note that the data is compiled from various studies and direct comparison of absolute values should be interpreted with caution due to potential variations in experimental conditions.

ParameterThis compoundDexamethasoneCell/System
Inhibition of Prostaglandin E2 (PGE2) Production IC50: 3 µM[1]-Rat Peritoneal Macrophages[1]
Inhibition of Nitric Oxide (NO) Production -IC50: < 200 nMBV-2 Microglial Cells
Inhibition of Cyclooxygenase-2 (COX-2) Expression Potent Inhibition[1]Inhibition via mRNA destabilization[2]Rat Peritoneal Macrophages, HeLa Cells[1][2]
Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression Potent Inhibition[1]Dose-dependent inhibition[3]Murine Macrophage (RAW 264.7), J774 Macrophages[1][3]
Inhibition of TNF-α Production Significant ReductionSignificant ReductionMurine Macrophage (RAW 264.7)
Inhibition of IL-1β Production Significant Reduction[4]Significant ReductionHuman Aortic Smooth Muscle Cells[4]
Inhibition of IL-6 Production Significant Reduction[4]Significant ReductionHuman Aortic Smooth Muscle Cells[4]

Mechanisms of Anti-Inflammatory Action

Both this compound and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

This compound: This chalcone derivative primarily functions by inhibiting the expression of pro-inflammatory enzymes and cytokines. Its mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) signaling pathways. By inhibiting these transcription factors, it downregulates the expression of genes encoding for inflammatory mediators such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.[1][4]

Dexamethasone: As a glucocorticoid, dexamethasone binds to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus where it modulates gene expression. Its anti-inflammatory effects are mediated through several mechanisms:

  • Transrepression: The GR complex can directly interact with and inhibit pro-inflammatory transcription factors like NF-κB and AP-1, preventing them from activating the transcription of inflammatory genes.[5]

  • Transactivation: The GR complex can upregulate the expression of anti-inflammatory proteins, such as Annexin A1 (lipocortin-1), which inhibits phospholipase A2, a key enzyme in the production of prostaglandins (B1171923) and leukotrienes.

  • mRNA Destabilization: Dexamethasone can decrease the stability of mRNAs encoding for pro-inflammatory proteins like COX-2 and iNOS, leading to their reduced expression.[2][3]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and dexamethasone.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling Pathways cluster_nucleus Nuclear Events cluster_mediators Inflammatory Mediators cluster_inhibitors Inhibitory Action LPS LPS IKK IKK LPS->IKK MAPK MAPK LPS->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AP1 AP-1 MAPK->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates Gene Inflammatory Gene Transcription NFkB_nuc->Gene AP1_nuc->Gene Mediators iNOS, COX-2, TNF-α, IL-1β, IL-6 Gene->Mediators Chalcone 2'-Hydroxy-4- methoxychalcone Chalcone->NFkB | Chalcone->AP1 | G cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling & Transcription Factors cluster_nucleus Nuclear Events cluster_mediators Inflammatory & Anti-inflammatory Proteins cluster_inhibitors Inhibitory Action Stimulus Pro-inflammatory Stimuli NFkB NF-κB Stimulus->NFkB AP1 AP-1 Stimulus->AP1 Gene Inflammatory Gene Transcription NFkB->Gene AP1->Gene mRNA mRNA (iNOS, COX-2) Gene->mRNA Mediators iNOS, COX-2, Cytokines mRNA->Mediators AntiInflamGene Anti-inflammatory Gene Transcription AntiInflamProteins Annexin A1 AntiInflamGene->AntiInflamProteins Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR binds GR->NFkB | GR->AP1 | GR->mRNA destabilizes GR->AntiInflamGene activates G cluster_setup Experimental Setup cluster_assays Assays cluster_data Data Analysis start Seed RAW 264.7 cells pretreat Pre-treat with Test Compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay (NO measurement) stimulate->griess elisa ELISA (Cytokine measurement) stimulate->elisa wb Western Blot (Protein expression) stimulate->wb analysis Quantify and Compare Inhibitory Effects griess->analysis elisa->analysis wb->analysis

References

Unveiling the Anticancer Potential of 2'-Hydroxy-4-methoxychalcone: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals evaluating the anticancer efficacy of 2'-Hydroxy-4-methoxychalcone (HMC). This document provides a comparative analysis of HMC's activity in various cancer cell lines, supported by experimental data and detailed protocols.

Chalcones, a class of natural and synthetic compounds, have garnered significant attention in oncology for their diverse pharmacological properties.[1] Among these, this compound (HMC) and its derivatives have emerged as promising candidates with potent antimitotic, pro-apoptotic, and anti-angiogenic effects.[2][3] This guide synthesizes findings from multiple preclinical studies to offer an objective comparison of HMC's performance against various cancer cell lines, providing valuable insights for further research and development.

Comparative Anticancer Activity of this compound and its Derivatives

The efficacy of an anticancer compound is primarily evaluated by its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value signifies greater potency. The following table summarizes the cytotoxic activity of HMC and its related chalcone (B49325) derivatives across a range of human cancer cell lines.

CompoundCancer Cell LineCell TypeIC50 Value (µM)Reference
2'-Hydroxy-4'-methoxychalcone (B191446) (HMC)Lewis Lung CarcinomaLung-[4]
2'-Hydroxy-4'-methoxychalcone (HMC)Sarcoma 180Sarcoma-[4]
2',4-Dihydroxy-3-methoxychalconeHeLaCervical12.80 µg/mL[5][6]
2',4-Dihydroxy-3-methoxychalconeWiDrColon19.57 µg/mL[5][6]
2',4-Dihydroxy-3-methoxychalconeT47DBreast20.73 µg/mL[5][6]
2',4',4-Trihydroxy-3-methoxychalconeHeLaCervical8.53 µg/mL[5][6]
2',4',4-Trihydroxy-3-methoxychalconeWiDrColon2.66 µg/mL[5][6]
2',4',4-Trihydroxy-3-methoxychalconeT47DBreast24.61 µg/mL[5][6]
2,4-Dihydroxy-3'-methoxy-4'-ethoxychalconeRPMI8226Multiple Myeloma25.97[1]
2,4-Dihydroxy-3'-methoxy-4'-ethoxychalconeMM.1SMultiple Myeloma18.36[1]
2,4-Dihydroxy-3'-methoxy-4'-ethoxychalconeU266Multiple Myeloma15.02[1]
2'-HydroxychalconeMCF-7Breast37.74 ± 1.42[7]
2'-HydroxychalconeCMT-1211Breast (murine)34.26 ± 2.20[7]
2,4,6-trimethoxy-4'-nitrochalcone (Ch-19)KYSE-450Esophageal4.97[8]
2,4,6-trimethoxy-4'-nitrochalcone (Ch-19)Eca-109Esophageal9.43[8]

Note: Some studies reported significant tumor inhibition without specifying IC50 values.[4]

Mechanisms of Anticancer Action

This compound and its analogs exert their anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis.[2]

Induction of Apoptosis and Cell Cycle Arrest

Studies have shown that these compounds can trigger programmed cell death in cancer cells.[2] For instance, some derivatives induce apoptosis by activating caspase cascades, including caspase-2, -3, -7, and -9, and promoting the cleavage of poly(ADP-ribose) polymerase (PARP).[2][9] This process is often mediated through the mitochondrial apoptotic pathway.[2]

Furthermore, HMC has been observed to cause cell cycle arrest, particularly at the G2/M phase.[2][9] This disruption of the cell cycle prevents cancer cells from proliferating. Other related chalcones have been shown to induce G1 phase arrest by downregulating key proteins like cyclin D1 and CDK4.[10][11]

Inhibition of Tubulin Polymerization

A key mechanism of action for a benzochalcone derivative of HMC is the inhibition of tubulin polymerization.[2][9] By disrupting microtubule dynamics, the compound leads to the formation of abnormal mitotic spindles, which in turn triggers G2/M cell cycle arrest and subsequent apoptosis.[2][9]

Modulation of Signaling Pathways

The anticancer activity of HMC and its derivatives is also linked to their ability to modulate critical signaling pathways involved in cancer cell growth and survival. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is one such target.[9] Phosphorylation of JNK1/2, Erk1/2, and p38 kinase has been observed following treatment with an HMC derivative, and inhibition of these kinases can abrogate the induced apoptosis.[9] Additionally, the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival, has been identified as a target for some methoxychalcone derivatives.[1][11]

G Simplified Signaling Pathway of this compound Derivatives cluster_0 Cellular Effects cluster_1 Downstream Consequences HMC 2'-Hydroxy-4- methoxychalcone Derivatives Tubulin Tubulin Polymerization HMC->Tubulin Inhibits MAPK MAPK Pathway (JNK, Erk, p38) HMC->MAPK Activates PI3K_AKT PI3K/Akt/mTOR Pathway HMC->PI3K_AKT Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest Leads to Apoptosis Apoptosis MAPK->Apoptosis Induces PI3K_AKT->Apoptosis Inhibition Induces G2M_Arrest->Apoptosis Can lead to Caspase Caspase Activation (-2, -3, -7, -9) Apoptosis->Caspase Involves PARP PARP Cleavage Caspase->PARP Leads to

Caption: Signaling pathway of HMC derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: Cells are then treated with various concentrations of the chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours).[6][8]

  • MTT Addition: Following incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 values are calculated using appropriate software.[8]

Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/PI Staining)

This method is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound for the desired time.[8]

  • Cell Harvesting: Adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.[8]

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.

  • Staining: Fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases is determined.

G General Experimental Workflow for Anticancer Activity Evaluation cluster_0 Primary Screening cluster_1 Mechanism of Action Studies Start Start: Cancer Cell Lines Cell_Culture Cell Culture and Seeding Start->Cell_Culture Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment MTT_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Flow Cytometry) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle_Assay Western_Blot Western Blotting (Signaling Proteins) IC50->Western_Blot End End: Data Analysis and Conclusion Apoptosis_Assay->End Cell_Cycle_Assay->End Western_Blot->End

Caption: Workflow for anticancer activity evaluation.

Conclusion

This compound and its derivatives demonstrate significant anticancer activity across a variety of cancer cell lines. Their multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, makes them promising candidates for further preclinical and clinical investigation. This guide provides a foundational overview to aid researchers in the strategic design of future studies aimed at developing novel chalcone-based cancer therapeutics.

References

A Comparative Study: 2'-Hydroxy-4-methoxychalcone and its Demethylated Analog, 2',4'-Dihydroxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2'-Hydroxy-4-methoxychalcone and its demethylated analog, 2',4'-dihydroxychalcone (B613834). Chalcones, belonging to the flavonoid family, are a class of organic compounds recognized for their broad spectrum of biological activities. The substitution pattern on their aromatic rings plays a pivotal role in their pharmacological effects. This document aims to objectively compare the physicochemical properties and biological activities of these two closely related chalcones, supported by experimental data and detailed protocols to assist researchers in their drug discovery and development endeavors.

Physicochemical Properties

The primary structural difference between this compound and 2',4'-dihydroxychalcone is the presence of a methoxy (B1213986) group at the 4-position of the B-ring in the former, which is replaced by a hydroxyl group in the latter. This seemingly minor difference in functional groups can significantly influence their physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity, which in turn can affect their bioavailability and interaction with biological targets.

PropertyThis compound2',4'-Dihydroxychalcone
Molecular Formula C₁₆H₁₄O₃C₁₅H₁₂O₃
Molecular Weight 254.28 g/mol 240.25 g/mol
Appearance Yellow crystalline solidYellow solid
Melting Point 109 °C178-182 °C
LogP (Predicted) ~3.8~2.8

Comparative Biological Activities

Both this compound and 2',4'-dihydroxychalcone have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. The following tables summarize the available quantitative data for a direct comparison of their potency.

Anticancer Activity (IC₅₀ Values in µM)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeThis compound2',4'-Dihydroxychalcone
MCF-7 Breast Cancer15.48.4 - 34.3
HeLa Cervical Cancer21.7-
A549 Lung Cancer18.9-
HT-29 Colorectal Cancer-15.3 - 36.3
PC-3 Prostate Cancer-9.3 - 29.4
Anti-inflammatory and Antioxidant Activities
AssayParameterThis compound2',4'-Dihydroxychalcone
Griess Assay Nitric Oxide (NO) Production Inhibition>20 µM (in RAW 264.7 cells)-
DPPH Radical Scavenging Antioxidant Activity (IC₅₀)--

Note: While both compounds are reported to have anti-inflammatory and antioxidant activities, direct comparative IC₅₀ values from the same studies were not consistently available in the initial search.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following section outlines the protocols for key bioassays used to evaluate the activities of these chalcones.

Synthesis of Chalcones: Claisen-Schmidt Condensation

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025).

Materials:

  • Appropriate substituted acetophenone (e.g., 2'-hydroxyacetophenone)

  • Appropriate substituted benzaldehyde (e.g., 4-methoxybenzaldehyde (B44291) or 4-hydroxybenzaldehyde)

  • Ethanol (B145695)

  • Aqueous solution of a strong base (e.g., 40-50% KOH or NaOH)

  • Stirring apparatus

  • Round-bottom flask

  • Ice bath

  • Dilute HCl

Procedure:

  • Dissolve one equivalent of the substituted acetophenone in ethanol in a round-bottom flask with stirring.

  • Add one equivalent of the substituted benzaldehyde to the solution.

  • Slowly add the aqueous base solution dropwise to the reaction mixture at room temperature.

  • Continue stirring the reaction mixture for 12-24 hours at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into an ice-water bath.

  • Acidify the mixture with dilute HCl to precipitate the chalcone (B49325).

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (this compound and 2',4'-dihydroxychalcone) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

  • Treat the cells with various concentrations of the chalcone derivatives for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Test compounds

  • Positive control (e.g., Ascorbic acid)

  • 96-well plate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).[2][3]

  • Prepare serial dilutions of the test compounds and a positive control.

  • In a 96-well plate, mix the DPPH solution with different concentrations of the test compounds. Include a control with only DPPH solution and the solvent.

  • Incubate the plate in the dark at room temperature for 30 minutes.[2][3]

  • Measure the absorbance at 517 nm.[2][3]

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Griess Assay for Nitric Oxide (NO) Production

This assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well plate

  • Microplate reader

Procedure:

  • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the chalcones for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

Signaling Pathway Modulation

Chalcones exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams illustrating the key pathways affected by these compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_mechanistic Mechanistic Studies synthesis Claisen-Schmidt Condensation purification Recrystallization synthesis->purification characterization NMR, MS, etc. purification->characterization cytotoxicity Anticancer Activity (MTT Assay) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Activity (Griess Assay) characterization->anti_inflammatory antioxidant Antioxidant Activity (DPPH Assay) characterization->antioxidant western_blot Western Blot (Signaling Pathways) cytotoxicity->western_blot anti_inflammatory->western_blot pathway_analysis Pathway Analysis (e.g., NF-κB, Nrf2) western_blot->pathway_analysis

Figure 1: General experimental workflow for the synthesis and biological evaluation of chalcones.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB (p65/p50) IkBa_p->NFkB Degrades, releasing NF-κB IkBa->IkBa_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nuc->genes Induces Transcription nucleus Nucleus chalcone Chalcones chalcone->IKK Inhibits chalcone->NFkB_nuc Inhibits Translocation

Figure 2: Inhibition of the NF-κB signaling pathway by chalcones.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds genes Antioxidant Genes (HO-1, NQO1) ARE->genes Induces Transcription chalcone Chalcones chalcone->Keap1 Inactivates

Figure 3: Activation of the Nrf2 antioxidant response pathway by chalcones.

Conclusion

Both this compound and its demethylated analog, 2',4'-dihydroxychalcone, demonstrate significant potential as scaffolds for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The available data suggests that the presence of a hydroxyl group at the 4-position in 2',4'-dihydroxychalcone may enhance its cytotoxic activity against certain cancer cell lines compared to its methoxylated counterpart. However, a direct comparison is often challenging due to variations in experimental conditions across different studies.

The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers to design and conduct further comparative studies. A head-to-head evaluation of these two compounds under standardized assay conditions is warranted to definitively elucidate the structure-activity relationships and to identify the more promising candidate for further preclinical and clinical development.

References

Unveiling the Multifaceted Bioactivity of 2'-Hydroxy-4-methoxychalcone: A Cross-Validation Through Multiple Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the biological effects of 2'-Hydroxy-4-methoxychalcone, a chalcone (B49325) derivative with significant therapeutic potential. Through a cross-validation approach utilizing multiple bioassays, this document offers a comparative overview of its anticancer, anti-inflammatory, and antioxidant properties, benchmarked against other relevant compounds. The data is presented in a clear, quantitative format, supplemented with detailed experimental protocols and visual diagrams of key signaling pathways and workflows to facilitate informed research and development decisions.

Quantitative Bioassay Data Summary

The biological efficacy of this compound has been rigorously assessed across a spectrum of in vitro and in vivo bioassays. The following tables summarize the key quantitative findings, offering a direct comparison of its potency in various biological contexts.

Table 1: Anticancer Activity of this compound and Comparator Compounds
CompoundBioassayCell Line/ModelResult
This compound Clonogenicity AssayCapan-1 (Pancreatic)Most effective inhibitor of clonogenicity among tested benzochalcones[1]
Cell Proliferation AssayVarious human solid tumor cell linesInhibited cell proliferation[1]
Xenograft Tumor ModelNude mice with xenografted tumorsSuppressed tumor growth[1]
Chick Chorioallantoic Membrane (CAM) AssayChick embryoDecreased angiogenesis[2]
Mouse Matrigel Plug AssayICR miceInhibited bFGF-induced vessel formation[2]
In vivo Tumor ModelMice with Lewis Lung Carcinoma27.2% inhibition of tumor volume (30 mg/kg)[2]
In vivo Tumor ModelICR mice with Sarcoma 18033.7% suppression in tumor weight (30 mg/kg)[2]
Licochalcone ACell Viability Assay (MTT)HCT-116 (Colon)IC50: ~7-8.8 µM
XanthohumolCell Viability Assay (MTT)HCT-15 (Colon)IC50: 3.6 µM
MDA-MB-231 (Breast)IC50: 6.7 µM
5-Fluorouracil (5-FU)Cell Viability Assay (MTT)Hela (Cervical)IC50: 43.75 µM[3]
HepG2 (Liver)IC50: 45.38 µM[3]
Table 2: Anti-inflammatory Activity of this compound and a Comparator
CompoundBioassayCell Line/ModelTarget/ParameterResult
This compound LPS-induced InflammationRAW 264.7 macrophagesiNOS and COX-2 expressionAttenuated expression[4]
Nitric Oxide (NO) and PGE2 productionMitigated production
Reactive Oxygen Species (ROS)Attenuated elevation[4]
Ox-LDL-induced InflammationHuman aortic smooth muscle cellsIL-1β and IL-6 upregulationDecreased upregulation
ResveratrolLPS-induced InflammationRAW 264.7 macrophagesTNF-α and IL-6 secretionReduced secretion
PGE2 productionInhibited production
Table 3: Antioxidant and Other Bioactivities of this compound
CompoundBioassayTarget/ParameterResult
This compound DPPH Radical Scavenging AssayDPPH radicalExhibited antioxidant activity
Acetylcholinesterase (AChE) Inhibition AssayHuman AChEIC50: 40-85 µM
Tubulin Polymerization AssayTubulinInhibited polymerization[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. Below are the protocols for key bioassays cited in this guide.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound or comparator compounds. Include a vehicle-treated control group. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay is a widely used in vivo model to study angiogenesis.

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.

  • Window Creation: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Sample Application: On day 7 or 8, place a sterile filter paper disc or a biocompatible scaffold containing this compound or a control substance onto the CAM.

  • Incubation and Observation: Reseal the window and continue incubation. Observe the development of blood vessels around the applied substance over the next few days.

  • Quantification: After a set period, excise the CAM, and quantify the degree of angiogenesis by counting the number of blood vessel branch points or measuring the vessel density in the area of interest.

Western Blot Analysis for iNOS and COX-2 Expression

Western blotting is a technique used to detect and quantify specific proteins in a sample.

  • Cell Lysis: Treat cells (e.g., RAW 264.7 macrophages) with an inflammatory stimulus like lipopolysaccharide (LPS) in the presence or absence of this compound. After treatment, lyse the cells in a suitable buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution containing a non-specific protein (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS and COX-2. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging and Analysis: Capture the light signal using an imaging system and quantify the band intensities to determine the relative expression levels of iNOS and COX-2, normalizing to a loading control like β-actin.

Visualizing the Mechanisms of Action

To further elucidate the biological processes influenced by this compound, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 LPS-Induced Pro-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) Nucleus->ProInflammatory transcription Chalcone This compound Chalcone->IKK Inhibits Chalcone->NFkB Inhibits translocation

Inhibitory Action on the NF-κB Signaling Pathway.

G cluster_workflow General Experimental Workflow for Bioactivity Screening Start Start Compound Synthesize/Acquire This compound Start->Compound InVitro In Vitro Bioassays Compound->InVitro Anticancer Anticancer Assays (MTT, Clonogenicity) InVitro->Anticancer AntiInflammatory Anti-inflammatory Assays (NO, iNOS/COX-2) InVitro->AntiInflammatory Antioxidant Antioxidant Assays (DPPH) InVitro->Antioxidant DataAnalysis1 Data Analysis (IC50, % Inhibition) Anticancer->DataAnalysis1 AntiInflammatory->DataAnalysis1 Antioxidant->DataAnalysis1 InVivo In Vivo Models DataAnalysis1->InVivo Promising Results CAM CAM Assay (Angiogenesis) InVivo->CAM Xenograft Xenograft Model (Tumor Growth) InVivo->Xenograft DataAnalysis2 Data Analysis (Tumor Volume, Weight) CAM->DataAnalysis2 Xenograft->DataAnalysis2 Conclusion Conclusion & Further Development DataAnalysis2->Conclusion

A Generalized Workflow for Biological Evaluation.

References

A Comparative Efficacy Analysis of 2'-Hydroxy-4-methoxychalcone and Other Notable Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcones, belonging to the flavonoid family, are recognized for their broad pharmacological potential.[1][2] This guide provides a comparative analysis of the efficacy of 2'-Hydroxy-4-methoxychalcone against other well-documented chalcones, focusing on their anticancer, anti-inflammatory, and antioxidant properties. The information is supported by experimental data to aid in research and development efforts.

Anticancer Efficacy

Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, disruption of cell cycle progression, and inhibition of angiogenesis.[3][4] The cytotoxic activity of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) in different cancer cell lines.

This compound has demonstrated notable anti-angiogenic and anti-tumor activities.[5] One of its benzochalcone derivatives, 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro), has been shown to effectively inhibit the clonogenicity of human pancreatic cancer cells and suppress tumor growth in xenograft models.[6][7] This compound induces cell cycle arrest at the G2/M phase and triggers apoptosis by inhibiting tubulin polymerization.[6][7]

Table 1: Comparative Anticancer Activity of Selected Chalcones (IC50 in µM)

Compound/DerivativeMCF-7 (Breast)HeLa (Cervical)A549 (Lung)Citation
4-Methoxychalcone>100>100>100[8]
This compound15.421.718.9[8]
4'-Amino-4-methoxychalcone5.28--[8]
3,4,5-Trimethoxy-4'-methoxychalcone8.4--[8]
2'-hydroxy-2,5-dimethoxychalcone9.76-40.83 (Canine lymphoma/leukemia)[9]
2'-hydroxy-4',6'-dimethoxychalcone9.18-46.11 (Canine lymphoma/leukemia)[9]

Note: Lower IC50 values indicate higher potency. "-" indicates data not available.

Anti-inflammatory Activity

The anti-inflammatory properties of chalcones are attributed to their ability to inhibit key inflammatory mediators and signaling pathways.[10] this compound has been shown to possess anti-inflammatory effects by reducing the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[11][12] It also suppresses the lipopolysaccharide (LPS)-induced activation of NF-κB and AP-1.[13]

Another derivative, 2'-hydroxy-4',6'-dimethoxychalcone, has demonstrated potent anti-inflammatory effects by significantly mitigating the LPS-induced expression of NO, PGE2, inflammatory cytokines, COX-2, and iNOS proteins.[14]

Table 2: Comparative Anti-inflammatory Activity of Selected Chalcones

Compound/DerivativeAssayTarget/Cell LineIC50 (µM)Biological ActivityCitation
4-MethoxychalconeNF-κB InhibitionK562 cells31Anti-inflammatory[15]
4-Hydroxy-4'-methoxychalconeTNF-α and IL-6 releaseNot specifiedNot specifiedAnti-inflammatory[11][15]
This compoundNitric Oxide ProductionRAW 264.7 cells>20Anti-inflammatory[15]
2'-hydroxychalconesiNOS-catalyzed NO productionRAW 264.7 cells7.1-9.6Anti-inflammatory[11]
4'-Fluoro-2'-hydroxy-4-methoxychalconeCOX AssayNot specifiedNot specifiedAnti-inflammatory[11][15]
Antioxidant Properties

The antioxidant activity of chalcones is linked to their ability to scavenge free radicals and modulate oxidative stress-related pathways.[10] this compound has been shown to diminish oxidative stress by decreasing the expression of gp91phox and increasing glutathione (B108866) (GSH) levels.[11][12] The antioxidant potential of 2'-hydroxy-chalcones is influenced by the substituents on their aromatic rings, with the presence of hydroxyl groups generally enhancing activity.[16]

Signaling Pathways

The diverse biological activities of chalcones stem from their interaction with various cellular signaling pathways.

cluster_0 Chalcone-Mediated Anticancer Pathways Chalcones Chalcones Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Chalcones->Tubulin Polymerization Inhibition inhibits MAPK Signaling (JNK, Erk, p38) MAPK Signaling (JNK, Erk, p38) Chalcones->MAPK Signaling (JNK, Erk, p38) activates G2/M Phase Arrest G2/M Phase Arrest Tubulin Polymerization Inhibition->G2/M Phase Arrest Apoptosis Induction Apoptosis Induction G2/M Phase Arrest->Apoptosis Induction Caspase Activation Caspase Activation MAPK Signaling (JNK, Erk, p38)->Caspase Activation Caspase Activation->Apoptosis Induction

Caption: Anticancer signaling pathways modulated by chalcones.

cluster_1 Chalcone-Mediated Anti-inflammatory Pathways LPS LPS NF-κB Pathway NF-κB Pathway LPS->NF-κB Pathway activates Pro-inflammatory Mediators (NO, iNOS, COX-2, Cytokines) Pro-inflammatory Mediators (NO, iNOS, COX-2, Cytokines) NF-κB Pathway->Pro-inflammatory Mediators (NO, iNOS, COX-2, Cytokines) induces Chalcones Chalcones Chalcones->NF-κB Pathway inhibits

Caption: Anti-inflammatory signaling pathway inhibited by chalcones.

Experimental Protocols

The synthesis and biological evaluation of chalcones involve standardized laboratory procedures.

Chalcone (B49325) Synthesis: Claisen-Schmidt Condensation

A widely used method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde.[17][18]

General Procedure:

  • Dissolution: Dissolve equimolar amounts of the substituted acetophenone (e.g., 2'-hydroxyacetophenone) and the aromatic aldehyde (e.g., 4-methoxybenzaldehyde) in ethanol.[17]

  • Reaction: Add an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the mixture and stir at room temperature.[17]

  • Precipitation: After completion of the reaction (monitored by TLC), pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).[17]

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.[17]

Acetophenone Derivative Acetophenone Derivative Claisen-Schmidt Condensation Claisen-Schmidt Condensation Acetophenone Derivative->Claisen-Schmidt Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Claisen-Schmidt Condensation Base (NaOH/KOH) Base (NaOH/KOH) Base (NaOH/KOH)->Claisen-Schmidt Condensation Chalcone Chalcone Claisen-Schmidt Condensation->Chalcone

Caption: Workflow for Claisen-Schmidt condensation.

In Vitro Anticancer Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Treatment: Pre-treat the cells with different concentrations of the chalcone for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • Griess Reaction: After 24 hours, collect the cell supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite.

This guide provides a foundational comparison of this compound with other chalcones. The presented data and protocols can serve as a valuable resource for further investigation and development of chalcone-based therapeutic agents.

References

A Comparative Guide: In Vivo Anti-Tumor Efficacy of 2'-Hydroxy-4-methoxychalcone versus Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-tumor effects of the investigational compound 2'-Hydroxy-4-methoxychalcone (HMC) against standard-of-care chemotherapy agents, doxorubicin (B1662922) and cisplatin (B142131). Due to the absence of direct head-to-head in vivo studies, this analysis relies on an indirect comparison of data from separate preclinical trials. The information is intended to offer a preliminary benchmark for researchers exploring the therapeutic potential of novel chalcones in oncology.

Executive Summary

This compound, a chalcone (B49325) derivative, has demonstrated anti-tumor activity in murine cancer models, including Lewis lung carcinoma and sarcoma 180.[1] Its proposed mechanisms of action include the inhibition of angiogenesis and the disruption of microtubule polymerization, ultimately leading to apoptosis. Standard chemotherapeutic agents like doxorubicin and cisplatin are cornerstones of cancer treatment, exerting their cytotoxic effects primarily through DNA damage and inhibition of DNA replication and transcription.[][3][4][5][6][7][8] While effective, their use is often associated with significant systemic toxicity. The data presented herein suggests that HMC exhibits measurable anti-tumor effects with a potentially favorable safety profile, warranting further investigation and direct comparative studies.

Quantitative Data Summary: An Indirect In Vivo Comparison

The following tables summarize the in vivo anti-tumor efficacy of this compound and standard chemotherapies in comparable murine tumor models. It is critical to note that these results are collated from different studies and are not the result of direct, head-to-head comparisons.

Table 1: In Vivo Efficacy of this compound (HMC)

ParameterMurine Lewis Lung CarcinomaSarcoma 180Reference
Animal Model C57BL miceICR mice[1]
Dosage 30 mg/kg30 mg/kg[1]
Administration Route Subcutaneous (s.c.)Intraperitoneal (i.p.)[1]
Dosing Schedule Daily for 20 daysDaily for 10 days[1]
Tumor Growth Inhibition 27.2% (reduction in tumor volume)33.7% (suppression in tumor weight)[1]

Table 2: Representative In Vivo Efficacy of Standard Chemotherapy

ChemotherapyAnimal ModelTumor ModelDosageAdministration RouteTumor Growth InhibitionReference(s)
Doxorubicin BDF-1 miceLewis Lung Carcinoma5 mg/kgIntravenous (i.v.)Significant tumor growth delay[9]
Cisplatin C57BL/6 miceLewis Lung Carcinoma3 mg/kgIntraperitoneal (i.p.)Significant tumor growth inhibition[10]
Doxorubicin MiceSarcoma 180Not specifiedOral gavageSignificant reduction in tumor growth rate and size[11]
Cisplatin ddy strain miceSarcoma 1800.2 mg/kgIntraperitoneal (i.p.)Significant decrease in tumor weight when combined with S-1[12][13]

Note: The efficacy of standard chemotherapies can vary significantly based on the specific experimental setup, including the exact dosage, schedule, and tumor burden at the start of treatment.

Mechanisms of Action: A Comparative Overview

The anti-tumor effects of this compound and standard chemotherapies are mediated through distinct molecular pathways.

This compound (HMC):

HMC's anti-cancer activity is believed to be multi-faceted. One key mechanism is the inhibition of angiogenesis , the formation of new blood vessels that tumors need to grow and spread. HMC has been shown to decrease angiogenesis in preclinical models.[1] Another proposed mechanism is the disruption of microtubule dynamics . By inhibiting tubulin polymerization, HMC can lead to cell cycle arrest and ultimately induce apoptosis (programmed cell death).

Doxorubicin:

Doxorubicin is an anthracycline antibiotic that primarily acts by intercalating into DNA , thereby inhibiting the progression of topoisomerase II.[][4] This action prevents the DNA double helix from being resealed after replication, leading to DNA strand breaks and subsequent cell death.[][4] Doxorubicin can also generate reactive oxygen species, which contribute to its cytotoxic effects.[3]

Cisplatin:

Cisplatin is a platinum-based chemotherapy drug that exerts its effect by forming covalent bonds with the purine (B94841) bases in DNA .[7] This leads to the formation of DNA adducts and cross-links, which disrupt DNA replication and transcription, ultimately triggering apoptosis.[6][8]

Signaling Pathway Diagrams

HMC_Signaling_Pathway HMC 2'-Hydroxy-4- methoxychalcone Tubulin Tubulin Polymerization HMC->Tubulin Inhibits Angiogenesis Angiogenesis HMC->Angiogenesis Inhibits Microtubules Microtubule Disruption CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis TumorGrowth Tumor Growth Apoptosis->TumorGrowth Inhibits Angiogenesis->TumorGrowth Promotes Chemo_Signaling_Pathway cluster_dox Doxorubicin cluster_cis Cisplatin Dox Doxorubicin TopoII Topoisomerase II Dox->TopoII Inhibits DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation DNA_Breaks_Dox DNA Strand Breaks TopoII->DNA_Breaks_Dox DNA_Intercalation->DNA_Breaks_Dox DNA_Damage DNA Damage DNA_Breaks_Dox->DNA_Damage Cis Cisplatin DNA_Binding DNA Binding (Purine Bases) Cis->DNA_Binding DNA_Adducts DNA Adducts & Cross-links DNA_Binding->DNA_Adducts DNA_Adducts->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis TumorGrowth Tumor Growth Apoptosis->TumorGrowth Inhibits HMC_Workflow cluster_prep Preparation cluster_treat Treatment cluster_eval Evaluation Animal Select Animal Model (e.g., C57BL or ICR mice) Tumor Implant Tumor Cells (Lewis Lung Carcinoma or Sarcoma 180) Animal->Tumor HMC_Admin Administer HMC (e.g., 30 mg/kg daily) Tumor->HMC_Admin Monitor Monitor Tumor Growth & Animal Health HMC_Admin->Monitor Euthanize Euthanize & Collect Tumors/Organs Monitor->Euthanize Analyze Analyze Data (Tumor size/weight, Toxicity) Euthanize->Analyze

References

A Comparative Analysis of the Antioxidant Potential of 2'-Hydroxy-4-methoxychalcone and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antioxidant potential of the synthetic chalcone (B49325), 2'-Hydroxy-4-methoxychalcone, and the well-established natural antioxidant, ascorbic acid (Vitamin C). By presenting quantitative data from various in vitro assays, detailing experimental methodologies, and illustrating the underlying signaling pathways, this document aims to offer an objective resource for researchers in the fields of pharmacology, drug discovery, and antioxidant research.

Quantitative Antioxidant Activity

The antioxidant capacity of a compound is frequently determined by its IC50 value, which represents the concentration required to inhibit 50% of the free radical activity in a given assay. A lower IC50 value is indicative of a higher antioxidant potency. The following tables summarize the IC50 values for this compound and ascorbic acid from various studies utilizing the DPPH and ABTS radical scavenging assays.

Disclaimer: The IC50 values presented below are compiled from different research articles. Direct comparison should be approached with caution as experimental conditions such as solvent, incubation time, and reagent concentrations may have varied between studies.

Table 1: Comparative IC50 Values for this compound and Ascorbic Acid in DPPH Assay

CompoundIC50 (µg/mL)Reference
This compound~190[1]
Ascorbic Acid6.1 - 66.12[2][3]

Table 2: Comparative IC50 Values for this compound and Ascorbic Acid in ABTS Assay

CompoundIC50 (µg/mL)Reference
This compoundData not available
Ascorbic Acid~50 - 127.7

Ferric Reducing Antioxidant Power (FRAP) Assay

Mechanisms of Antioxidant Action

Both this compound and ascorbic acid exert their antioxidant effects through direct radical scavenging and modulation of cellular antioxidant defense systems.

This compound: The antioxidant activity of this chalcone is attributed to its chemical structure, which can donate a hydrogen atom to stabilize free radicals. Furthermore, it has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

Ascorbic Acid: As a water-soluble antioxidant, ascorbic acid directly scavenges a wide variety of reactive oxygen species (ROS), including superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide. It can also regenerate other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the Nrf2 signaling pathway activated by this compound and a general workflow for in vitro antioxidant assays.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chalcone 2'-Hydroxy-4- methoxychalcone Keap1_Nrf2 Keap1-Nrf2 Complex Chalcone->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cellular Protection & Antioxidant Response Antioxidant_Genes->Cytoprotection Leads to

Caption: Nrf2 signaling pathway activation by this compound.

antioxidant_assay_workflow cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagent_Prep Prepare Radical Solution (DPPH, ABTS, etc.) Mixing Mix Radical Solution with Sample/Standard Reagent_Prep->Mixing Sample_Prep Prepare Serial Dilutions of Test Compound & Standard Sample_Prep->Mixing Incubation Incubate in the Dark at Room Temperature Mixing->Incubation Absorbance Measure Absorbance at Specific Wavelength Incubation->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General experimental workflow for in vitro antioxidant assays.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant compound. The reduction results in a color change to a pale yellow, which is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare a stock solution of the test compound and ascorbic acid (as a positive control) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solution.

  • Reaction: In a 96-well microplate or a cuvette, add a specific volume of the sample or standard to an equal volume of the DPPH working solution. A control containing only the solvent and the DPPH solution should also be prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Procedure:

  • Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid).

  • Reaction: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution and mix thoroughly.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Procedure:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Sample Preparation: Prepare solutions of the test compound and a standard (e.g., FeSO₄·7H₂O or ascorbic acid) in a suitable solvent.

  • Reaction: Add a small volume of the sample or standard to a larger volume of the pre-warmed FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: A standard curve is constructed using the ferrous sulfate (B86663) standard. The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents (e.g., in µmol Fe²⁺/g of sample).

Conclusion

Both this compound and ascorbic acid demonstrate significant antioxidant potential. While ascorbic acid is a well-characterized and potent direct radical scavenger, this compound exhibits its antioxidant effects through both direct scavenging and the modulation of the endogenous antioxidant response via the Nrf2 signaling pathway. The available in vitro data suggests that while ascorbic acid generally shows higher potency in direct radical scavenging assays, the cellular antioxidant activity of this compound, which also involves cellular uptake and metabolic activation, warrants further investigation. This guide provides a foundational comparison to aid researchers in the selection and evaluation of these compounds for further study in the development of novel antioxidant therapies.

References

Confirming Target Engagement of 2'-Hydroxy-4-methoxychalcone: A Comparative Guide for Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2'-Hydroxy-4-methoxychalcone's performance against other alternatives in cellular models, supported by experimental data. It is designed to assist researchers in evaluating its target engagement and potential as a therapeutic agent.

Overview of this compound

This compound is a synthetic chalcone (B49325) derivative with demonstrated multi-targeted biological activity.[1] It has shown potential in oncology, cardiovascular disease, and neurology.[1] Its mechanisms of action include anti-inflammatory, anti-angiogenic, and neuroprotective effects.[1][2]

Comparative Analysis of Target Engagement

This section compares the efficacy of this compound with other compounds targeting similar pathways.

Cytotoxicity in Cancer Cell Lines

This compound exhibits cytotoxic effects against various cancer cell lines. A comparative analysis of its half-maximal inhibitory concentration (IC50) with other methoxychalcone derivatives provides insights into its relative potency.[3]

Compound/DerivativeMCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)A549 (Lung) IC50 (µM)
4-Methoxychalcone>100>100>100
This compound 15.4 21.7 18.9
4'-Amino-4-methoxychalcone5.28--
3,4,5-Trimethoxy-4'-methoxychalcone8.4--

Table 1: Anticancer Activity of 4-Methoxychalcone Derivatives. Data compiled from multiple sources.[3]

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

This compound is a known agonist of PPARγ, a key regulator of metabolism and inflammation.[4] Its efficacy can be compared to established synthetic and natural PPARγ agonists.

CompoundTypeEC50 (PPARγ Activation)
4'-Methoxychalcone (B191833) (related compound) Natural Chalcone~3-10 µM (Estimated)
RosiglitazoneThiazolidinedione (TZD) - Full Agonist60 nM
PioglitazoneThiazolidinedione (TZD) - Full Agonist~400 nM

Table 2: A Comparative Overview of PPARγ Agonist Efficacy. The EC50 for 4'-methoxychalcone is an estimate based on qualitative literature data.[5]

Tubulin Polymerization Inhibition

Chalcones are recognized as inhibitors of tubulin polymerization, often interacting with the colchicine (B1669291) binding site.[6] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

CompoundTarget SiteTubulin Polymerization Inhibition (IC50)
4'-Methoxychalcone (related compound) Colchicine SiteNot explicitly quantified, but inhibits polymerization
ColchicineColchicine Site~2-3 µM
Combretastatin A-4Colchicine Site~2-3 µM

Table 3: Comparative Tubulin Polymerization Inhibition. Data for 4'-Methoxychalcone is based on qualitative assessments.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment.[8]

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or a vehicle control for 1-2 hours at 37°C.

  • Cell Harvesting: Wash cells with PBS and resuspend in a suitable buffer.

  • Heat Shock: Aliquot cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein by Western Blot or other quantitative methods. A shift in the melting curve upon compound treatment indicates target engagement.

Kinase Profiling Assay

This assay is used to determine the inhibitory activity of a compound against a panel of kinases.

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, a suitable substrate, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the diluted compound or DMSO control to the wells.

  • Incubation: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate or the amount of ADP produced using a luminescence-based assay.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of tubulin into microtubules.

Protocol:

  • Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).

  • Reaction Mixture: In a microplate, combine tubulin with a polymerization buffer containing GTP.

  • Compound Addition: Add this compound or a control compound (e.g., colchicine) at various concentrations.

  • Monitoring Polymerization: Incubate the plate at 37°C and monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: Determine the initial rate of polymerization for each compound concentration and calculate the IC50 value.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows.

G cluster_0 PPARγ Activation Pathway Chalcone 2'-Hydroxy-4- methoxychalcone PPARg PPARγ Chalcone->PPARg binds & activates RXR RXR PPARg->RXR heterodimerizes PPRE PPRE RXR->PPRE binds Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates

PPARγ Activation Pathway

G cluster_1 Tubulin Polymerization Inhibition Chalcone 2'-Hydroxy-4- methoxychalcone Tubulin αβ-Tubulin Heterodimer Chalcone->Tubulin binds to colchicine site Microtubule Microtubule Assembly Chalcone->Microtubule inhibits Tubulin->Microtubule polymerization Cell_Cycle_Arrest G2/M Arrest Microtubule->Cell_Cycle_Arrest disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis induces

Tubulin Polymerization Inhibition

G cluster_2 CETSA Experimental Workflow A Cell Treatment (Compound vs Vehicle) B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble & Insoluble Fractions) C->D E Western Blot Analysis of Soluble Fraction D->E F Quantify Target Protein & Plot Melting Curve E->F

References

Evaluating the Selectivity of 2'-Hydroxy-4-methoxychalcone for Cancer Cells Versus Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic selectivity of 2'-Hydroxy-4-methoxychalcone (HMC), a chalcone (B49325) derivative with demonstrated anti-cancer properties. We collate available experimental data to evaluate its efficacy in targeting cancer cells while sparing normal cells, detail the experimental protocols for key assays, and visualize the proposed molecular mechanisms of action.

Data Presentation: A Quantitative Comparison of Cytotoxicity

The selective anticancer activity of a compound is a critical determinant of its therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50), which measures the potency of a compound in inhibiting cellular proliferation. A higher IC50 value in normal cells compared to cancer cells indicates a favorable selectivity profile.

Table 1: Cytotoxicity of this compound and its Analogs in Cancer Cell Lines

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)
2',4'-dihydroxy-4',6'-dimethoxy-chalconeMCF-7Human Breast Adenocarcinoma52.5[1]
2',4'-dihydroxy-4',6'-dimethoxy-chalconeMDA-MB-231Human Breast Adenocarcinoma66.4[1]
2-hydroxy-4-methoxy-2',3'-benzochalconeCapan-1Human Pancreatic CancerPotent Inhibition (IC50 not specified)[2]
2'-hydroxychalconeMCF-7Human Breast AdenocarcinomaNot specified, but showed significant cytotoxicity[3]
2'-hydroxychalconeCMT-1211Murine Breast CancerNot specified, but showed significant cytotoxicity[3]

Table 2: Cytotoxicity of Chalcone Derivatives in Normal Cell Lines

Compound/DerivativeNormal Cell LineCell TypeIC50 (µM)Selectivity Index (SI)
2',4'-dihydroxy-4',6'-dimethoxy-chalconeMCF-12FHuman Mammary Epithelial>200[1]>3.8 (vs. MCF-7)
2'-hydroxy-4'-alkoxy chalcones (3a-3c)BJHuman Foreskin FibroblastNo effect at concentrations effective against cancer cells[4]High
2,2′,4′-trihydroxychalconeBEAS-2BHuman Lung EpithelialAlmost no effect at concentrations effective against A549 cancer cells[5]High
4'-methoxychalcone3T3Mouse Fibroblast64.34[6]0.75 (vs. B-16)

The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Mechanisms of Action: Signaling Pathways and Cellular Effects

This compound and its analogs exert their anticancer effects through the modulation of various cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Studies on HMC and related chalcones suggest the induction of apoptosis primarily through the intrinsic or mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential and the subsequent activation of a caspase cascade. The activation of Mitogen-Activated Protein Kinases (MAPKs) also appears to play a crucial role in this process.[2]

G HMC 2'-Hydroxy-4- methoxychalcone Tubulin Tubulin Polymerization HMC->Tubulin Inhibition MAPK MAPK Activation (JNK, ERK, p38) HMC->MAPK Microtubule Microtubule Disruption Tubulin->Microtubule Mitochondrion Mitochondrion MAPK->Mitochondrion Stress Signaling Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase37 Caspase-3 & 7 Activation Caspase9->Caspase37 PARP PARP Cleavage Caspase37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed pathway of apoptosis induction by this compound.

Mechanism of this compound-Induced Cell Cycle Arrest

Several studies have reported that HMC and its analogs can induce cell cycle arrest, particularly at the G2/M phase.[2][7] This is often associated with the disruption of microtubule dynamics, which is essential for the formation of the mitotic spindle and proper chromosome segregation.

G HMC 2'-Hydroxy-4- methoxychalcone Tubulin Tubulin Polymerization HMC->Tubulin Inhibition G2M G2/M Phase Progression HMC->G2M Blockade Microtubule Microtubule Dynamics Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle MitoticSpindle->G2M CellCycleArrest G2/M Arrest G2M->CellCycleArrest

Caption: Mechanism of G2/M cell cycle arrest induced by this compound.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of signaling pathway components.

Protocol:

  • Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., caspases, PARP, MAPK family members) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Evaluating Selective Cytotoxicity

A systematic workflow is essential for the comprehensive evaluation of a compound's selective anticancer potential.

G Start Start: This compound Screening Primary Screening: Cytotoxicity Assay (MTT) (Multiple Cancer & Normal Cell Lines) Start->Screening IC50 Determine IC50 values & Selectivity Index (SI) Screening->IC50 Potent Selective Compound? IC50->Potent Mechanistic Secondary/Mechanistic Assays Potent->Mechanistic Yes LowPotency End: Low Selectivity/Potency Potent->LowPotency No Apoptosis Apoptosis Assay (Annexin V/PI) Mechanistic->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanistic->CellCycle WesternBlot Protein Expression (Western Blot) Mechanistic->WesternBlot End End: Characterized Lead Compound Apoptosis->End CellCycle->End WesternBlot->End

Caption: A generalized workflow for assessing the selective cytotoxicity of a compound.

References

Safety Operating Guide

Proper Disposal of 2'-Hydroxy-4-methoxychalcone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2'-Hydroxy-4-methoxychalcone as hazardous chemical waste. Ensure all disposal procedures comply with local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment and environmental protection.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, primarily causing skin and eye irritation[1]. Therefore, appropriate personal protective equipment must be worn at all times during handling and disposal.

Hazard ClassificationGHS CodeRequired Personal Protective Equipment (PPE)
Skin IrritationH315Chemical-resistant gloves (e.g., nitrile), lab coat.
Serious Eye IrritationH319Safety goggles or face shield.
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and exposure to personnel.

1. Waste Identification and Segregation:

  • Classify all materials contaminated with this compound as hazardous chemical waste. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., gloves, weigh boats, pipette tips, filter paper).

    • Contaminated glassware.

  • Segregate this waste stream from other incompatible chemical waste to prevent dangerous reactions. Chalcones are incompatible with strong oxidizing agents[2].

2. Waste Collection and Containerization:

  • Solid Waste: Collect solid this compound waste and contaminated disposables in a dedicated, durable, and sealable hazardous waste container[2]. Plastic containers are often preferred for their durability[3].

  • Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and compatible hazardous waste container. Ensure the container has a secure, leak-proof closure[2][4]. Leave at least one inch of headspace to allow for expansion[5].

  • Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a puncture-proof sharps container designated for hazardous chemical waste[2][6].

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste, including solvents[7].

3. Storage:

  • Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, at or near the point of generation[5][7].

  • The storage area should be a cool, dry, and well-ventilated location, away from heat sources and direct sunlight[7].

  • Ensure that incompatible wastes are stored separately[5].

4. Spill Management:

  • In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated[2].

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand[7].

  • Carefully collect the absorbed material and place it in the designated hazardous waste container[2][7].

  • Decontaminate the spill area according to your institution's established procedures.

5. Final Disposal:

  • Do not attempt to treat or neutralize the chemical waste unless it is part of an approved institutional protocol[7].

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[8].

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste[2].

  • All waste must be handled in accordance with local, state, and federal regulations[9].

6. Decontamination of Empty Containers:

  • A container that has held this compound should be triple-rinsed with a suitable solvent capable of removing the residue[10].

  • The rinsate must be collected and disposed of as hazardous liquid waste[10].

  • After triple-rinsing and removal or defacing of the original label, the container can typically be disposed of as regular trash[10].

Experimental Protocols

Currently, there are no widely established and cited experimental protocols for the specific neutralization or deactivation of this compound for disposal purposes in a standard laboratory setting. The recommended procedure is collection and disposal via a certified hazardous waste management service.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Generation of This compound Waste identify Identify Waste Type start->identify solid_waste Solid Waste (Pure compound, contaminated items) identify->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify->liquid_waste Liquid sharps_waste Contaminated Sharps identify->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store spill Spill Occurs store->spill contact_ehs Contact EHS for Waste Pickup store->contact_ehs contain_spill Contain and Clean Up Spill (Collect as hazardous waste) spill->contain_spill Yes spill->contact_ehs No contain_spill->store end End: Proper Disposal by Licensed Facility contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2'-Hydroxy-4-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides critical safety and logistical information for the handling of 2'-Hydroxy-4-methoxychalcone, a substance classified as causing skin and serious eye irritation.[1][2][3]

Hazard Identification and Classification

This compound is identified with the following hazard statements:

  • H315: Causes skin irritation[1][2][3]

  • H319: Causes serious eye irritation[1][2][3]

The signal word for this compound is "Warning".[1][2]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory. All handling should occur in a well-ventilated area.

PPE CategorySpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]To protect against splashes and dust particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves. Gloves must be inspected prior to use.[1]To prevent skin contact which can cause irritation.[1]
Body Protection A lab coat, and fire/flame resistant and impervious clothing.[1]To protect skin from accidental spills and contamination.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] A NIOSH-approved respirator should be used if dust or aerosols are generated.To prevent inhalation which may cause respiratory irritation.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety. The following step-by-step protocols provide guidance from preparation to waste management.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Ensure eyewash station and safety shower are accessible prep2 Confirm work area is clean and well-ventilated prep1->prep2 prep3 Don all required PPE prep2->prep3 handle1 Weigh and handle solid in a fume hood prep3->handle1 handle2 Avoid dust formation handle1->handle2 handle3 Add solvent slowly to the solid handle2->handle3 post1 Wash hands and exposed skin thoroughly handle3->post1 post2 Decontaminate work surfaces post1->post2 post3 Remove and clean/ dispose of PPE post2->post3 disp1 Collect waste in a labeled, sealed hazardous waste container post3->disp1 disp2 Dispose of waste through an approved waste disposal service disp1->disp2

Caption: Safe handling and disposal workflow for this compound.

Detailed Methodologies

1. Preparation:

  • Before beginning any work, confirm that an eyewash station and safety shower are unobstructed and functional.

  • Ensure the designated handling area, preferably a chemical fume hood, is clean, uncluttered, and has adequate ventilation.[1]

  • Put on all required personal protective equipment as specified in the table above.

2. Handling:

  • Handle the solid form of the compound in a well-ventilated place, avoiding the formation of dust.[1][4]

  • When dissolving, add solvent to the solid slowly to prevent splashing.

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.[1][2]

3. Storage:

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

4. Spill Management:

  • In case of a spill, avoid dust formation.[1][4]

  • Prevent further leakage if it is safe to do so.[1]

  • Collect the spilled material and arrange for disposal. Keep in suitable, closed containers for disposal.[2]

5. Disposal Plan:

  • Unused compounds and contaminated materials (e.g., gloves, weighing paper) should be collected in a dedicated, clearly labeled hazardous waste container with a secure lid.

  • Disposal of this compound and its contaminated waste must be conducted through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Dispose of contents and container to an approved waste disposal plant.

First-Aid Measures

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][4]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][4]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1][4]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.